molecular formula C15H29NO4 B1248099 L-Octanoylcarnitine CAS No. 25243-95-2

L-Octanoylcarnitine

Numéro de catalogue: B1248099
Numéro CAS: 25243-95-2
Poids moléculaire: 287.39 g/mol
Clé InChI: CXTATJFJDMJMIY-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-octanoyl-L-carnitine is the L-enantiomer of an O-octanoylcarnitine. It has a role as a human metabolite. It is an O-octanoylcarnitine, a saturated fatty acyl-L-carnitine and a medium-chain fatty acyl-L-carnitine. It is an enantiomer of an O-octanoyl-D-carnitine.
L-Octanoylcarnitine has been reported in Homo sapiens and Euglena gracilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTATJFJDMJMIY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948094
Record name L-Octanoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25243-95-2
Record name (-)-Octanoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25243-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoylcarnitine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Octanoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTANOYLCARNITINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of L-Octanoylcarnitine in Fatty Acid Beta-Oxidation

Abstract

This compound is a critical intermediate in the metabolism of medium-chain fatty acids. As an acylcarnitine, it is formed during the transport of octanoic acid into the mitochondrial matrix for subsequent β-oxidation. Its concentration in biological fluids is a pivotal biomarker for diagnosing certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the role of this compound in fatty acid β-oxidation, its clinical significance, associated signaling pathways, and detailed experimental protocols for its study.

Introduction: Fatty Acid Oxidation and the Carnitine Shuttle

Fatty acid oxidation (FAO) is a major metabolic pathway for energy production in tissues such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1][2] The process involves the breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle.

The inner mitochondrial membrane is impermeable to long-chain fatty acids.[3][4] Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle, a transport system involving three key enzymes:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitines.[5][6]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitines from the intermembrane space for free carnitine from the matrix.[5][6][7]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the acylcarnitines back into acyl-CoAs and releases free carnitine.[5][6][8]

Medium-chain fatty acids (MCFAs), such as octanoic acid (C8), can cross the inner mitochondrial membrane more readily than long-chain fatty acids, and their entry is considered to be partially independent of the CPT system. Inside the mitochondria, they are activated to their CoA esters (e.g., octanoyl-CoA) and enter the β-oxidation spiral.

The Role of this compound in Metabolism

This compound is the ester of L-carnitine and octanoic acid. It is an intermediate formed when octanoyl-CoA is esterified to carnitine. While the classic carnitine shuttle is primarily associated with long-chain fatty acids, carnitine and its associated enzymes also play a role in buffering the intramitochondrial acyl-CoA/CoA ratio and in the metabolism of medium-chain fatty acids.[9]

Under normal metabolic conditions, the concentration of this compound is very low. However, in situations where the β-oxidation of medium-chain fatty acids is impaired, octanoyl-CoA accumulates in the mitochondria. This excess octanoyl-CoA is then converted to octanoylcarnitine by carnitine octanoyltransferase (CROT) or CPT2, and subsequently exported from the mitochondria and the cell.[10][11][12] This makes this compound a crucial diagnostic marker for disorders of medium-chain fatty acid metabolism.

Fatty_Acid_Entry cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid (LCFA) LC-Acyl-CoA LC-Acyl-CoA LCFA->LC-Acyl-CoA MCFA Medium-Chain Fatty Acid (Octanoic Acid) MCFA_in Octanoic Acid MCFA->MCFA_in CPT1 CPT1 LC-Acyl-CoA->CPT1 L-Octanoylcarnitine_out This compound (Exported) LC-Acylcarnitine LC-Acylcarnitine CACT CACT LC-Acylcarnitine->CACT via CPT2 CPT1->LC-Acylcarnitine LC-Acyl-CoA_in LC-Acyl-CoA CACT->LC-Acyl-CoA_in via CPT2 CPT2 CPT2 Octanoyl-CoA Octanoyl-CoA MCFA_in->Octanoyl-CoA MCAD MCAD (Blocked in deficiency) Octanoyl-CoA->MCAD L-Octanoylcarnitine_in This compound (Accumulates) Octanoyl-CoA->L-Octanoylcarnitine_in via CROT/CPT2 (in MCAD deficiency) Beta_Ox β-Oxidation LC-Acyl-CoA_in->Beta_Ox MCAD->Beta_Ox L-Octanoylcarnitine_in->L-Octanoylcarnitine_out Export

Caption: Cellular transport and metabolism of medium and long-chain fatty acids.

This compound in MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid oxidation.[1] It is an autosomal recessive disease that impairs the first step of mitochondrial β-oxidation for fatty acids with chain lengths of 6 to 12 carbons.[1][13] The enzyme MCAD catalyzes the dehydrogenation of medium-chain acyl-CoAs to trans-2-enoyl-CoAs.[13][14]

In individuals with MCAD deficiency, the blockage of this enzymatic step leads to the accumulation of upstream metabolites, primarily octanoyl-CoA.[15] This accumulation drives the formation of this compound, which is then released into the circulation.[16] Consequently, elevated levels of this compound in blood spots are the primary diagnostic marker for MCAD deficiency in newborn screening programs.[16][17]

Quantitative Data

The quantitative analysis of this compound is essential for the diagnosis of MCAD deficiency. Tandem mass spectrometry (MS/MS) is the standard method for this analysis in newborn screening.[16][17]

Population Group Analyte Matrix Concentration (μmol/L) Reference
Healthy Newborns (<3 days)This compoundDried Blood Spot< 0.22[16][17]
Newborns with MCAD Deficiency (<3 days)This compoundDried Blood SpotMedian: 8.4 (Range: 3.1 - 28.3)[16][17]
Older Patients with MCAD Deficiency (8 days - 7 years)This compoundDried Blood SpotMedian: 1.57 (Range: 0.33 - 4.4)[16][17]

Table 1: Comparative concentrations of this compound.

Acylcarnitines and Cellular Signaling

Recent research has indicated that acylcarnitines are not merely byproducts of incomplete fatty acid oxidation but may also function as signaling molecules.[18] Elevated concentrations of medium and long-chain acylcarnitines have been associated with insulin resistance and type 2 diabetes.[19][20] Studies have shown that certain acylcarnitines can activate pro-inflammatory signaling pathways. For instance, L-myristoylcarnitine (C14) has been shown to induce the expression of cyclooxygenase-2 and stimulate the secretion of pro-inflammatory cytokines.[18][20] This activation involves the phosphorylation of JNK and ERK, which are key components of inflammatory signaling cascades.[18][19][20]

Proinflammatory_Signaling Acylcarnitines Acylcarnitines (e.g., L-C14 Carnitine) PRR Pattern Recognition Receptors (PRRs)? Acylcarnitines->PRR MyD88 MyD88 PRR->MyD88 Potential Involvement MAPK_Cascade MAPK Cascade MyD88->MAPK_Cascade NFkB NF-κB MyD88->NFkB JNK_P p-JNK MAPK_Cascade->JNK_P ERK_P p-ERK MAPK_Cascade->ERK_P Cytokines Pro-inflammatory Cytokines (e.g., IL-8, MIP2) JNK_P->Cytokines ERK_P->Cytokines NFkB->Cytokines COX2 Cyclooxygenase-2 (COX-2) Expression NFkB->COX2

Caption: Pro-inflammatory signaling pathway activated by acylcarnitines.

Experimental Protocols

Quantitative Analysis of this compound by Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the analysis of acylcarnitines from dried blood spots, adapted from published methods.[16][17]

Materials:

  • Dried blood spot punches (3 mm)

  • Methanol containing stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine)

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator

  • Butanolic HCl (3 mol/L)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Extraction: Place a 3 mm punch from a dried blood spot into a well of a 96-well plate. Add 100 µL of methanol containing the internal standards.

  • Incubation: Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.

  • Evaporation: Transfer the methanol extract to a new plate and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of 3 mol/L butanolic HCl to each well. Seal the plate and incubate at 65°C for 15 minutes to form butyl esters.

  • Final Evaporation: Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80% acetonitrile in water).

  • Analysis: Inject an aliquot into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for octanoylcarnitine and its internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DBS 1. Dried Blood Spot Punch Extract 2. Methanolic Extraction (with Internal Standards) DBS->Extract Dry1 3. Evaporation (N2) Extract->Dry1 Deriv 4. Butylation (Butanolic HCl, 65°C) Dry1->Deriv Dry2 5. Evaporation (N2) Deriv->Dry2 Recon 6. Reconstitution (Mobile Phase) Dry2->Recon Inject 7. Injection Recon->Inject LC 8. LC Separation (e.g., HILIC column) Inject->LC MSMS 9. MS/MS Detection (ESI+, MRM Mode) LC->MSMS Quant 10. Quantification MSMS->Quant

Caption: Workflow for quantitative analysis of acylcarnitines by LC-MS/MS.
Measurement of Mitochondrial Fatty Acid β-Oxidation Rate

This protocol measures the rate of FAO by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[21][22]

Materials:

  • Isolated mitochondria or tissue homogenates

  • Reaction buffer (e.g., 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH2PO4, 80 mM KCl, 1 mM MgCl2, 2 mM L-carnitine, 0.1 mM malate, 0.05 mM Coenzyme A, 2 mM ATP)

  • Radiolabeled fatty acid substrate (e.g., [1-14C]palmitate or [1-14C]octanoate) complexed to BSA

  • Perchloric acid (e.g., 1 M)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the mitochondrial/homogenate sample (e.g., ~100 µg protein) with the reaction buffer.

  • Initiate Reaction: Add the radiolabeled fatty acid-BSA complex to start the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a volume of cold perchloric acid. This precipitates proteins and insoluble lipids.

  • Separation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitate.

  • Quantification: Transfer an aliquot of the supernatant, which contains the acid-soluble radiolabeled metabolites (like [14C]acetyl-CoA), to a scintillation vial.

  • Counting: Add scintillation fluid and measure the radioactivity using a scintillation counter. The counts are proportional to the rate of β-oxidation.

Assay for Carnitine Acyltransferase Activity

This spectrophotometric assay measures the activity of carnitine acetyltransferase (CrAT), but the principle can be adapted for other carnitine acyltransferases like CROT or CPT. It follows the formation of acetyl-CoA by monitoring the increase in absorbance at 233 nm.[23][24]

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate, isolated mitochondria)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Coenzyme A (CoA) solution

  • Acetyl-DL-carnitine solution

  • Spectrophotometer capable of reading at 233 nm

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, CoA, and acetyl-DL-carnitine.

  • Equilibration: Equilibrate the cuvette to the desired temperature (e.g., 25°C) and monitor the baseline absorbance at 233 nm until it is stable.

  • Initiate Reaction: Add the enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 233 nm.

  • Rate Calculation: Record the absorbance change for approximately 5 minutes. The rate of reaction is determined from the maximum linear portion of the absorbance curve.

  • Activity Calculation: Calculate the enzyme activity in units (µmole/min) using the molar extinction coefficient of acetyl-CoA at 233 nm (4.5 L·mmol⁻¹·cm⁻¹).[24]

Conclusion

This compound occupies a central position in the study of medium-chain fatty acid metabolism. While its physiological concentrations are low, its accumulation serves as a highly sensitive and specific biomarker for the diagnosis of MCAD deficiency, a critical application in newborn screening programs. Furthermore, emerging evidence suggests a broader role for acylcarnitines in cellular signaling, particularly in the context of inflammation and metabolic diseases. The experimental protocols detailed in this guide provide robust methods for researchers to quantify this compound and investigate its metabolic functions, furthering our understanding of fatty acid oxidation and its dysregulation in disease.

References

The Double-Edged Sword: A Technical Guide to the Biological Functions of Medium-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acylcarnitines (MCACs), once viewed primarily as simple intermediates in fatty acid metabolism, are emerging as critical signaling molecules with profound implications for cellular function and disease. This technical guide provides an in-depth exploration of the core biological functions of MCACs, their roles in metabolic and inflammatory diseases, and detailed methodologies for their study. We present a comprehensive overview of the current understanding of MCAC biology, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction: The Expanding Roles of Medium-Chain Acylcarnitines

Acylcarnitines are formed when a fatty acid is esterified to L-carnitine, a crucial step for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1] Medium-chain acylcarnitines (MCACs), typically containing fatty acyl chains of 6 to 12 carbons (e.g., C6, C8, C10, C12), are intermediates in this process. While their primary role is in energy metabolism, a growing body of evidence indicates that fluctuations in MCAC levels are not merely biomarkers but are active participants in cellular signaling and the pathophysiology of various diseases.[2][3]

Elevated circulating levels of MCACs are observed in metabolic disorders such as type 2 diabetes (T2D) and gestational diabetes mellitus (GDM), as well as in cardiovascular diseases (CVD).[2][4] This accumulation can reflect a mismatch between fatty acid supply and mitochondrial oxidative capacity.[5] Furthermore, studies suggest that MCACs can directly modulate cellular processes, including inflammation and insulin secretion, highlighting their potential as therapeutic targets.[2][3] This guide will delve into the multifaceted functions of these intriguing molecules.

Core Biological Functions of Medium-Chain Acylcarnitines

Role in Mitochondrial Fatty Acid β-Oxidation

The canonical function of acylcarnitines is to facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation, the primary pathway for fatty acid catabolism.[6] Long-chain fatty acids are activated to acyl-CoAs in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.[7] These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8] Once in the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation spiral.[5] MCACs are intermediates in the β-oxidation of longer-chain fatty acids and can also be formed from medium-chain fatty acids directly.

MCACs as Signaling Molecules

Beyond their bioenergetic role, MCACs have been shown to act as signaling molecules, influencing key cellular pathways.

Studies have demonstrated that MCACs, particularly at concentrations found in diabetic individuals, can activate pro-inflammatory signaling pathways.[3] This includes the induction of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines.[3] One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade.[3][9] The activation of NF-κB by MCACs can lead to the transcription of numerous genes involved in the inflammatory response.[3] This pro-inflammatory action may contribute to the chronic low-grade inflammation characteristic of insulin resistance and T2D.[3]

The effect of MCACs on pancreatic β-cell function and insulin secretion is an area of active investigation. Some studies suggest that elevated levels of MCACs can impair glucose-stimulated insulin secretion.[2] This impairment is linked to reduced mitochondrial respiratory capacity in β-cells, thereby affecting the coupling of glucose metabolism to insulin release.[2] This finding positions MCACs as potential contributors to the β-cell dysfunction observed in the progression of T2D.[2]

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10] It is activated during periods of low energy (high AMP:ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic pathways.[11] The interplay between MCACs and AMPK is complex. While AMPK activation generally promotes the complete oxidation of fatty acids, thereby potentially reducing MCAC accumulation, some studies suggest that acylcarnitines themselves might influence AMPK activity.[12] The precise mechanisms of this interaction are still being elucidated.

Quantitative Data on Medium-Chain Acylcarnitine Levels

The following tables summarize quantitative data on plasma/serum concentrations of various MCACs in healthy individuals and in patients with metabolic and cardiovascular diseases. These values are compiled from multiple studies and are presented as mean ± standard deviation or median [interquartile range].

AcylcarnitineHealthy Controls (µM)Type 2 Diabetes (µM)Reference
C6 (Hexanoylcarnitine)0.04 ± 0.020.06 ± 0.03[13]
C8 (Octanoylcarnitine)0.05 ± 0.020.08 ± 0.04[13]
C10 (Decanoylcarnitine)0.06 ± 0.030.10 ± 0.05[13]
C12 (Dodecanoylcarnitine)0.08 ± 0.040.13 ± 0.06[14]

Table 1: Plasma Medium-Chain Acylcarnitine Concentrations in Healthy vs. Type 2 Diabetes Patients.

AcylcarnitineChronic Coronary Syndrome (µg/L)Acute Coronary Syndrome (µg/L)p-valueReference
C8 (Octanoylcarnitine)10.3 [7.9-13.5]9.4 [7.1-12.3]0.012[15]
C10 (Decanoylcarnitine)10.1 [7.7-13.3]9.1 [6.8-11.8]0.007[15]

Table 2: Serum Medium-Chain Acylcarnitine Concentrations in Patients with Coronary Artery Disease.

Detailed Experimental Protocols

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the general steps for the analysis of acylcarnitines in plasma or serum using LC-MS/MS.

4.1.1. Sample Preparation

  • Protein Precipitation: To 10 µL of plasma or serum, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-C8, d3-C10).[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Dry the supernatant under a gentle stream of nitrogen.

    • Add 50 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 20 minutes.

    • Dry the butylated sample under nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of acetonitrile is used to elute the acylcarnitines.

    • Flow Rate: Typically 0.3-0.5 mL/min.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. A common product ion for all acylcarnitines is m/z 85.[1]

4.1.3. Data Analysis The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve.[1]

Fatty Acid (Palmitate) Oxidation Assay in Myotubes

This protocol describes a method to measure the oxidation of radiolabeled palmitate in cultured myotubes.

4.2.1. Preparation of [3H]-Palmitate-BSA Conjugate

  • Prepare a stock solution of 22 mM unlabeled palmitic acid in ethanol.[16]

  • Add [9,10-3H]-palmitic acid to the unlabeled palmitic acid solution.[16]

  • Evaporate the ethanol under a stream of nitrogen.

  • Resuspend the fatty acids in Krebs-Ringer buffer containing fatty-acid-free bovine serum albumin (BSA) and incubate at 37°C for 30 minutes to allow conjugation.[16]

  • Dilute the conjugate to the final working concentration in Krebs-Ringer buffer.[16]

4.2.2. Palmitate Oxidation Assay

  • Plate and differentiate myoblasts into myotubes in multi-well plates.

  • Wash the myotubes with phosphate-buffered saline (PBS).

  • Add the [3H]-palmitate-BSA conjugate reaction mixture to the cells.

  • Incubate at 37°C for the desired time.

  • Collect the reaction medium.

  • The production of [3H]-H2O, a product of β-oxidation, is measured by liquid scintillation counting after separation from the [3H]-palmitate substrate, often using an anion exchange resin.[16]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of medium-chain acylcarnitines.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrial_membranes Mitochondrial Membranes cluster_mitochondrial_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL CPT1 CPT1 Acyl-CoA->CPT1 CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 Acylcarnitine_matrix Acylcarnitine Acyl-CoA_matrix Acyl-CoA CPT2->Acyl-CoA_matrix Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA nfkb_signaling MCAC Medium-Chain Acylcarnitines IKK IKK Complex MCAC->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates ampk_regulation High_AMP_ATP High AMP/ATP Ratio (Low Energy State) AMPK AMPK High_AMP_ATP->AMPK Activates ACC ACC AMPK->ACC Inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes experimental_workflow Sample_Collection Plasma/Serum Collection Protein_Precipitation Protein Precipitation (Methanol + Internal Standards) Sample_Collection->Protein_Precipitation Derivatization Derivatization (Butylation) Protein_Precipitation->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_MS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

References

L-Octanoylcarnitine as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most prevalent inherited disorder of fatty acid β-oxidation.[1] This autosomal recessive condition arises from mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[2][3] Consequently, the breakdown of medium-chain fatty acids is impaired, resulting in a toxic accumulation of metabolic intermediates. L-octanoylcarnitine (C8), a specific medium-chain acylcarnitine, is the principal biomarker for MCAD deficiency, and its detection and quantification are central to newborn screening programs and diagnostic protocols. This guide provides a comprehensive technical overview of this compound's role as a biomarker, including quantitative data, detailed experimental methodologies, and relevant metabolic pathways.

Introduction

MCAD deficiency typically manifests in early childhood with episodes of hypoketotic hypoglycemia, lethargy, vomiting, and can progress to seizures, coma, and sudden death if untreated.[4][5] These crises are often triggered by periods of fasting or illness.[4] The accumulation of octanoyl-CoA, due to the enzymatic block, leads to its conversion to this compound, which is readily detectable in blood. Newborn screening programs utilizing tandem mass spectrometry (MS/MS) have revolutionized the prognosis for individuals with MCAD deficiency by enabling early detection and management.[6]

Pathophysiology of MCAD Deficiency and the Role of this compound

The core of MCAD deficiency's pathophysiology lies in the disruption of mitochondrial fatty acid β-oxidation. The MCAD enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acids (6 to 10 carbons in length).[7] Its deficiency leads to the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA. To mitigate the toxic effects of these accumulating acyl-CoAs, they are conjugated with carnitine by carnitine acyltransferases to form acylcarnitines, which can be exported from the mitochondria.[8] this compound is the most prominent of these, making it a highly sensitive and specific biomarker for the disease.[4] The accumulation of octanoic acid is known to be toxic to the mitochondria and can disrupt ammonia metabolism, contributing to the neurological symptoms seen in MCAD deficiency.[9]

Quantitative Data: this compound and Other Acylcarnitines in MCAD Deficiency

The diagnosis of MCAD deficiency relies on the quantification of this compound and other acylcarnitines in dried blood spots (DBS) or plasma.[4][8] The tables below summarize the typical concentrations observed in newborn screening and diagnostic settings.

Table 1: this compound (C8) Concentrations in Newborn Screening

PopulationMedian C8 Concentration (µmol/L)Range of C8 Concentrations (µmol/L)Newborn Screening Cutoff (µmol/L)
Healthy Newborns 0.10.04 - 0.25[10][11]< 0.40[12]
Newborns with MCAD Deficiency 8.6[13]0.36 - 43.91[13]> 0.40[12]
c.985A>G Homozygotes 13.8[4]7.0 - 36.8[14]> 0.40[12]
Compound Heterozygotes 2.6[4]0.5 - 28.6[14]> 0.40[12]

Table 2: Acylcarnitine Profile in MCAD Deficiency

Analyte/RatioTypical Values in MCAD DeficiencyReference Range (Healthy Newborns)
C6 (Hexanoylcarnitine) Elevated< 0.25 µmol/L[12]
C10 (Decanoylcarnitine) Elevated< 0.40 µmol/L[12]
C10:1 (Decenoylcarnitine) Elevated< 0.30 µmol/L[12]
C8/C10 Ratio > 3.0[12]< 3.00[12]
C8/C2 Ratio Elevated[4]Not typically used as a primary cutoff

Experimental Protocols

The gold standard for the analysis of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS).[8]

Protocol 1: Analysis of Acylcarnitines from Dried Blood Spots (DBS) by FIA-MS/MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of acylcarnitines from DBS samples.

1. Sample Preparation:

  • A 3.2 mm disc is punched from the dried blood spot into a 1.5 mL microcentrifuge tube.[15]

  • 100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine) is added to the tube.[16][17]

  • The tube is agitated on a rocker for 30 minutes at room temperature to facilitate extraction.[16]

  • The sample is centrifuged, and the supernatant is transferred to a new tube.[16]

  • The supernatant is dried under a stream of nitrogen.[16]

2. Derivatization (Butylation):

  • 100 µL of 3N butanolic-HCl is added to the dried extract.[15]

  • The sample is incubated at 60°C for 30 minutes.[15]

  • The sample is dried again under nitrogen.[15]

  • The derivatized sample is reconstituted in 100 µL of a methanol:water (80:20) solution for analysis.[15]

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[18]

  • Analysis Mode: Flow injection analysis (FIA) is commonly employed.[8] The analysis is typically performed in the positive ion mode.[18]

  • Detection:

    • Precursor Ion Scan: A precursor ion scan for m/z 85 is often used to detect all butylated acylcarnitines.

    • Multiple Reaction Monitoring (MRM): For quantification, MRM is used to monitor specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.[17] For this compound, a common transition is m/z 291 -> 229.[17]

  • Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its stable isotope-labeled internal standard.[17]

4. Quality Control:

  • Blank filter paper spots should be analyzed to check for contamination.

  • Control DBS samples with known low and high concentrations of acylcarnitines should be run with each batch to ensure accuracy and precision.

  • Internal standards are crucial for correcting for variations in extraction efficiency and instrument response.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation and MCAD Deficiency

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Acyl_CoA Acyl-CoA Fatty_Acyl_CoA->Acyl_CoA Carnitine Shuttle Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle L_Octanoylcarnitine This compound Octanoyl_CoA Octanoyl-CoA MCAD_Block MCAD Deficiency (Block) Octanoyl_CoA->MCAD_Block MCAD_Block->L_Octanoylcarnitine Carnitine Acyltransferase Experimental_Workflow Start Dried Blood Spot Sample Punch Punch 3.2 mm Disc Start->Punch Extract Extract with Methanol + Internal Standards Punch->Extract Dry1 Dry Down Extract->Dry1 Derivatize Derivatize with Butanolic-HCl Dry1->Derivatize Dry2 Dry Down Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute Analyze FIA-MS/MS Analysis Reconstitute->Analyze Quantify Quantify this compound Analyze->Quantify Report Report Results Quantify->Report

References

Endogenous Synthesis of L-Octanoylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the intricate network of fatty acid metabolism, acting as a shuttle for octanoyl moieties between subcellular compartments. Its endogenous synthesis is primarily catalyzed by the enzyme Carnitine O-octanoyltransferase (CROT), which is predominantly located within peroxisomes. This technical guide provides a comprehensive overview of the core endogenous synthesis pathways of this compound, detailing the key enzymes, their kinetics, and subcellular localization. Furthermore, it presents quantitative data on enzyme expression, detailed experimental protocols for the quantification of this compound and the assessment of CROT activity, and explores the regulatory mechanisms governing its synthesis. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic research and drug development, offering insights into the biochemical intricacies of medium-chain fatty acid metabolism and its implications in health and disease.

Core Synthesis Pathway of this compound

The primary pathway for the endogenous synthesis of this compound involves the enzymatic transfer of an octanoyl group from octanoyl-Coenzyme A (octanoyl-CoA) to L-carnitine. This reaction is catalyzed by Carnitine O-octanoyltransferase (CROT), also known as carnitine medium-chain acyltransferase (COT).

Reaction: Octanoyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

This reversible reaction is crucial for the transport of medium-chain fatty acids, which are shortened products of very-long-chain fatty acid β-oxidation in peroxisomes, to the mitochondria for complete oxidation.[1]

Key Enzyme: Carnitine O-Octanoyltransferase (CROT)

CROT is a member of the carnitine acyltransferase family and exhibits substrate preference for medium-chain fatty acyl-CoAs (C6-C10).[2] The catalytic activity of CROT is dependent on a critical histidine residue within its active site.[3]

Subcellular Localization

The synthesis of this compound is compartmentalized within the cell. CROT is primarily localized to peroxisomes , with some activity also reported in the cytoplasm and endoplasmic reticulum.[3][4] This localization is key to its function in exporting medium-chain fatty acids from peroxisomes.

Quantitative Data

Kinetic Parameters of Human Carnitine O-Octanoyltransferase (CROT)

Understanding the kinetic properties of CROT is fundamental for modeling the flux of medium-chain fatty acids. The following table summarizes the available kinetic data for human CROT.

SubstrateKm (µM)Vmax (relative activity)Reference
Octanoyl-CoA241.7 (kcat/KM relative to acetyl-CoA)[4]
L-Carnitine130-[5]
Acetyl-CoA1551.0 (kcat/KM relative to acetyl-CoA)[4][5]
Palmitoyl-CoA690.26 (relative Vmax to octanoyl-CoA)[5]

Note: Data is compiled from studies on recombinant human and rat enzymes. Vmax values are presented as relative activities due to variations in experimental conditions.

Tissue Expression of Human CROT

The expression of CROT varies across different human tissues, reflecting the diverse metabolic roles of medium-chain fatty acids. The following tables present a summary of CROT mRNA and protein expression levels in various human tissues, based on data from the Human Protein Atlas.[6][7][8]

Table 2.1: CROT mRNA Expression in Human Tissues

TissueRNA Expression (TPM)Specificity
Liver15.3Low tissue specificity
Kidney12.8Low tissue specificity
Small Intestine25.1Low tissue specificity
Colon18.9Low tissue specificity
Adipose Tissue5.6Low tissue specificity
Skeletal Muscle2.1Low tissue specificity
Heart Muscle4.5Low tissue specificity
Brain (Cerebral Cortex)1.9Low tissue specificity

TPM: Transcripts Per Million. Data from the Human Protein Atlas.[6][7]

Table 2.2: CROT Protein Expression in Human Tissues

TissueProtein Expression LevelSubcellular Localization
LiverHighCytoplasmic/Vesicles
KidneyHighCytoplasmic/Vesicles
Small IntestineHighCytoplasmic/Vesicles
ColonHighCytoplasmic/Vesicles
Adipose TissueMediumCytoplasmic/Vesicles
Skeletal MuscleLowCytoplasmic/Vesicles
Heart MuscleMediumCytoplasmic/Vesicles
Brain (Cerebral Cortex)Not detected-

Protein expression levels are based on immunohistochemistry data from the Human Protein Atlas and are categorized as High, Medium, Low, or Not detected.[6][7]

Signaling Pathways and Regulation

The endogenous synthesis of this compound is tightly regulated by a network of signaling pathways that respond to the cell's energetic and nutritional state.

Transcriptional Regulation
  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): CROT is a target gene of PPARα, a nuclear receptor that acts as a major regulator of fatty acid oxidation.[6] Activation of PPARα by fatty acids or fibrate drugs leads to increased transcription of the CROT gene, thereby enhancing the capacity for medium-chain fatty acid transport and oxidation.[6]

  • p53: The tumor suppressor protein p53 can transactivate the CROT gene in response to cellular stress, such as nutrient depletion.[9][10] This suggests a role for CROT in metabolic adaptation to stress by promoting the utilization of stored fatty acids.[9]

Hormonal and Nutritional Regulation
  • Insulin and Glucagon: The balance between insulin and glucagon plays a pivotal role in regulating fatty acid metabolism. Glucagon, released during fasting, promotes fatty acid oxidation in the liver, in part by activating PPARα.[11] While a direct effect of glucagon on CROT activity has not been definitively established, its role in upregulating the broader fatty acid oxidation machinery suggests an indirect positive influence.[12] Conversely, insulin, released in the fed state, generally promotes fatty acid synthesis and inhibits their oxidation. The precise mechanism of insulin's effect on CROT expression and activity requires further investigation.[13]

  • Nutritional Status: The synthesis of this compound is influenced by the availability of its precursors, L-carnitine and octanoyl-CoA. Dietary intake of L-carnitine and medium-chain fatty acids can therefore modulate the rate of this compound synthesis.

Regulatory Pathways of this compound Synthesis Fasting Fasting / Nutrient Depletion Glucagon Glucagon Fasting->Glucagon stimulates Fatty_Acids Fatty Acids PPARa PPARα Fatty_Acids->PPARa activates Cellular_Stress Cellular Stress p53 p53 Cellular_Stress->p53 activates Glucagon->PPARa activates CROT_Gene CROT Gene PPARa->CROT_Gene promotes transcription p53->CROT_Gene promotes transcription CROT_mRNA CROT mRNA CROT_Gene->CROT_mRNA transcription CROT_Protein CROT Protein CROT_mRNA->CROT_Protein translation L_Octanoylcarnitine This compound Synthesis CROT_Protein->L_Octanoylcarnitine catalyzes

Caption: Regulatory network of this compound synthesis.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): this compound-d3

  • LC-MS/MS system with an ESI source

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma or serum, add 150 µL of ACN containing the internal standard (this compound-d3 at a final concentration of 1 µM).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% ACN in water with 0.1% FA.

  • LC Separation:

    • Inject 10 µL of the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

    • Example gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

    • Flow rate: 0.3 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the transitions for this compound and its internal standard.

      • This compound: Precursor ion (Q1) m/z 344.3 → Product ion (Q3) m/z 85.1

      • This compound-d3 (IS): Precursor ion (Q1) m/z 347.3 → Product ion (Q3) m/z 85.1

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standards.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

LC-MS/MS Workflow for this compound Quantification Sample Plasma/Serum Sample Spike_IS Spike with Internal Standard (this compound-d3) Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection & Evaporation Centrifugation->Supernatant_Collection Reconstitution Reconstitution Supernatant_Collection->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

References

L-Octanoylcarnitine Transport Across Mitochondrial Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated process for cellular energy homeostasis. Long-chain and medium-chain fatty acids, activated to their acyl-CoA esters in the cytoplasm, cannot directly cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle, a sophisticated transport system. L-octanoylcarnitine, a medium-chain acylcarnitine, is a key intermediate in this process, representing the form in which octanoyl-CoA is ferried across the mitochondrial barrier to undergo β-oxidation. Understanding the kinetics, regulation, and experimental methodologies for studying this compound transport is paramount for research in metabolic diseases, drug development targeting fatty acid oxidation, and understanding fundamental cellular bioenergetics.

This technical guide provides a comprehensive overview of the core mechanisms governing this compound transport across mitochondrial membranes, detailed experimental protocols for its study, and a summary of the available quantitative data.

The Carnitine Shuttle: The Central Pathway for Acylcarnitine Transport

The transport of this compound into the mitochondrial matrix is an integral part of the carnitine shuttle. This shuttle system involves the coordinated action of three key proteins:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytoplasmic long-chain and medium-chain acyl-CoAs (like octanoyl-CoA) and carnitine into their corresponding acylcarnitine esters (e.g., this compound).[1] This is considered a rate-limiting step for the entry of fatty acids into the mitochondria.

  • Carnitine-Acylcarnitine Translocase (CACT): Also known as Solute Carrier Family 25 Member 20 (SLC25A20), CACT is an antiporter embedded in the inner mitochondrial membrane.[2][3] It facilitates the translocation of acylcarnitines, including this compound, from the intermembrane space into the mitochondrial matrix in a strict 1:1 exchange for a molecule of free carnitine moving from the matrix to the intermembrane space.[3][4]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It converts the imported acylcarnitine back into its acyl-CoA derivative and free carnitine. The regenerated acyl-CoA is then available for β-oxidation within the mitochondrial matrix.[2]

The overall process ensures a continuous supply of fatty acyl groups for energy production while maintaining distinct pools of coenzyme A in the cytoplasm and mitochondria.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Octanoyl-CoA Octanoyl-CoA CPT1 CPT1 Octanoyl-CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 L-Octanoylcarnitine_ims This compound CPT1->L-Octanoylcarnitine_ims OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT CACT Octanoylcarnitine_matrix This compound CACT->Octanoylcarnitine_matrix CPT2 CPT2 Octanoylcarnitine_matrix->CPT2 Carnitine_matrix Carnitine Carnitine_matrix->CACT Octanoyl-CoA_matrix Octanoyl-CoA CPT2->Octanoyl-CoA_matrix Beta-Oxidation Beta-Oxidation Octanoyl-CoA_matrix->Beta-Oxidation L-Octanoylcarnitine_ims->CACT

The Carnitine Shuttle for this compound Transport.

Quantitative Data on this compound Transport

Direct kinetic parameters (Km and Vmax) for the transport of this compound by the carnitine-acylcarnitine translocase (CACT) are not extensively reported in the literature. However, studies on the transport of L-carnitine in the presence of this compound as a competitive inhibitor provide valuable insights into its affinity for the transporter.

ParameterValueSpecies/TissueExperimental SystemReference
Ki for this compound 0.10 mMRat HeartIsolated Mitochondria[5]
Km for L-Carnitine 0.38 - 1.50 mMRat HeartIsolated Mitochondria[5]
Vmax for L-Carnitine 0.20 - 0.34 nmol/mg protein/minRat HeartIsolated Mitochondria[5]

The low Ki value for this compound indicates a high affinity for the carnitine-acylcarnitine translocase, suggesting that it is a readily transported substrate. The competitive nature of the inhibition confirms that this compound and L-carnitine share the same binding site on the transporter.

Regulation of this compound Transport

The transport of acylcarnitines is a regulated process to match the rate of fatty acid oxidation with the energetic demands of the cell. While the primary point of regulation for fatty acid entry into mitochondria is often considered to be CPT1, emerging evidence suggests that the carnitine-acylcarnitine translocase (CACT) is also subject to post-translational modification.

Acetylation/Deacetylation:

Recent studies have shown that CACT can be regulated by reversible acetylation. The mitochondrial deacetylase Sirtuin 3 (SIRT3) has been identified as a key regulator of CACT activity.

  • Acetylation: Acetylation of CACT has been shown to inhibit its transport activity.

  • Deacetylation: SIRT3, an NAD+-dependent deacetylase, can deacetylate CACT, leading to an increase in its transport activity. This deacetylation primarily increases the Vmax of the transporter without significantly affecting its Km.

The activity of SIRT3 itself is influenced by the cellular energy state, particularly the mitochondrial NAD+/NADH ratio. Conditions of high energy demand, such as fasting or exercise, can lead to an increase in the NAD+/NADH ratio, thereby activating SIRT3 and promoting the deacetylation and activation of its target proteins, including CACT.[6][7] Upstream regulators of SIRT3 expression and activity include cAMP/PKA/AMPK signaling pathways and reactive oxygen species (ROS).[8][9]

CACT_Regulation cluster_regulation Regulation of CACT Activity Fasting Fasting Increased_NAD_NADH Increased NAD+/NADH Ratio Fasting->Increased_NAD_NADH Exercise Exercise Exercise->Increased_NAD_NADH SIRT3 SIRT3 Increased_NAD_NADH->SIRT3 Activates CACT_acetylated CACT (Acetylated) [Inactive] SIRT3->CACT_acetylated Deacetylates CACT_deacetylated CACT (Deacetylated) [Active] CACT_acetylated->CACT_deacetylated L-Octanoylcarnitine_transport Increased this compound Transport CACT_deacetylated->L-Octanoylcarnitine_transport

Regulation of CACT by SIRT3-mediated deacetylation.

Experimental Protocols

Studying the transport of this compound across the inner mitochondrial membrane typically involves two main experimental systems: isolated mitochondria and reconstituted proteoliposomes.

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a standard method for obtaining functionally intact organelles.

Materials:

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, and 0.1% (w/v) bovine serum albumin (BSA), pH 7.4.

  • Wash Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

  • Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal care protocols and quickly excise the liver.

  • Place the liver in ice-cold Isolation Buffer and mince it into small pieces.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of Isolation Buffer.

  • Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Wash Buffer.

  • Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Radiolabeled this compound Uptake Assay in Isolated Mitochondria

This assay measures the rate of this compound transport into isolated mitochondria using a radiolabeled substrate.

Materials:

  • Isolated mitochondria (from Protocol 1).

  • Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • [³H]L-carnitine (to preload mitochondria).

  • This compound (unlabeled).

  • Radiolabeled this compound (e.g., [³H]this compound).

  • Stop Solution: 20 mM Tris-HCl, 100 mM LiCl, pH 7.4, ice-cold.

  • Inhibitor (e.g., Mersalyl, a known inhibitor of CACT).

  • Scintillation cocktail and vials.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Preloading Mitochondria with Carnitine: Incubate the isolated mitochondria (1-2 mg/mL protein) in Assay Buffer containing [³H]L-carnitine (e.g., 1 mM) for 10 minutes at 30°C to load the matrix with radiolabeled carnitine.

  • Initiation of Transport: Pellet the preloaded mitochondria by centrifugation (8,000 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the pellet in fresh, pre-warmed Assay Buffer.

  • Initiate the transport assay by adding a mixture of unlabeled and radiolabeled this compound to the mitochondrial suspension to achieve the desired final concentration.

  • Time Course: At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the mitochondrial suspension and immediately add them to ice-cold Stop Solution to quench the transport process.

  • Separation: Rapidly filter the quenched suspension through a glass fiber filter using a filtration apparatus. Wash the filter twice with ice-cold Stop Solution to remove external radioactivity.

  • Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Inhibitor Control: Perform a parallel experiment in the presence of a known CACT inhibitor (e.g., Mersalyl) to determine the specific component of transport.

  • Data Analysis: Calculate the rate of this compound uptake (nmol/mg protein/min) at each time point. The initial linear phase of uptake represents the initial transport velocity.

Reconstitution of CACT into Proteoliposomes and Transport Assay

This method involves purifying the CACT protein and inserting it into artificial lipid vesicles (liposomes) to study its transport activity in a controlled environment.

Materials:

  • Mitochondrial inner membrane vesicles (prepared from isolated mitochondria).

  • Detergent (e.g., Triton X-100).

  • Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin).

  • Bio-Beads SM-2 or similar hydrophobic resin for detergent removal.

  • Radiolabeled this compound.

  • Internal Buffer (for liposome preparation): e.g., 10 mM HEPES, 50 mM NaCl, 10 mM L-carnitine, pH 7.0.

  • External Buffer (for transport assay): e.g., 10 mM HEPES, 50 mM NaCl, pH 7.0.

  • Size-exclusion chromatography column (e.g., Sephadex G-75).

Procedure:

  • Solubilization of CACT: Solubilize mitochondrial inner membrane vesicles with a suitable detergent (e.g., 1% Triton X-100) to extract membrane proteins.

  • Reconstitution:

    • Mix the solubilized protein extract with a solution of phospholipids in detergent.

    • Remove the detergent by incubation with Bio-Beads SM-2. This will lead to the spontaneous formation of proteoliposomes with the CACT protein incorporated into the lipid bilayer.

  • Removal of External Substrate: Pass the proteoliposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-75) equilibrated with External Buffer to remove any untrapped substrate from the external medium.

  • Transport Assay:

    • Initiate the transport by adding radiolabeled this compound to the proteoliposome suspension.

    • At various time points, stop the transport by adding an inhibitor or by rapidly passing the proteoliposomes through an ion-exchange column to separate the vesicles from the external medium.

    • Measure the radioactivity incorporated into the proteoliposomes.

  • Data Analysis: Calculate the transport rate as described for the isolated mitochondria assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Transport Assay Isolate_Mito 1. Isolate Mitochondria (Differential Centrifugation) Preload 2. Preload Mitochondria with [3H]L-carnitine Isolate_Mito->Preload Reconstitute_PL 1. Reconstitute CACT in Proteoliposomes Initiate_PL 2. Initiate Transport (Add [3H]this compound) Reconstitute_PL->Initiate_PL Initiate_Mito 3. Initiate Transport (Add [3H]this compound) Preload->Initiate_Mito Quench_Mito 4. Stop Transport (Stop Solution) Initiate_Mito->Quench_Mito Separate_Mito 5. Separate Mitochondria (Filtration) Quench_Mito->Separate_Mito Quantify_Mito 6. Quantify Radioactivity (Scintillation Counting) Separate_Mito->Quantify_Mito Stop_PL 3. Stop Transport (Inhibitor/Column) Initiate_PL->Stop_PL Quantify_PL 4. Quantify Radioactivity (Scintillation Counting) Stop_PL->Quantify_PL

Experimental Workflows for Measuring this compound Transport.

Implications for Drug Development

The carnitine shuttle, and specifically the transport of acylcarnitines like this compound, represents a potential target for therapeutic intervention in various diseases.

  • Metabolic Diseases: In conditions such as obesity and type 2 diabetes, where fatty acid oxidation is often dysregulated, modulating the activity of the carnitine shuttle could be a therapeutic strategy.

  • Cancer: Some cancer cells exhibit a high rate of fatty acid oxidation to support their growth and proliferation. Inhibitors of the carnitine shuttle could therefore have anti-cancer properties.

  • Ischemia-Reperfusion Injury: During ischemia, the accumulation of fatty acid intermediates can be toxic. Inhibiting their entry into the mitochondria might be protective.

A thorough understanding of the transport kinetics and regulation of this compound and other acylcarnitines is essential for the rational design and development of drugs targeting this critical metabolic pathway. The experimental protocols outlined in this guide provide the necessary tools for researchers and drug development professionals to investigate these processes in detail.

References

The Dawn of Understanding Medium-Chain Fatty Acid Metabolism: The Discovery and Initial Characterization of L-Octanoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the intricate dance of fatty acid metabolism within the cellular powerhouse, the mitochondrion, has been a subject of intense scientific scrutiny. A pivotal player in this process, L-Octanoylcarnitine, emerged not from a single eureka moment, but from a gradual unraveling of the vital role of carnitine in transporting fatty acids for energy production. This technical guide delves into the foundational discovery and initial characterization of this compound, a key intermediate in the metabolism of medium-chain fatty acids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and fundamental properties.

The story of this compound is intrinsically linked to the broader discoveries surrounding L-carnitine and its function as a carrier molecule for fatty acids across the inner mitochondrial membrane. Seminal work in the early 1960s by researchers such as J. Bremer and I.B. Fritz laid the groundwork by demonstrating that carnitine could be acylated with fatty acids of varying chain lengths, forming acylcarnitines. While these early studies often worked with mixtures of fatty acylcarnitines, they established the fundamental principle of carnitine-dependent fatty acid oxidation.

The specific identification and characterization of individual acylcarnitine esters, including this compound, followed as analytical techniques advanced. The recognition of its importance grew with the understanding of inherited metabolic disorders, particularly Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where this compound is a key diagnostic biomarker found in elevated concentrations.

Initial Characterization: Unveiling the Properties of a Key Metabolite

The initial characterization of this compound involved a combination of chemical synthesis, enzymatic assays, and the development of analytical methods for its detection and quantification.

Chemical Synthesis and Purification

The first preparations of this compound were likely achieved through chemical synthesis, involving the esterification of L-carnitine with octanoyl chloride or a similar activated form of octanoic acid. A significant advancement in the synthesis of radiolabeled acylcarnitines, including octanoyl-[3H]carnitine, was described in 1991, providing a valuable tool for metabolic studies.[1] This method involved a one-step acylation of [3H]carnitine with octanoyl chloride.

Experimental Protocol: Synthesis of Octanoyl-[3H]carnitine [1]

  • Materials: [3H]carnitine, octanoyl chloride, isopropanol, hydrochloric acid, heptane, butanol.

  • Procedure:

    • Radiolabeled [3H]carnitine is acylated in a one-pot reaction with octanoyl chloride.

    • The reaction mixture is subjected to liquid-liquid partitioning using a solvent system of isopropanol:hydrochloric acid:heptane (4:1:12 v/v).

    • The aqueous phase containing the acylated carnitine is further purified by butanol extraction.

  • Outcome: This method yields highly pure octanoyl-[3H]carnitine with a recovery of approximately 91%.

Enzymatic Characterization with Carnitine Octanoyltransferase (COT)

A pivotal moment in the characterization of this compound was the purification and detailed study of the enzyme responsible for its formation in the body: Carnitine O-octanoyltransferase (COT). A 1983 study by Ozasa, Miyazawa, and Osumi provided a thorough characterization of COT from rat liver.[2][3]

This research established that COT is a 66,000-dalton polypeptide and is immunologically distinct from other carnitine acyltransferases like carnitine palmitoyltransferase (CPT).[2][3] Critically, the study detailed the substrate specificity of COT, demonstrating its activity with a range of acyl-CoAs.

Experimental Protocol: Assay of Carnitine Octanoyltransferase Activity

  • Principle: The enzymatic activity is measured by monitoring the formation of octanoylcarnitine from octanoyl-CoA and L-carnitine. The release of Coenzyme A (CoA) can be coupled to a colorimetric reaction, for example, using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • L-carnitine

    • Octanoyl-CoA

    • DTNB

    • Purified COT enzyme preparation

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the reaction mixture.

    • The change in absorbance at 412 nm is monitored over time.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve.

Quantitative Data: Substrate Specificity of Carnitine Octanoyltransferase

The 1983 study by Ozasa et al. demonstrated that while COT exhibited maximum activity with hexanoyl-CoA, it had significant activity with octanoyl-CoA.[2][3]

Acyl-CoA SubstrateRelative Activity (%)
Acetyl-CoA (C2)~20
Butyryl-CoA (C4)~60
Hexanoyl-CoA (C6)100
Octanoyl-CoA (C8) ~85
Decanoyl-CoA (C10)~70
Lauroyl-CoA (C12)~50
Myristoyl-CoA (C14)~30
Palmitoyl-CoA (C16)~15

Table 1: Relative activity of purified rat liver Carnitine Octanoyltransferase with various acyl-CoA substrates. Data adapted from Ozasa, Miyazawa, and Osumi (1983).[2][3]

Analytical Characterization

The development of sensitive and specific analytical methods was crucial for the initial and ongoing characterization of this compound.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of acylcarnitines. Early studies laid the groundwork for identifying and quantifying these compounds in biological samples. The characteristic fragmentation pattern of acylcarnitines, including a prominent product ion at m/z 85, allows for their specific detection.

Experimental Protocol: LC-MS/MS Analysis of Acylcarnitines

  • Sample Preparation: Biological samples (e.g., plasma, dried blood spots) are typically deproteinized, and the acylcarnitines are extracted. Derivatization to butyl esters can be performed to improve chromatographic separation and ionization efficiency.

  • Chromatography: Reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are used to separate the different acylcarnitine species.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each acylcarnitine. For this compound, the precursor ion is typically m/z 288.2, and a common product ion is m/z 85.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy have been used to confirm the structure of synthesized acylcarnitines and to study their interactions with other molecules. While detailed NMR data from the very initial discovery is scarce in readily available literature, modern spectroscopic databases provide reference spectra for this compound.

The Biological Significance: A Central Role in Medium-Chain Fatty Acid Oxidation

The discovery and characterization of this compound were instrumental in solidifying our understanding of how medium-chain fatty acids are transported into the mitochondria for beta-oxidation. This process is essential for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.

Signaling Pathways and Cellular Processes

The primary role of this compound is as a transport substrate. It is formed on the outer mitochondrial membrane or in the peroxisome by COT, transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), and then converted back to octanoyl-CoA in the mitochondrial matrix by carnitine palmitoyltransferase II (CPTII), although COT also has a mitochondrial isoform. The resulting octanoyl-CoA then enters the beta-oxidation spiral to generate acetyl-CoA, which fuels the citric acid cycle and oxidative phosphorylation.

Fatty_Acid_Transport cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Inner Mitochondrial Membrane cluster_Mitochondrial_Matrix Mitochondrial Matrix Octanoyl_CoA_cyt Octanoyl-CoA COT COT Octanoyl_CoA_cyt->COT L_Carnitine_cyt L-Carnitine L_Carnitine_cyt->COT CACT CACT CACT->L_Carnitine_cyt Antiport Octanoyl_CoA_mat Octanoyl-CoA Beta_Oxidation β-Oxidation Octanoyl_CoA_mat->Beta_Oxidation L_Carnitine_mat L-Carnitine CPTII CPTII / COT L_Carnitine_mat->CPTII L_Octanoylcarnitine This compound L_Octanoylcarnitine->CACT Transport L_Octanoylcarnitine->CPTII COT->L_Octanoylcarnitine CPTII->Octanoyl_CoA_mat

Transport of Octanoyl-CoA into the Mitochondria.

Workflow for this compound Characterization.

Conclusion

The discovery and initial characterization of this compound were not isolated events but rather key milestones in the broader exploration of fatty acid metabolism. From the early foundational work on carnitine's role as a fatty acid carrier to the specific purification and characterization of Carnitine Octanoyltransferase, our understanding of this crucial metabolite has been progressively refined. The development of sophisticated analytical techniques has further enabled its precise quantification and has been instrumental in elucidating its role in both normal physiology and disease. For researchers and drug development professionals, a thorough understanding of the historical context and the fundamental biochemical and analytical principles established during its initial characterization is essential for future innovations in the fields of metabolic disease, nutrition, and therapeutics.

References

Physiological Concentration and Quantification of L-Octanoylcarnitine in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing comprehensive information on the physiological concentration of L-Octanoylcarnitine in human plasma, detailed experimental protocols for its quantification, and its role in metabolic pathways.

Core Topic: this compound in Human Plasma

This compound is an acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it is involved in the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. The concentration of this compound in plasma can serve as a biomarker for certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1]

Data Presentation: Physiological Plasma Concentrations

The physiological concentration of this compound in human plasma varies with age. The following table summarizes the reference ranges for different age groups as determined by tandem mass spectrometry.

Age GroupThis compound (C8) Concentration (nmol/mL)This compound (C8) Concentration (µmol/L)
≤ 7 days< 0.19< 0.19
8 days - 7 years< 0.45< 0.45
≥ 8 years< 0.78< 0.78
< 1 Week0 - 0.200 - 0.20
1 Week - 1 Month0 - 0.280 - 0.28
> 1 Month0 - 0.270 - 0.27

Data sourced from UI Health Care Acylcarnitine Profile[2] and another plasma acylcarnitine reference range document[3]. Note that 1 nmol/mL is equivalent to 1 µmol/L.

Experimental Protocols: Quantification of this compound in Plasma

The gold standard for the quantification of this compound and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This method offers high sensitivity, specificity, and throughput.

I. Sample Collection and Preparation
  • Blood Collection : Collect whole blood in tubes containing sodium heparin or lithium heparin.[2][7]

  • Plasma Separation : Centrifuge the blood sample at 1,811 x g for 10 minutes to separate the plasma.[7]

  • Storage : Store plasma samples at -20°C or lower until analysis.[7]

  • Protein Precipitation : To 10 µL of plasma, add 200 µL of methanol containing a known concentration of a suitable internal standard (e.g., deuterated this compound).[7]

  • Vortexing and Centrifugation : Vortex the mixture for 10 minutes and then centrifuge at 3,220 x g for 30 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or vial for analysis.

II. LC-MS/MS Analysis
  • Instrumentation : Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.[4]

  • Chromatographic Separation :

    • Column : A C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.[8]

    • Mobile Phase : A gradient elution is typically employed.

      • Mobile Phase A : 0.1% formic acid and 2.5 mM ammonium acetate in water.[8]

      • Mobile Phase B : 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[8]

    • Gradient Program : A typical gradient might start at 100% A, linearly decrease to 65% A over 2.5 minutes, hold for 3 minutes, then decrease to 5% A.[8]

    • Flow Rate : A flow rate of 0.5 mL/min is often used.[8]

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity and sensitivity.

    • MRM Transition : The precursor-to-product ion transition for this compound is monitored. The precursor ion is the molecular ion [M+H]+, and a characteristic fragment ion is selected for monitoring.

  • Quantification : The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Mandatory Visualizations

Signaling and Metabolic Pathways

This compound is a key intermediate in the transport of octanoyl-CoA, a medium-chain fatty acyl-CoA, into the mitochondrial matrix for β-oxidation. This process is facilitated by a family of enzymes called carnitine acyltransferases.

L_Octanoylcarnitine_Metabolic_Pathway cluster_cytosol Cytosol cluster_intermembrane Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Cytosol Cytosol Mitochondrial_Matrix Mitochondrial_Matrix Octanoyl_CoA_cyto Octanoyl-CoA L_Octanoylcarnitine This compound Octanoyl_CoA_cyto->L_Octanoylcarnitine CPT1/CROT L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->L_Octanoylcarnitine CoA_cyto CoA L_Octanoylcarnitine->CoA_cyto Octanoyl_CoA_mito Octanoyl-CoA L_Octanoylcarnitine->Octanoyl_CoA_mito CPT2 L_Carnitine_mito L-Carnitine Octanoyl_CoA_mito->L_Carnitine_mito Beta_Oxidation β-Oxidation Octanoyl_CoA_mito->Beta_Oxidation CoA_mito CoA CoA_mito->Octanoyl_CoA_mito Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound in fatty acid transport.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

Experimental_Workflow Start Start: Plasma Sample Collection Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing End End: Concentration Determined Data_Processing->End

Caption: Experimental workflow for this compound quantification.

References

L-Octanoylcarnitine: A Linchpin in Cellular Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy homeostasis, primarily by facilitating the transport of octanoyl-CoA, a product of medium-chain fatty acid metabolism and peroxisomal beta-oxidation, into the mitochondrial matrix for subsequent energy production through β-oxidation.[1][2] This technical guide provides a comprehensive overview of the core functions of this compound in cellular energy metabolism, with a focus on its involvement in fatty acid oxidation, the intricacies of the carnitine shuttle, and its impact on mitochondrial function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the biochemical pathways, quantitative metabolic effects, and key experimental methodologies pertinent to the study of this compound.

Introduction: The Role of Acylcarnitines in Cellular Energetics

Cellular energy production is a complex and highly regulated process that relies on the catabolism of various substrates, including glucose, amino acids, and fatty acids. Fatty acids, in particular, are a major energy source, especially in tissues with high energy demands such as the heart and skeletal muscle.[3] The mitochondrial membrane, however, is impermeable to long-chain and medium-chain fatty acyl-CoAs.[4][5] To overcome this barrier, cells employ a specialized transport system known as the carnitine shuttle, which utilizes L-carnitine and a series of enzymes to ferry these fatty acyl groups into the mitochondrial matrix where β-oxidation occurs.[3][5]

This compound is an ester of L-carnitine and octanoic acid, a medium-chain fatty acid. It is a key intermediate in the metabolism of medium-chain fatty acids and also serves as a transportable form of octanoyl-CoA generated from the peroxisomal β-oxidation of very-long-chain fatty acids.[1] Dysregulation of this compound metabolism is associated with several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[6][7]

The Carnitine Shuttle and this compound Transport

The transport of fatty acyl-CoAs into the mitochondria is a critical step for their oxidation and is mediated by the carnitine shuttle, which consists of three key enzymes and a transporter:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[5]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.[2][3]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to their acyl-CoA form, releasing free L-carnitine to be shuttled back to the cytosol.[2][5]

  • Carnitine O-octanoyltransferase (CROT): This peroxisomal enzyme is responsible for converting medium-chain acyl-CoAs, such as octanoyl-CoA, into their carnitine esters for transport out of the peroxisome and subsequently into the mitochondria.[1][8]

Medium-chain fatty acids like octanoate can, to some extent, cross the mitochondrial membrane independently of the carnitine shuttle.[1] However, the conversion to this compound significantly enhances their transport and subsequent oxidation, particularly in tissues like the heart and skeletal muscle which have a high capacity for fatty acid oxidation.[1][9]

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 + L-Carnitine L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Acylcarnitine_ims Acylcarnitine CPT1->Acylcarnitine_ims CoA CACT CACT Acylcarnitine_ims->CACT L_Carnitine_ims L-Carnitine L_Carnitine_ims->L_Carnitine_cyto CACT->L_Carnitine_ims Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_matrix + L-Carnitine Acylcarnitine_matrix->CPT2 + CoA L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Oxidation

Diagram 1: The Carnitine Shuttle Pathway.

Quantitative Data on this compound Metabolism

The concentration of this compound in biological fluids is a critical diagnostic marker for certain metabolic disorders. Quantitative analysis, typically performed using tandem mass spectrometry, provides valuable insights into the flux of fatty acid oxidation pathways.[7]

ParameterConditionConcentration (µmol/L)Tissue/FluidReference
This compound Healthy Newborns< 0.22Dried Blood Spot[7]
This compound MCAD Deficient Newborns3.1 - 28.3 (Median: 8.4)Dried Blood Spot[7]
This compound MCAD Deficient Older Patients (8 days - 7 years)0.33 - 4.4 (Median: 1.57)Dried Blood Spot[7]

Table 1: this compound Concentrations in Health and Disease.

Experimental Protocols for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the role of this compound in cellular energy metabolism. Below are detailed protocols for key experiments.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for measuring the oxygen consumption rate (OCR) of live cells in real-time, providing a direct measure of mitochondrial respiration.[10][11][12]

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF tissue culture plate at an appropriate density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare Seahorse XF DMEM or RPMI medium supplemented with substrates of interest (e.g., L-carnitine, fatty acid-free BSA complexed with octanoate).

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.

  • Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well.

  • Incubation: Place the cell plate in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Assay: Load the hydrated sensor cartridge with compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A, and specific inhibitors like etomoxir for CPT1). Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis: The Seahorse XF software automatically calculates OCR. Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined from the OCR measurements following the injection of the metabolic modulators.

Seahorse_Workflow Start Start Cell_Seeding Seed Cells in XF Plate Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Prepare_Assay_Medium Prepare Assay Medium (with this compound) Overnight_Incubation->Prepare_Assay_Medium Wash_and_Add_Medium Wash Cells & Add Assay Medium Prepare_Assay_Medium->Wash_and_Add_Medium Hydrate_Cartridge Hydrate Sensor Cartridge Load_Compounds Load Injection Ports Hydrate_Cartridge->Load_Compounds Incubate_1hr Incubate 1 hour (no CO2) Wash_and_Add_Medium->Incubate_1hr Incubate_1hr->Load_Compounds Run_Assay Run Seahorse XF Assay Load_Compounds->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data End End Analyze_Data->End

Diagram 2: Seahorse XF Experimental Workflow.
Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the gold standard for the sensitive and specific quantification of acylcarnitines, including this compound, in various biological matrices.[7][13]

Protocol:

  • Sample Preparation:

    • Dried Blood Spots: Punch a small disc from the dried blood spot card.

    • Plasma/Serum: Precipitate proteins using an organic solvent (e.g., methanol) containing internal standards (isotopically labeled acylcarnitines).

    • Tissue: Homogenize the tissue in a suitable buffer and extract metabolites with an organic solvent containing internal standards.

  • Derivatization (Butylation): Convert the carboxyl group of the acylcarnitines to butyl esters by reacting with butanolic HCl. This improves their chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the acylcarnitines using a suitable LC column (e.g., a C8 or C18 reversed-phase column).

    • Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) mode. The precursor ion is the protonated molecular ion of the butylated acylcarnitine, and the product ion is typically the fragment corresponding to the loss of the butylated carnitine moiety.

  • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Signaling Pathways Influenced by this compound Metabolism

The metabolism of this compound and the overall flux of fatty acid oxidation are intricately linked to key cellular signaling pathways that regulate energy homeostasis.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that is activated by an increase in the AMP:ATP ratio, signaling a low energy state.[14][15] Activation of AMPK promotes catabolic pathways that generate ATP, including fatty acid oxidation, while inhibiting anabolic pathways that consume ATP. L-carnitine supplementation has been shown to activate AMPK signaling, leading to increased expression of genes involved in fatty acid oxidation.[14]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism. PPARα, in particular, is a major regulator of fatty acid uptake, transport, and oxidation.[16] Acyl-CoAs, the products of acylcarnitine metabolism within the mitochondria, can act as ligands for PPARs. Increased fatty acid oxidation, facilitated by this compound, can lead to the activation of PPARα and the subsequent upregulation of genes encoding for fatty acid oxidation enzymes.

Signaling_Pathways cluster_Metabolism Metabolic State cluster_Signaling Signaling Cascades cluster_Cellular_Response Cellular Response High_AMP_ATP High AMP/ATP Ratio AMPK AMPK High_AMP_ATP->AMPK activates Increased_FAO Increased Fatty Acid Oxidation PPARa PPARα Increased_FAO->PPARa activates ATP_Production Increased ATP Production Increased_FAO->ATP_Production Gene_Expression Upregulation of FAO Genes AMPK->Gene_Expression PPARa->Gene_Expression Gene_Expression->Increased_FAO positive feedback

Diagram 3: Key Signaling Pathways in FAO.

Conclusion

This compound is a vital metabolite in the intricate network of cellular energy metabolism. Its primary role in facilitating the transport of medium-chain fatty acids into the mitochondria for β-oxidation underscores its importance in maintaining energy homeostasis, particularly in tissues with high metabolic demands. Understanding the biochemical pathways, regulatory mechanisms, and analytical methodologies associated with this compound is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals to delve deeper into the multifaceted role of this compound in health and disease.

References

Structural Analysis of L-Octanoylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. Its structural integrity and physicochemical properties are intrinsically linked to its biological function and are of significant interest in the study of metabolic disorders and drug development. This technical guide provides an in-depth analysis of the structural and physicochemical characteristics of the this compound molecule, supported by detailed experimental protocols for its characterization using advanced analytical techniques.

Introduction

This compound is an endogenous metabolite formed by the esterification of L-carnitine with octanoic acid. As a key intermediate in the carnitine shuttle system, it facilitates the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step in cellular respiration and energy production.[1][2][3] Aberrations in the levels of this compound are associated with various metabolic diseases, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD), making it a crucial biomarker for diagnosis and therapeutic monitoring. A thorough understanding of its molecular structure is paramount for elucidating its role in health and disease and for the rational design of therapeutic interventions.

Physicochemical and Structural Properties

The fundamental physicochemical and structural properties of this compound are summarized in the tables below. These properties have been determined through a combination of computational modeling and experimental analysis.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₂₉NO₄[4]
Molecular Weight 287.39 g/mol [4]
IUPAC Name (3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate[4]
CAS Number 25243-95-2[4]
Appearance White to off-white solid
Optical Activity [α]/D ≈ -23° (c=1 in H₂O)
Solubility Soluble in water, methanol, and DMSO.
Melting Point Approximately 150-155 °C (decomposes)
Table 2: Structural Identifiers of this compound
IdentifierValueReference
SMILES CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C[4]
InChI InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1[4]
InChIKey CXTATJFJDMJMIY-CYBMUJFWSA-N[4]

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various analytical techniques is essential for the comprehensive structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and providing structural insights.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • For analysis of biological samples (e.g., plasma, tissue homogenates), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., this compound-d3) to 1 volume of the sample.

    • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for structural confirmation.

    • Precursor Ion (m/z): 288.2 [M+H]⁺.

    • Product Ions (m/z): Key fragment ions to monitor include m/z 85.0 (trimethylamine fragment) and m/z 144.1 (carnitine backbone fragment).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, enabling the confirmation of its covalent structure and stereochemistry.

Hypothetical Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). D₂O is suitable for observing exchangeable protons, while CD₃OD provides good solubility.

    • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD, for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.[5][6]

  • ¹H NMR Spectroscopy:

    • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard 1D ¹H experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 5 seconds to ensure full relaxation of protons.

    • Acquisition Time: 2-3 seconds.

    • Spectral Width: 0-12 ppm.

    • Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: Same as for ¹H NMR.

    • Experiment: 1D ¹³C experiment with proton decoupling.

    • Number of Scans: 1024-4096 scans due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

    • Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phase correction, and baseline correction.

  • 2D NMR Spectroscopy (for detailed structural assignment):

    • Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and stereochemistry.

Hypothetical Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization:

    • Purity: Ensure the this compound sample is of high purity (>98%).

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find suitable conditions for slow crystal growth. Given the amphiphilic nature of this compound, solvent systems like ethanol/water, methanol/diethyl ether, or isopropanol/hexane could be effective.[7][8]

    • Crystallization Method: The slow evaporation method is a common starting point. Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. Alternatively, vapor diffusion (hanging or sitting drop) methods can be employed, where a drop of the compound solution is allowed to equilibrate with a reservoir containing a precipitant.

    • Temperature: Maintain a constant temperature during crystallization, typically at room temperature or 4°C.

  • Crystal Mounting and Data Collection:

    • Crystal Selection: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mounting: Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

    • Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Data Collection: Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the diffraction spots and scale the data using appropriate software (e.g., XDS or HKL-2000).

    • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental data using software like SHELXL or Olex2.

    • Validation: Validate the final crystal structure using tools like CheckCIF to ensure its quality and correctness.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the analytical workflow is crucial for a comprehensive understanding of this compound.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Octanoyl_CoA Octanoyl-CoA CPT1 CPT1 Octanoyl_CoA->CPT1 + L-Carnitine L_Carnitine_cytosol L-Carnitine L_Carnitine_cytosol->CPT1 L_Octanoylcarnitine_matrix This compound CPT1->L_Octanoylcarnitine_matrix This compound (Transport) CAT CAT L_Carnitine_matrix L-Carnitine CAT->L_Carnitine_matrix Octanoyl_CoA_matrix Octanoyl-CoA CAT->Octanoyl_CoA_matrix L_Octanoylcarnitine_matrix->CAT + CoA L_Carnitine_matrix->CAT (Recycled) Beta_Oxidation β-Oxidation Octanoyl_CoA_matrix->Beta_Oxidation

Caption: The Carnitine Shuttle Pathway for this compound.

Structural_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Interpretation Sample This compound Sample (Pure or Biological Matrix) Extraction Extraction / Purification Sample->Extraction LC_MS LC-MS/MS Extraction->LC_MS NMR NMR Spectroscopy (1D & 2D) Extraction->NMR X_Ray X-ray Crystallography Extraction->X_Ray MS_Data Molecular Weight & Fragmentation Pattern LC_MS->MS_Data NMR_Data Covalent Structure & Stereochemistry NMR->NMR_Data X_Ray_Data 3D Molecular Structure X_Ray->X_Ray_Data Structural_Elucidation Comprehensive Structural Elucidation MS_Data->Structural_Elucidation NMR_Data->Structural_Elucidation X_Ray_Data->Structural_Elucidation

Caption: Workflow for the Structural Analysis of this compound.

Conclusion

The structural analysis of this compound is fundamental to understanding its biological significance and its implications in human health and disease. This guide has provided a comprehensive overview of its physicochemical properties and detailed experimental protocols for its characterization using mass spectrometry, NMR spectroscopy, and X-ray crystallography. The presented workflows and pathway diagrams offer a clear visual representation of the analytical process and the metabolic context of this important molecule. By employing these methodologies, researchers can gain deeper insights into the structure-function relationship of this compound, paving the way for advancements in diagnostics, therapeutics, and our overall understanding of cellular metabolism.

References

The Interaction of L-Octanoylcarnitine with Carnitine Palmitoyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between L-Octanoylcarnitine and the carnitine palmitoyltransferase (CPT) system, a critical component of mitochondrial fatty acid oxidation. While the CPT system is primarily associated with the metabolism of long-chain fatty acids, the role of medium-chain acylcarnitines such as this compound is of increasing interest in metabolic research. This document details the established functions of CPT1 and CPT2, explores the known kinetics of these enzymes with their primary substrates and inhibitors, and discusses the current understanding of how this compound interacts with this system. Detailed experimental protocols for assessing CPT activity and visualizations of relevant metabolic pathways and experimental workflows are provided to support further research in this area.

Introduction to the Carnitine Palmitoyltransferase System

The carnitine palmitoyltransferase (CPT) system is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] This transport is a rate-limiting step in fatty acid oxidation and is mediated by two enzymes: CPT1 and CPT2.[2]

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into long-chain acylcarnitines.[3] There are three tissue-specific isoforms of CPT1: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[4] CPT1 is a primary site of regulation for fatty acid oxidation, most notably through inhibition by malonyl-CoA.[5]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting long-chain acylcarnitines back to long-chain acyl-CoAs within the mitochondrial matrix, releasing them for β-oxidation.[2] Unlike CPT1, CPT2 is not significantly inhibited by malonyl-CoA.[6]

The coordinated action of CPT1, carnitine-acylcarnitine translocase (CACT), and CPT2 constitutes the carnitine shuttle, which is crucial for energy homeostasis.

This compound in Cellular Metabolism

This compound is a medium-chain acylcarnitine. While the CPT system is the primary transporter for long-chain fatty acids, medium-chain fatty acids like octanoate can cross the mitochondrial membranes independently of the CPT system and are activated to their CoA esters in the mitochondrial matrix.[7] However, this compound itself can be oxidized by various tissues, including the liver, skeletal muscle, and heart.[8][9] Notably, in muscle tissues, the oxidation of octanoylcarnitine does not appear to be dependent on CPT2.[8] This suggests the involvement of other enzymes, such as carnitine octanoyltransferase (CROT), in the metabolism of medium-chain acylcarnitines.[10]

Quantitative Data on the Interaction of this compound with CPT

A thorough review of the scientific literature reveals a lack of specific quantitative data for the direct interaction of this compound as either a substrate or an inhibitor for CPT1 and CPT2 isoforms. The majority of research has focused on long-chain acylcarnitines as the primary substrates and inhibitors of the CPT system. For context, the following tables summarize kinetic data for known substrates and inhibitors of CPT1 and CPT2.

Table 1: Michaelis-Menten Constants (Km) for CPT Substrates

EnzymeSubstrateKm ValueTissue/Source
CPT1APalmitoyl-CoAData Not AvailableRat Liver
CPT1AL-CarnitineData Not AvailableRat Liver
CPT1BPalmitoyl-CoAData Not AvailableRat Skeletal Muscle
CPT1BL-CarnitineData Not AvailableRat Skeletal Muscle
CPT2Palmitoyl-CoAData Not AvailableBovine Heart
CPT2L-CarnitineData Not AvailableBovine Heart
CPT1 This compound Data Not Available
CPT2 This compound Data Not Available

Table 2: Inhibition Constants (Ki) and IC50 Values for CPT Inhibitors

EnzymeInhibitorKi ValueIC50 ValueTissue/Source
CPT1AMalonyl-CoAData Not Available~2-5 µMRat Liver Mitochondria
CPT1BMalonyl-CoAData Not Available~0.02-0.05 µMRat Skeletal Muscle Mitochondria
CPT2PalmitoylcarnitineData Not AvailableData Not AvailableHuman Skeletal Muscle
CPT1 This compound Data Not Available Data Not Available
CPT2 This compound Data Not Available Data Not Available

Note: The provided Ki and IC50 values for Malonyl-CoA can vary depending on the experimental conditions, such as substrate concentrations.

Experimental Protocols

Measurement of CPT1 and CPT2 Activity using a Radioisotope Forward Assay

This protocol is adapted from established methods for measuring CPT activity.[6]

Objective: To determine the rate of acylcarnitine formation from acyl-CoA and radiolabeled L-carnitine.

Materials:

  • Isolated mitochondria or tissue homogenates

  • Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl2, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA (fatty acid-free)

  • Substrate solution: 100 µM Palmitoyl-CoA (or Octanoyl-CoA)

  • Radiolabeled substrate: L-[³H]carnitine (1 µCi)

  • Inhibitors (if applicable): Malonyl-CoA for CPT1 inhibition

  • Stop solution: 1 M perchloric acid

  • Extraction solvent: Water-saturated n-butanol

  • Scintillation cocktail and scintillation counter

Procedure:

  • Sample Preparation: Isolate mitochondria or prepare tissue homogenates. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the sample (e.g., 20-50 µg of mitochondrial protein).

  • CPT1 vs. Total CPT Activity:

    • To measure CPT1 activity, include an inhibitor of CPT2 (if a suitable one is available and specific) or use intact mitochondria where the substrate has limited access to CPT2. Malonyl-CoA can be used to confirm CPT1 activity, as it is a specific inhibitor.

    • To measure total CPT (CPT1 + CPT2) activity, the mitochondrial membranes can be disrupted using a detergent like Triton X-100 to allow substrate access to both enzymes.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the substrate solution and L-[³H]carnitine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Extraction: Add water-saturated n-butanol, vortex vigorously, and centrifuge to separate the phases. The radiolabeled acylcarnitine will be in the upper butanol phase.

  • Measurement: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific activity as nmol of product formed per minute per mg of protein.

Measurement of CPT2 Activity using a Reverse Assay

This protocol measures the formation of acyl-CoA from acylcarnitine and Coenzyme A.

Objective: To determine the rate of acyl-CoA formation from acylcarnitine.

Materials:

  • Mitochondrial extracts or purified CPT2

  • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100

  • Substrate solution: Palmitoylcarnitine (or this compound)

  • Coenzyme A (CoA)

  • DTNB (Ellman's reagent)

  • Microplate reader

Procedure:

  • Reaction Buffer Preparation: Prepare the assay buffer containing DTNB.

  • Sample Preparation: Prepare mitochondrial extracts. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the reaction buffer to each well.

  • Sample Addition: Add the sample to the wells.

  • Reaction Initiation: Start the reaction by adding the substrate solution (e.g., Palmitoylcarnitine) and CoA.

  • Measurement: The CPT2-catalyzed reaction releases free CoA, which then reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm over time.

  • Data Analysis: Calculate the rate of change in absorbance and convert it to specific activity (nmol/min/mg protein) using the extinction coefficient of the DTNB product.

Visualizations

Signaling Pathways and Experimental Workflows

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix LCFA-CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 LC-Acylcarnitine_matrix Long-Chain Acylcarnitine CPT1->LC-Acylcarnitine_matrix Forms Acylcarnitine CACT CACT CACT->L-Carnitine_cyto Antiport CPT2 CPT2 LCFA-CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA-CoA_matrix Reforms Acyl-CoA LC-Acylcarnitine_matrix->CACT LC-Acylcarnitine_matrix->CPT2 Beta_Oxidation β-Oxidation LCFA-CoA_matrix->Beta_Oxidation L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT

Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

CPT_Forward_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Isolate_Mito Isolate Mitochondria/ Tissue Homogenate Protein_Quant Protein Quantification Isolate_Mito->Protein_Quant Assay_Setup Set up Assay Mix (Buffer, Sample) Protein_Quant->Assay_Setup Pre-incubate Pre-incubate at 37°C Assay_Setup->Pre-incubate Add_Substrates Add Acyl-CoA and L-[³H]carnitine Pre-incubate->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Stop with Perchloric Acid Incubate->Stop_Reaction Extract Extract with n-Butanol Stop_Reaction->Extract Scintillation Scintillation Counting Extract->Scintillation Calculate Calculate Specific Activity Scintillation->Calculate

Caption: Workflow for the CPT Forward Radioisotope Assay.

Discussion and Future Directions

The existing body of research strongly indicates that this compound is not a primary substrate or a potent direct inhibitor of the CPT system, which is highly specific for long-chain fatty acids. The metabolism of this compound appears to be facilitated by other enzymes, such as Carnitine Octanoyltransferase (CROT).

For drug development professionals, this suggests that targeting CPT1 for metabolic diseases is unlikely to be directly affected by physiological concentrations of this compound. However, the accumulation of various acylcarnitines, including medium-chain species, in certain metabolic disorders warrants further investigation into their potential indirect effects on CPT activity and overall mitochondrial function.

Future research should aim to:

  • Characterize the kinetic parameters of CROT with this compound as a substrate.

  • Investigate potential allosteric or indirect regulatory effects of medium-chain acylcarnitines on CPT1 and CPT2 activity.

  • Elucidate the complete metabolic fate of this compound in different tissues and disease states.

Conclusion

While this compound is an important intermediate in fatty acid metabolism, its direct interaction with the carnitine palmitoyltransferase system as a primary substrate or inhibitor is not well-supported by current scientific literature. The CPT enzymes exhibit a strong preference for long-chain acyl groups. The metabolism of this compound is more closely associated with other acyltransferases, such as CROT. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to further explore the nuanced roles of medium-chain acylcarnitines in cellular bioenergetics.

References

Methodological & Application

Quantitative Analysis of L-Octanoylcarnitine in Human Plasma and Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Octanoylcarnitine in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. The described protocol, employing a simple protein precipitation step and a stable isotope-labeled internal standard, provides a reliable and high-throughput approach for clinical research and drug development applications.

Introduction

L-Carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway.[1] this compound is a medium-chain acylcarnitine that can accumulate in biological fluids due to enzymatic defects in the fatty acid oxidation pathway, most notably MCAD deficiency.[2] Quantitative analysis of this compound is therefore a key diagnostic tool for this condition, often included in newborn screening panels.[2]

LC-MS/MS has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput. This application note provides a detailed protocol for the quantification of this compound in plasma and serum, suitable for both clinical research and routine analysis.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • This compound-d3 (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma/serum (drug-free)

Sample Preparation

A simple protein precipitation method is employed for sample cleanup:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum sample.[3]

  • Add 25 µL of the internal standard working solution (this compound-d3 in 50% methanol/water).[3]

  • Add 425 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: HILIC Silica Column (e.g., 50 x 2.0 mm, 4 µm particle size)[4]

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: 95% Acetonitrile in 5 mM ammonium acetate solution with 0.1% formic acid[4]

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 90% B

    • 1-3 min: Linearly decrease to 50% B

    • 3-4 min: Hold at 50% B

    • 4-4.1 min: Return to 90% B

    • 4.1-7 min: Equilibrate at 90% B

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor m/z 288.2 -> Product m/z 85.1

    • This compound-d3 (IS): Precursor m/z 291.2 -> Product m/z 85.1

  • Source Temperature: 500°C[4]

  • Dwell Time: 100 ms per transition[4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described method.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 85-105%

Visualizations

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample is_addition Add Internal Standard (this compound-d3) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

Role of this compound in Fatty Acid β-Oxidation

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix fatty_acid Octanoyl-CoA cpt1 CPT1 fatty_acid->cpt1 + L-Carnitine l_octanoylcarnitine_cyto This compound cpt1->l_octanoylcarnitine_cyto cat CAT l_octanoylcarnitine_cyto->cat Translocase l_octanoylcarnitine_mito This compound cpt2 CPT2 l_octanoylcarnitine_mito->cpt2 - L-Carnitine octanoyl_coa_mito Octanoyl-CoA cpt2->octanoyl_coa_mito beta_oxidation β-Oxidation octanoyl_coa_mito->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa cat->l_octanoylcarnitine_mito

Caption: this compound's role in mitochondrial fatty acid transport.

Conclusion

The LC-MS/MS method presented here offers a sensitive, specific, and reliable approach for the quantitative determination of this compound in human plasma and serum. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput screening and clinical research applications, particularly in the context of diagnosing and monitoring inborn errors of metabolism such as MCAD deficiency.

References

Application Notes and Protocols for L-Octanoylcarnitine Measurement in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octanoylcarnitine (C8) is a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder of fatty acid oxidation. The analysis of acylcarnitines in dried blood spots (DBS) is a cornerstone of newborn screening programs worldwide, enabling early detection and intervention. Tandem mass spectrometry (MS/MS) is the preferred technology for this analysis due to its high sensitivity, specificity, and multiplexing capabilities.[1]

This document provides detailed application notes and protocols for the sample preparation and measurement of this compound from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both non-derivatization and derivatization methods are presented to accommodate various laboratory workflows and instrumentation sensitivities.

Signaling Pathways and Experimental Workflows

The analytical workflow for this compound from DBS involves several key stages, from sample collection to data acquisition. The following diagram illustrates the general sample preparation and analysis workflow.

This compound DBS Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_methods Method Options dbs_collection Dried Blood Spot Collection (Whatman 903 card) dbs_drying Drying at Room Temperature (min. 3 hours) dbs_collection->dbs_drying dbs_punch Punching DBS Disc (3.0 - 3.2 mm) dbs_drying->dbs_punch extraction Extraction (Acetonitrile/Water or Methanol with Internal Standard) dbs_punch->extraction non_derivatized Non-Derivatized Method extraction->non_derivatized derivatized Derivatized Method (Butanolic HCl) extraction->derivatized evaporation1 Evaporation to Dryness non_derivatized->evaporation1 derivatization_step Derivatization (60-65°C for 20-30 min) derivatized->derivatization_step reconstitution1 Reconstitution evaporation1->reconstitution1 lcms_analysis1 LC-MS/MS Analysis reconstitution1->lcms_analysis1 data_analysis Data Analysis and Quantification lcms_analysis1->data_analysis evaporation2 Evaporation to Dryness derivatization_step->evaporation2 reconstitution2 Reconstitution evaporation2->reconstitution2 lcms_analysis2 LC-MS/MS Analysis reconstitution2->lcms_analysis2 lcms_analysis2->data_analysis

Fig 1. Workflow for this compound Analysis from DBS

Experimental Protocols

Two primary methodologies are detailed below: a non-derivatized method suitable for modern, sensitive LC-MS/MS systems, and a traditional derivatized method that enhances signal intensity.

Protocol 1: Non-Derivatized Method

This method offers a streamlined workflow by eliminating the derivatization step, reducing sample preparation time and the use of harsh chemicals.[2][3]

Materials:

  • Dried blood spot collection cards (e.g., Whatman 903)

  • DBS puncher (3.0 mm or 3.2 mm) and cutting mat

  • 96-well microtiter plates or 1.5 mL microcentrifuge tubes

  • Plate shaker/vortexer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

  • Extraction Solvent: 85:15 (v/v) acetonitrile:water containing stable isotope-labeled internal standards (e.g., this compound-d3).

  • Reconstitution Solvent: Mobile phase A or a compatible solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Procedure:

  • DBS Punching: Punch a 3.0 mm disc from the center of the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.[4] A 3.0 mm disc contains approximately 3.0 µL of whole blood.[4]

  • Extraction: Add 200 µL of the extraction solvent (containing internal standards) to each sample.

  • Incubation: Seal the plate or tubes and place on a microplate shaker for 20-30 minutes at room temperature.[1][4]

  • Centrifugation: Centrifuge the samples for 10 minutes at 4000 rpm to pellet the filter paper and any precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate or tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Derivatized (Butyl Ester) Method

This classic method involves converting the carboxyl group of this compound to a butyl ester, which can improve chromatographic retention and ionization efficiency.

Materials:

  • All materials from Protocol 1

  • Extraction Solvent: Methanol containing stable isotope-labeled internal standards.

  • Derivatization Reagent: 3 M Hydrochloric acid in n-butanol.

  • Reconstitution Solvent: 80:20 (v/v) methanol:water.[5]

Procedure:

  • DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.[6]

  • Extraction: Add 100 µL of the methanolic extraction solution (containing internal standards) to each sample.

  • Incubation: Incubate at 30°C for 30 minutes with shaking.[6]

  • Filtration/Centrifugation: Filter or centrifuge the samples to separate the extract from the filter paper.

  • Evaporation 1: Evaporate the extract to dryness under a gentle stream of nitrogen at 40-60°C.[6]

  • Derivatization: Add 100 µL of 3 M HCl in n-butanol to the dried residue. Seal the plate/tubes and incubate at 60-65°C for 20-30 minutes.[2][5][6]

  • Evaporation 2: Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40-60°C.[5][6]

  • Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of the reconstitution solvent.[5][6]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of acylcarnitines, including this compound, from dried blood spots.

Table 1: Method Precision for this compound and Related Acylcarnitines

AnalyteMethodIntra-assay Precision (CV%)Inter-assay Precision (CV%)Source
Octanoylcarnitine (C8)Derivatized< 15%< 15%[7]
Acylcarnitine PanelNon-derivatized< 10%< 15%[2][3]
Acylcarnitine PanelDerivatized< 10%< 15%[2][3]
C5-AcylcarnitinesDerivatized (UPLC)< 5.2%< 5.2%[8]
Acylcarnitine PanelDerivatized (Isotope-labeling)≤ 7.8%≤ 8.8%[9]

Table 2: Linearity, Recovery, and Limits of Detection/Quantification

ParameterValueMethodSource
Linearity (r²)
Acylcarnitine Panel> 0.99Derivatized[7]
C5-Acylcarnitines> 0.9977Derivatized (UPLC)[8]
Acylcarnitine Panel> 0.95 (generally > 0.99)Not specified[10]
Recovery (%)
Acylcarnitine Panel86.9% - 109.7%Derivatized (Isotope-labeling)[9]
C5-Acylcarnitines96.8% - 105.2%Derivatized (UPLC)[8]
Acylcarnitine Panel67% - 139%Not specified[10]
Limit of Detection (LOD)
Acylcarnitine Panel0.002 - 0.063 µmol/LNot specified[10]
C5-Acylcarnitines< 0.2 µmol/LDerivatized (UPLC)[8]
Limit of Quantification (LOQ)
Acylcarnitine Panel0.004 - 0.357 µmol/LNot specified[10]
C5-Acylcarnitines< 0.2 µmol/LDerivatized (UPLC)[8]

Discussion

The choice between a non-derivatized and a derivatized method depends on the sensitivity of the available mass spectrometer and the desired sample throughput.

  • Non-derivatized methods are faster and simpler, reducing the potential for sample preparation errors.[2][3] With modern, highly sensitive tandem mass spectrometers, it is possible to accurately quantify acylcarnitines in their native form.[2][3] This approach avoids the use of corrosive reagents like butanolic HCl.[3]

  • Derivatized methods , specifically butyl esterification, have been the standard for many years.[11] Derivatization can increase the signal intensity and improve the chromatographic properties of the analytes, which can be beneficial for less sensitive instruments. However, this additional step can be time-consuming and may introduce variability.[4] It's also important to note that some studies have observed minor quantitative differences (less than 15%) for most analytes between the two methods.[2][3][11]

For both methods, the use of stable isotope-labeled internal standards is critical for accurate quantification. These standards co-elute with the analyte of interest and experience similar matrix effects and ionization suppression, allowing for reliable correction of these phenomena. This compound-d3 is a commonly used internal standard for this purpose.

The extraction solvent also plays a role in recovery. While methanol is widely used, a mixture of acetonitrile and water (e.g., 85:15 v/v) has been shown to be highly effective for the co-extraction of both polar amino acids and less polar long-chain acylcarnitines.[4]

Conclusion

The measurement of this compound in dried blood spots is a well-established and robust analytical method crucial for newborn screening and metabolic research. Both non-derivatized and derivatized sample preparation protocols, when coupled with LC-MS/MS, can provide accurate and precise quantification. The choice of protocol can be tailored to the specific needs and capabilities of the laboratory. The methods described in these application notes provide a detailed framework for researchers, scientists, and drug development professionals to implement reliable this compound analysis from dried blood spots.

References

Application Note and Protocol: Extraction of L-Octanoylcarnitine from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of octanoic acid into the mitochondria for subsequent β-oxidation. The accurate quantification of this compound in plasma is essential for the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Furthermore, alterations in this compound levels are being investigated as potential biomarkers in various other conditions, including fatty acid oxidation disorders and metabolic syndrome.[1][2][3]

This document provides a detailed protocol for the extraction of this compound from human plasma samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on a common and robust protein precipitation technique, which is efficient and suitable for high-throughput analysis.[4][5][6]

Principle

The protocol involves the precipitation of plasma proteins using a cold organic solvent, typically methanol or acetonitrile. This process effectively removes the bulk of the protein content, which can interfere with downstream analysis. The this compound remains in the supernatant, which is then separated by centrifugation and can be directly analyzed or further purified if necessary. For accurate quantification, a stable isotope-labeled internal standard, such as this compound-d3, is added to the plasma sample prior to protein precipitation to account for any analyte loss during sample preparation and variability in instrument response.[1][7]

Materials and Reagents

  • Human plasma (collected in tubes containing an anticoagulant such as EDTA or heparin)

  • This compound analytical standard

  • This compound-d3 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Autosampler vials

Experimental Protocol

This protocol outlines the steps for the extraction of this compound from plasma samples using protein precipitation.

Preparation of Solutions
  • Internal Standard (IS) Working Solution: Prepare a stock solution of this compound-d3 in methanol. From this stock, prepare a working solution at a concentration of 5 ng/mL in methanol.[8]

  • Precipitation Solvent: Use ice-cold methanol.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples gently to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma.[8]

  • Add 5 µL of the internal standard working solution (5 ng/mL) to the plasma sample.[8]

  • Vortex for 10 seconds.[8]

Protein Precipitation
  • Add 300 µL of ice-cold methanol to the plasma-internal standard mixture.[8][9] The ratio of solvent to plasma should be at least 3:1 to ensure efficient protein precipitation.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[9]

  • Incubate the samples at ambient temperature for 10 minutes to allow for complete protein precipitation.[8]

Centrifugation
  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][9]

Supernatant Collection and Preparation for Analysis
  • Carefully collect 100 µL of the supernatant without disturbing the protein pellet.[8]

  • Transfer the supernatant to an autosampler vial.

  • For some LC-MS/MS systems, a dilution step may be necessary. Dilute the supernatant by adding 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the vial.[8]

  • Vortex the vial for 10 seconds before placing it in the autosampler for LC-MS/MS analysis.[8]

Alternative Method: Solid-Phase Extraction (SPE)

For cleaner extracts, particularly if matrix effects are a concern, a solid-phase extraction (SPE) step can be employed following protein precipitation. Cation exchange SPE is commonly used for acylcarnitines.[1][10]

  • Condition the SPE Cartridge: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

  • Load Sample: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[9]

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[9]

  • Elute: Elute the acylcarnitines with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[9]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative data for the extraction and analysis of acylcarnitines, including this compound, from plasma.

ParameterThis compoundReference
Recovery 98 - 105%[10]
84 - 112%[4]
Precision (CV%)
Within-day<10%[4]
Between-day4.4 - 14.2%[4]
Linearity Range 0.1 - 10 µmol/L[4]

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_separation Separation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (5 µL) plasma->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_methanol 4. Add Methanol (300 µL) vortex1->add_methanol vortex2 5. Vortex (30s) add_methanol->vortex2 incubate 6. Incubate (10 min) vortex2->incubate centrifuge 7. Centrifuge (10,000 x g, 10 min, 4°C) incubate->centrifuge collect_supernatant 8. Collect Supernatant (100 µL) centrifuge->collect_supernatant dilute 9. Dilute with Mobile Phase collect_supernatant->dilute lcms 10. LC-MS/MS Analysis dilute->lcms

Caption: Workflow for this compound extraction from plasma.

Signaling Pathway Context

This compound is a key intermediate in the transport of medium-chain fatty acids into the mitochondria for energy production through β-oxidation. The carnitine shuttle system is essential for this process.

Caption: Carnitine shuttle and β-oxidation of octanoic acid.

References

Application Note and Protocol: Quantitative Analysis of L-Octanoylcarnitine using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2] As an intermediate in fatty acid metabolism, the quantification of this compound in biological matrices is vital for the study of various metabolic disorders, including fatty acid oxidation defects and organic acidurias.[3] Stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required in quantitative bioanalysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This document provides a detailed protocol for the quantification of this compound in plasma using stable isotope-labeled this compound (e.g., d3-Octanoyl-L-carnitine) as an internal standard.[1][7][8]

The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, allows for the correction of variability introduced during sample preparation and analysis, such as extraction efficiency and matrix effects.[6] This approach, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative mass spectrometry.[6]

Signaling Pathway: Fatty Acid Transport and β-Oxidation

The following diagram illustrates the role of carnitine and its acylated forms, such as this compound, in the transport of fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.

FattyAcid_BetaOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Octanoylcarnitine_cyto This compound AcylCoA->Octanoylcarnitine_cyto CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->Octanoylcarnitine_cyto CACT CACT Octanoylcarnitine_cyto->CACT CACT->Carnitine_cyto Octanoylcarnitine_matrix This compound CACT->Octanoylcarnitine_matrix AcylCoA_matrix Fatty Acyl-CoA Octanoylcarnitine_matrix->AcylCoA_matrix CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_matrix L-Carnitine Carnitine_matrix->CACT Carnitine_matrix->Octanoylcarnitine_matrix AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Role of L-Carnitine in Fatty Acid Transport.

Experimental Protocol: Quantification of this compound in Plasma

This protocol outlines a typical workflow for the quantitative analysis of this compound in plasma samples using LC-MS/MS and a stable isotope-labeled internal standard.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., d3-Octanoyl-L-carnitine)[7][8]

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium acetate

  • Human plasma (or other relevant biological matrix)

Equipment
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Microcentrifuge

  • Pipettes

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the stable isotope-labeled internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the stable isotope-labeled internal standard at a fixed concentration (e.g., 250 ng/mL) in a suitable solvent mixture (e.g., 1:1 acetonitrile/water).[7]

Sample Preparation (Protein Precipitation)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add a fixed volume (e.g., 10 µL) of the internal standard working solution to each tube.

  • Protein Precipitation: Add a precipitating agent, such as 200 µL of cold acetonitrile, to each tube.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like acylcarnitines.[7][9]

    • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min[7]

    • Gradient: A gradient elution is typically employed to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor-to-product ion transition is typically m/z 288 -> 85.

      • d3-L-Octanoylcarnitine (Internal Standard): The precursor-to-product ion transition is typically m/z 291 -> 85.[7]

Data Analysis
  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the quantification of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis PlasmaSample Plasma Sample / Calibrator / QC AddIS Add Internal Standard (d3-L-Octanoylcarnitine) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: this compound Quantification Workflow.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of acylcarnitines, including this compound. The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range5 - 200 ng/mL[9]
Correlation Coefficient (r²)> 0.99[9]
Lower Limit of Quantification (LLOQ)~0.5 ng/mL[9]
Recovery> 88%[9]
Intra-day Precision (%CV)< 10%[7]
Inter-day Precision (%CV)< 10%[7]
Intra-day Accuracy (%Bias)± 15%[7]
Inter-day Accuracy (%Bias)± 15%[7]

Table 2: Example MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
This compound28885-
d3-L-Octanoylcarnitine29185[7]

Conclusion

The use of a stable isotope-labeled internal standard, such as d3-L-Octanoylcarnitine, in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of this compound in biological matrices.[1][10] This methodology is critical for advancing research in metabolic diseases and for the development of new therapeutics. The detailed protocol and workflow presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential analytical technique.

References

Application Notes and Protocols for Cell-Based Assays to Study L-Octanoylcarnitine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays designed to interrogate the metabolism of L-Octanoylcarnitine, a key intermediate in medium-chain fatty acid oxidation. The methodologies described herein are essential for researchers investigating fatty acid metabolism, screening for therapeutic agents targeting metabolic disorders, and understanding the cellular bioenergetics influenced by medium-chain fatty acids.

Overview of this compound Metabolism

This compound is formed from the conjugation of octanoic acid (a medium-chain fatty acid) to L-carnitine. This process is crucial for the transport of octanoyl-CoA into the mitochondrial matrix, where it undergoes β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. The key steps involve cellular uptake via transporters, enzymatic conversion within cellular compartments, and mitochondrial oxidation. Dysregulation of this pathway is associated with various metabolic diseases.

Diagram of this compound Metabolism

L_Octanoylcarnitine_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix L-Octanoylcarnitine_ext This compound L-Octanoylcarnitine_cyt This compound L-Octanoylcarnitine_ext->L-Octanoylcarnitine_cyt OCTN2 Transporter Octanoyl-CoA Octanoyl-CoA L-Octanoylcarnitine_cyt->Octanoyl-CoA CROT/CPT1 L-Carnitine_cyt L-Carnitine CoA_cyt CoA L-Octanoylcarnitine_im This compound L-Octanoylcarnitine_cyt->L-Octanoylcarnitine_im CACT Transporter Octanoyl-CoA->L-Octanoylcarnitine_cyt CROT/CPT1 Octanoyl-CoA_mito Octanoyl-CoA L-Octanoylcarnitine_im->Octanoyl-CoA_mito CPT2 Beta_Oxidation β-Oxidation Octanoyl-CoA_mito->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Cellular uptake and mitochondrial metabolism of this compound.

Radiolabeled Fatty Acid Oxidation (FAO) Assay

This assay directly measures the catabolism of radiolabeled this compound into metabolic end-products, providing a quantitative measure of its oxidation rate.

Experimental Workflow

FAO_Workflow A Seed cells in a multi-well plate B Incubate with [3H]-L-Octanoylcarnitine A->B C Lyse cells and separate metabolites B->C D Quantify radiolabeled H2O and acid-soluble metabolites (ASMs) C->D E Normalize to protein concentration and analyze data D->E

Workflow for the radiolabeled fatty acid oxidation assay.
Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HepG2, C2C12, or primary hepatocytes) in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Assay Medium Preparation:

    • Prepare a stock solution of radiolabeled [³H]-L-Octanoylcarnitine.

    • On the day of the assay, prepare the assay medium by supplementing serum-free culture medium with a known concentration of [³H]-L-Octanoylcarnitine (e.g., 0.2 µCi/mL) and unlabeled this compound to the desired final concentration (e.g., 100 µM).

  • Initiation of FAO Assay:

    • Wash the cells twice with warm phosphate-buffered saline (PBS).

    • Add 500 µL of the prepared assay medium to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

  • Termination and Metabolite Separation:

    • To terminate the reaction, add 250 µL of ice-cold 10% trichloroacetic acid (TCA) to each well.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge the plate at 4°C for 10 minutes at 3000 x g.

    • Carefully collect the supernatant, which contains the acid-soluble metabolites (ASMs), including radiolabeled water (³H₂O).

  • Quantification:

    • To separate ³H₂O from the un-metabolized [³H]-L-Octanoylcarnitine, pass the supernatant through an anion-exchange column. The ³H₂O will be in the flow-through.

    • Transfer a known volume of the flow-through to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • The remaining supernatant containing other ASMs can also be counted separately.

  • Data Analysis:

    • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) after lysing the remaining cell pellet.

    • Normalize the radioactive counts (disintegrations per minute, DPM) to the protein content (mg).

    • Calculate the rate of fatty acid oxidation as nmol of substrate oxidized/min/mg protein.

Data Presentation

TreatmentThis compound Concentration (µM)FAO Rate (nmol/min/mg protein)Fold Change vs. Control
Vehicle Control01.2 ± 0.21.0
This compound505.8 ± 0.64.8
This compound1009.5 ± 1.17.9
Etomoxir (CPT1 inhibitor)100 (with 100 µM this compound)1.5 ± 0.31.3

Note: The data presented in this table is representative and should be experimentally determined for specific cell lines and conditions.

Seahorse XF Real-Time Metabolic Analysis

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells, providing real-time insights into mitochondrial respiration and glycolysis. This assay can be adapted to assess the metabolic response to this compound.

Experimental Workflow

Seahorse_Workflow A Seed cells in Seahorse XF plate B Hydrate sensor cartridge A->B C Replace media with XF assay medium B->C D Equilibrate cells in a CO2-free incubator C->D E Load injection ports with this compound and metabolic modulators D->E F Run Seahorse XF Analyzer E->F G Analyze OCR and ECAR data F->G

Workflow for the Seahorse XF real-time metabolic analysis.
Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density for the specific cell type (e.g., 20,000 - 80,000 cells/well).

    • Incubate overnight at 37°C with 5% CO₂.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation:

    • Prepare Seahorse XF assay medium supplemented with L-carnitine (e.g., 0.5 mM) and a low concentration of glucose (e.g., 1 mM) and glutamine (e.g., 0.5 mM) to encourage fatty acid metabolism.

    • Warm the assay medium to 37°C.

    • Wash the cells with the assay medium and then add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Compound Plate Preparation:

    • Prepare stock solutions of this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Load the injection ports of the sensor cartridge with the compounds to achieve the desired final concentrations in the wells.

  • Seahorse XF Assay:

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • Run a pre-programmed assay protocol that includes baseline measurements followed by sequential injections of this compound and other modulators.

  • Data Analysis:

    • The Seahorse XF software will calculate OCR and ECAR values in real-time.

    • Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in response to this compound.

Data Presentation

ParameterVehicle Control (pmol/min)This compound (100 µM) (pmol/min)
Basal OCR150 ± 15250 ± 20
ATP-linked OCR100 ± 10180 ± 15
Maximal OCR300 ± 25450 ± 30
Spare Respiratory Capacity150 ± 10200 ± 15

Note: This data is representative. Actual values will vary depending on the cell type and experimental conditions.

Acylcarnitine Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acylcarnitines in biological samples. This method can be used to trace the metabolic fate of this compound and identify the accumulation of specific intermediates.

Experimental Workflow

LCMS_Workflow A Incubate cells with this compound B Harvest cells and media A->B C Extract metabolites B->C D Derivatize acylcarnitines (optional) C->D E Analyze by LC-MS/MS D->E F Quantify acylcarnitine species E->F

Workflow for acylcarnitine profiling by LC-MS/MS.
Protocol:

  • Cell Culture and Treatment:

    • Culture cells to near confluency in multi-well plates.

    • Incubate the cells with a defined concentration of this compound for a specific time course.

  • Sample Collection:

    • Collect the cell culture medium.

    • Wash the cells with ice-cold PBS and then lyse the cells.

  • Metabolite Extraction:

    • To both the medium and the cell lysate, add a cold extraction solvent (e.g., 80:20 methanol:water) containing internal standards (e.g., deuterated acylcarnitines).

    • Vortex and incubate at -20°C to precipitate proteins.

    • Centrifuge to pellet the protein and collect the supernatant.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen.

    • The dried extract can be derivatized (e.g., butylation) to improve chromatographic separation and ionization efficiency, although this is not always necessary.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a suitable column (e.g., C18 or HILIC) for the separation of acylcarnitines.

    • Operate the mass spectrometer in a targeted mode (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify specific acylcarnitine species based on their precursor and product ion masses.

  • Data Analysis:

    • Integrate the peak areas for each acylcarnitine and its corresponding internal standard.

    • Generate a standard curve using known concentrations of acylcarnitine standards.

    • Calculate the concentration of each acylcarnitine in the samples.

Data Presentation

Acylcarnitine SpeciesControl (pmol/mg protein)This compound Treated (pmol/mg protein)Fold Change
C2 (Acetylcarnitine)150 ± 20450 ± 503.0
C4 (Butyrylcarnitine)25 ± 575 ± 103.0
C6 (Hexanoylcarnitine)10 ± 250 ± 85.0
C8 (Octanoylcarnitine) 5 ± 1 500 ± 60 100.0
C10 (Decanoylcarnitine)8 ± 215 ± 31.9

Note: This table shows hypothetical data illustrating the expected increase in C8 and its shorter-chain products after this compound treatment.

Cellular Uptake Assay

This assay measures the transport of this compound into cells, which is primarily mediated by the organic cation/carnitine transporter OCTN2 (SLC22A5).

Experimental Workflow

Uptake_Workflow A Seed cells expressing OCTN2 B Wash and pre-incubate in uptake buffer A->B C Incubate with radiolabeled this compound for a time course B->C D Stop uptake with ice-cold buffer and wash C->D E Lyse cells and measure intracellular radioactivity D->E F Determine uptake kinetics (Km and Vmax) E->F

Workflow for the cellular uptake assay.
Protocol:

  • Cell Culture:

    • Use a cell line that endogenously expresses OCTN2 or a cell line engineered to overexpress the transporter.

    • Seed cells in a multi-well plate and grow to confluency.

  • Uptake Assay:

    • Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Pre-incubate the cells in the transport buffer for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the transport buffer containing radiolabeled this compound at various concentrations.

    • Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.

    • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the protein concentration of the lysate.

  • Data Analysis:

    • Normalize the radioactivity to the protein concentration and the incubation time to calculate the uptake rate (pmol/min/mg protein).

    • To determine the kinetic parameters, perform the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation to calculate the Km (substrate affinity) and Vmax (maximum transport velocity).

Data Presentation

SubstrateKm (µM)Vmax (pmol/min/mg protein)
L-Carnitine4.5 ± 0.8120 ± 15
Acetyl-L-carnitine16.1 ± 10.930 ± 10
This compound (To be determined)(To be determined)

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the engagement of a ligand (e.g., this compound or its metabolites) with its target protein(s) in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.

Experimental Workflow

CETSA_Workflow A Treat cells with this compound B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Detect target protein in the soluble fraction (e.g., by Western Blot) C->D E Generate a melting curve to determine the shift in Tm D->E

Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:

  • Cell Treatment:

    • Culture cells and treat them with this compound or a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized proteins) from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant and analyze the amount of the target protein (e.g., CPT1, CPT2, CROT) using a protein detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Data Presentation

Target ProteinTreatmentTm (°C)ΔTm (°C)
CPT2Vehicle52.5 ± 0.5-
CPT2This compound55.0 ± 0.6+2.5
CROTVehicle48.0 ± 0.7-
CROTThis compound51.5 ± 0.8+3.5

Note: This table presents hypothetical data to illustrate a positive thermal shift upon ligand binding. Actual results need to be determined experimentally.

References

Synthesis of L-Octanoylcarnitine for In Vitro Experimentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine is a crucial intermediate in cellular energy metabolism, facilitating the transport of medium-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Its dysregulation has been implicated in various pathological conditions, making it a molecule of significant interest in metabolic research and drug development.[2] This document provides a detailed protocol for the chemical synthesis of this compound suitable for in vitro applications, along with protocols for its use in relevant cell-based assays.

Introduction

L-carnitine and its acylated derivatives, such as this compound, are essential for mitochondrial fatty acid oxidation.[1] The study of these molecules in vitro allows for the elucidation of their roles in both normal physiology and disease states, including metabolic disorders and inflammatory conditions.[2] The synthesis method detailed herein is a robust procedure for producing high-purity this compound for such experimental purposes.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of L-carnitine with octanoyl chloride. This method is reliable and provides a good yield of the desired product.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product L_Carnitine L-Carnitine HCl Reaction_Vessel Reaction in Anhydrous Solvent L_Carnitine->Reaction_Vessel Add to Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->Reaction_Vessel Add dropwise Quenching Reaction Quenching Reaction_Vessel->Quenching Transfer Extraction Liquid-Liquid Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • L-Carnitine hydrochloride

  • Octanoyl chloride

  • Anhydrous trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ammonium hydroxide)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve L-Carnitine hydrochloride in anhydrous trifluoroacetic acid with stirring. Cool the solution in an ice bath.

  • Acylation: Add octanoyl chloride dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, slowly add the reaction mixture to a beaker of cold, anhydrous diethyl ether with vigorous stirring. The crude this compound will precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with several portions of cold diethyl ether.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of chloroform, methanol, and ammonium hydroxide.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The final product should be a white solid.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data: Synthesis
ParameterValueReference
Typical Yield 85-95%General synthetic knowledge
Purity (Post-Chromatography) >98%General synthetic knowledge
Reported Yield (Radiolabeled) 91% for octanoyl[3H]carnitine[3]
Reported Purity (Radiolabeled) >99% (contamination with carnitine <1%)[3]

In Vitro Applications of this compound

This compound is utilized in a variety of in vitro models to investigate its role in cellular metabolism and signaling.

Assessment of Mitochondrial Function

This compound can be used to study its impact on mitochondrial respiration and fatty acid oxidation in isolated mitochondria or whole cells.

Experimental Protocol: Seahorse XF Analyzer

  • Cell Culture: Plate cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Substrate-Limited Media: Prior to the assay, replace the culture medium with a substrate-limited medium (e.g., containing only glucose and glutamine).

  • Compound Injection: Load the Seahorse XF cartridge with this compound and other modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Mitochondrial Stress Test: Perform a mitochondrial stress test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption in the presence and absence of this compound.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effect of this compound on mitochondrial respiration.

Investigation of Inflammatory Signaling

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways.[2] In vitro models using immune cells are valuable for studying these effects.

Experimental Protocol: Cytokine Release Assay in Macrophages

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Cell Stimulation: Treat the macrophages with varying concentrations of this compound for a specified period (e.g., 24 hours). A positive control such as lipopolysaccharide (LPS) should be included.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Compare the cytokine levels in this compound-treated cells to untreated controls to determine its inflammatory potential.

This compound Signaling Pathway

Signaling_Pathway cluster_cell Cell L_Octanoylcarnitine This compound OCTN2 OCTN2 Transporter L_Octanoylcarnitine->OCTN2 Uptake Mitochondrion Mitochondrion OCTN2->Mitochondrion Transport Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Cellular uptake and metabolism of this compound.

Quantitative Data: In Vitro Applications

The following table summarizes representative quantitative data from in vitro studies on acylcarnitines, which can serve as a guide for designing experiments with this compound.

Cell LineAcylcarnitineConcentrationEffectReference
RAW 264.7 L-C14 Carnitine25 µM~3-fold increase in TNF-α secretion[2]
RAW 264.7 L-C14 Carnitine25 µM~20-fold increase in MIP2 secretion[2]
C2C12 Myotubes C16:0 Acylcarnitine25 µM~50% decrease in insulin-stimulated p-Akt[2]
Rat Liver Mitochondria (+)-OctanoylcarnitineIC50 ~35 µMInhibition of carnitine-acylcarnitine translocase (CACT)[4]

Conclusion

The protocols and data presented in this application note provide a comprehensive resource for the synthesis and in vitro application of this compound. The detailed methodologies and representative data will aid researchers in designing and executing experiments to further understand the role of this important metabolite in health and disease.

References

Application Notes and Protocols for the Analytical Separation of L-Octanoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are a class of compounds crucial for the transport of fatty acids into the mitochondria for subsequent beta-oxidation. L-Octanoylcarnitine, an eight-carbon acylcarnitine, is a key intermediate in this process. The accurate quantification and separation of this compound from other acylcarnitines are vital for the diagnosis and monitoring of various metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This document provides detailed application notes and protocols for the analytical separation of this compound from other acylcarnitines using modern chromatographic and electrophoretic techniques.

The primary challenge in acylcarnitine analysis lies in the structural similarity of these compounds, particularly the presence of isomers that are difficult to distinguish using mass spectrometry alone.[1][2][3] Therefore, robust chromatographic or electrophoretic separation is essential for accurate identification and quantification.[1][2][3] The methods detailed below, including High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE), offer the necessary resolution and sensitivity for this purpose.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the separation of this compound from other acylcarnitines. The choice of method often depends on the biological matrix, the required sensitivity, and the availability of instrumentation. The most common and effective methods include reversed-phase HPLC, hydrophilic interaction liquid chromatography (HILIC), and capillary electrophoresis, typically coupled with mass spectrometry for detection.[1][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a widely used technique for the separation of acylcarnitines.[4][5] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Longer chain acylcarnitines, being more hydrophobic, are retained longer on the column. To enhance retention and improve peak shape of the polar short-chain acylcarnitines, ion-pairing reagents are often added to the mobile phase.[6][7]

Experimental Protocol: RP-HPLC-MS/MS

  • Sample Preparation (from Plasma):

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing an internal standard mixture (e.g., deuterated acylcarnitines).[2]

    • Vortex the sample to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • For derivatization (optional but recommended for improved chromatographic properties), add 100 µL of 5% (v/v) acetyl chloride in n-butanol and incubate at 60°C for 20 minutes.[2]

    • Evaporate the derivatization reagent and reconstitute the sample in 100 µL of the initial mobile phase.[2]

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[6][8]

    • Mobile Phase A: 0.1% heptafluorobutyric acid (HFBA) in water.[6]

    • Mobile Phase B: 0.1% HFBA in acetonitrile.

    • Gradient: A step or linear gradient can be used to resolve acylcarnitines by their chain length.[4] A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for each acylcarnitine. For this compound, a common transition is m/z 344.3 → m/z 85.1.

    • Collision Energy: Optimized for each analyte.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds like acylcarnitines. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can provide different selectivity compared to reversed-phase chromatography and often does not require derivatization.

Experimental Protocol: HILIC-MS/MS

  • Sample Preparation (from Urine):

    • Dilute urine samples 1:10 with water.

    • To 10 µL of diluted urine, add internal standards.

    • Precipitate proteins and salts by adding an organic solvent like acetonitrile.

    • Centrifuge and collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: HILIC column with an amide or silica-based stationary phase.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the more polar acylcarnitines.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions: Similar to those used for RP-HPLC-MS/MS.

Method 3: Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[9] This technique offers high separation efficiency and can be coupled with mass spectrometry for sensitive detection.[9][10]

Experimental Protocol: CE-MS

  • Sample Preparation (from Tissue):

    • Homogenize 10 mg of tissue in a pre-cooled solvent (e.g., isopropanol with 0.5% acetic acid).[11]

    • Sonicate the homogenate in an ice bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[11]

    • Collect the supernatant and dry it under nitrogen.

    • Reconstitute the dried extract in the CE running buffer.[11]

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm length).

    • Background Electrolyte (BGE): An acidic buffer such as 1 M formic acid or an ammonium acetate buffer.[9]

    • Separation Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Mass Spectrometry Conditions:

    • Interface: A sheath-flow or sheathless interface is used to couple the CE to the mass spectrometer.

    • Ionization Mode: ESI+.

    • Detection: Full scan or selected ion monitoring (SIM).

Data Presentation

The following table summarizes typical quantitative data for the separation of this compound and other relevant acylcarnitines using an LC-MS/MS method. Retention times and MRM transitions are indicative and may vary depending on the specific chromatographic conditions and instrumentation.

AcylcarnitineAbbreviationRetention Time (min)MRM Transition (m/z)Lower Limit of Quantification (LLOQ) (nmol/L)
AcetylcarnitineC24.27204.1 → 85.1250
PropionylcarnitineC34.30218.1 → 85.1-
ButyrylcarnitineC4-232.2 → 85.1-
IsovalerylcarnitineC5-246.2 → 85.1-
HexanoylcarnitineC6-260.2 → 85.1-
This compound C8 4.89 288.2 → 85.1 25
DecanoylcarnitineC10-316.3 → 85.1-
LauroylcarnitineC12-344.3 → 85.1-
MyristoylcarnitineC14-372.4 → 85.1-
PalmitoylcarnitineC165.58400.4 → 85.150
StearoylcarnitineC18-428.5 → 85.1-

Data compiled from representative LC-MS/MS methods.[12] LLOQ values are method-dependent.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Internal_Standard Addition of Internal Standards Biological_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in Initial Mobile Phase Drying->Reconstitution Derivatization Derivatization (Optional) Drying->Derivatization LC_Separation LC Separation (RP-HPLC or HILIC) Reconstitution->LC_Separation CE_Separation CE Separation Reconstitution->CE_Separation Derivatization->Reconstitution Mass_Spectrometry Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->Mass_Spectrometry CE_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for acylcarnitine analysis.

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods Acylcarnitine_Separation Acylcarnitine Separation Methods RP_HPLC Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. Acylcarnitine_Separation->RP_HPLC HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on polarity. Acylcarnitine_Separation->HILIC Mixed_Mode Mixed-Mode Chromatography Combines multiple separation mechanisms. Acylcarnitine_Separation->Mixed_Mode CE Capillary Electrophoresis (CE) Separation based on electrophoretic mobility. Acylcarnitine_Separation->CE

Caption: Key analytical techniques for acylcarnitine separation.

References

Application Notes and Protocols: L-Octanoylcarnitine in Mitochondrial Fatty Acid Oxidation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octanoylcarnitine is the L-carnitine ester of octanoic acid, an eight-carbon medium-chain fatty acid. It plays a crucial role in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2] Fatty acid β-oxidation (FAO) is a vital metabolic pathway that provides a significant portion of the body's energy, particularly during periods of fasting or metabolic stress, for tissues like the heart, skeletal muscle, and liver.[1][3] this compound serves as a key substrate and biomarker in the study of this pathway, enabling researchers to investigate enzyme function, diagnose metabolic disorders, and explore potential therapeutic interventions.

Core Applications of this compound

  • Biomarker for Inborn Errors of Metabolism: Elevated levels of this compound (C8) in plasma or blood spots are a primary diagnostic marker for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders.[4][5][6] Analysis of acylcarnitine profiles using tandem mass spectrometry is a standard component of newborn screening programs.[4][5]

  • Substrate for Mitochondrial Respiration Assays: this compound is an essential substrate for measuring FAO-driven oxygen consumption in isolated mitochondria, permeabilized cells, and tissue homogenates.[7][8] Because it can be transported directly into the mitochondrial matrix, it allows for the specific assessment of the β-oxidation pathway downstream of the carnitine palmitoyltransferase I (CPT1) regulatory step.[7][9]

  • Tool for Enzyme Kinetic Studies: It serves as a direct substrate for intramitochondrial enzymes like Carnitine Palmitoyltransferase II (CPT2) and the peroxisomal enzyme Carnitine O-octanoyltransferase (CROT), allowing for the characterization of their activity and kinetics.[7][10][11]

  • Therapeutic Research: In preclinical studies, orally administered this compound has been investigated as a potential therapy to bypass metabolic blocks in long-chain fatty acid oxidation disorders (LC-FAODs), showing an ability to improve exercise intolerance in mouse models.[12]

Data Presentation

Table 1: Diagnostic Biomarkers for MCAD Deficiency
AnalyteSample TypeTypical Diagnostic ValueNotes
Octanoylcarnitine (C8) Plasma / Dried Blood Spot> 0.3 µmol/L[1]Primary marker for MCAD deficiency.
C8/C10 Ratio Plasma / Dried Blood Spot> 5[1]Ratio of octanoylcarnitine to decanoylcarnitine enhances specificity.
C8/C2 Ratio Plasma / Dried Blood Spot> 0.1[1]Ratio of octanoylcarnitine to acetylcarnitine.
Table 2: Tissue-Specific Oxidation of Octanoate vs. This compound
SubstrateLiverHeartSkeletal MuscleKey Insight
Octanoate (Free Fatty Acid) High Oxidation RateNo/Minimal Oxidation[9]No/Minimal Oxidation[9]Liver highly expresses medium-chain acyl-CoA synthetases, allowing it to activate and oxidize octanoate directly. Heart and muscle lack these enzymes.[9][12]
This compound Moderate Oxidation RateHigh Oxidation Rate[9]Moderate Oxidation Rate[7][9]Heart and skeletal muscle mitochondria robustly respire on medium-chain acylcarnitines, bypassing the need for activation in the matrix.[9][12]

Signaling and Experimental Workflow Diagrams

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_oms Outer Membrane cluster_ims Inner Membrane cluster_matrix Matrix MCFA Medium-Chain Fatty Acid (Octanoate) Octanoyl_CoA Octanoyl-CoA MCFA->Octanoyl_CoA Acyl-CoA Synthetase (Liver) Lcarnitine_c L-Carnitine CACT CACT CPT1 CPT1 (Long-Chain Specific) CPT2 CPT2 CACT->CPT2 Translocation CPT2->Octanoyl_CoA Conversion Lcarnitine_m L-Carnitine CPT2->Lcarnitine_m Beta_Ox β-Oxidation Spiral Octanoyl_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Octanoylcarnitine This compound Octanoylcarnitine->CACT Transport

Caption: Mitochondrial import and oxidation of this compound.

Respiration_Workflow cluster_prep Sample Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis A Isolate Mitochondria or Permeabilize Cells B Determine Protein Concentration A->B C Seed Cells / Add Mitochondria to Respirometry Chamber B->C D Add Respiration Buffer + Malate C->D E Measure Basal Respiration (State 2) D->E F Inject this compound + ADP E->F G Measure FAO-driven Respiration (State 3) F->G H Inject Inhibitors (e.g., Rotenone) to confirm pathway G->H I Normalize Oxygen Consumption Rate to Protein Content H->I J Compare Experimental Groups I->J

Caption: Experimental workflow for measuring FAO-driven respiration.

Diagnostic_Logic Start Newborn Screening (Tandem MS) CheckC8 Is this compound (C8) > 0.3 µmol/L? Start->CheckC8 Normal Normal Result (Low Suspicion for MCADD) CheckC8->Normal No HighC8 High Suspicion for MCADD CheckC8->HighC8 Yes Confirm Confirmatory Testing: - Enzyme Activity Assay - ACADM Gene Sequencing HighC8->Confirm

Caption: Diagnostic logic for MCAD Deficiency using this compound.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration with this compound

This protocol describes the measurement of FAO-driven oxygen consumption rate (OCR) in isolated mitochondria using high-resolution respirometry (e.g., Oroboros Oxygraph) or microplate-based analyzers (e.g., Seahorse XF Analyzer).[13][14]

Principle: this compound is provided as a substrate to fuel the electron transport chain (ETC). Malate is included to replenish TCA cycle intermediates. ADP is added to stimulate coupled respiration (State 3). The rate of oxygen consumption is measured as a direct indicator of FAO activity.

Reagents & Materials:

  • Isolated mitochondria or permeabilized cells

  • Mitochondrial Respiration Buffer (e.g., MiR05 or a buffer containing KCl, EGTA, MgCl₂, K₂HPO₄, HEPES, BSA)

  • Substrate Stock Solutions (neutral pH): this compound (e.g., 100 mM), Malate (e.g., 200 mM), ADP (e.g., 500 mM)

  • High-resolution respirometer or Seahorse XF Analyzer

  • Protein quantification assay (e.g., BCA or Bradford)

Methodology:

  • Preparation: Isolate mitochondria from tissue (e.g., heart, liver, skeletal muscle) using differential centrifugation or permeabilize cultured cells with a reagent like digitonin or saponin. Determine the protein concentration of the mitochondrial preparation.[14]

  • Chamber Setup: Add 2 mL of respiration buffer to the respirometer chamber and calibrate the oxygen sensors. For microplate-based assays, follow the manufacturer's sensor cartridge hydration and calibration protocols.[14]

  • Add Sample: Add a standardized amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) or permeabilized cells to the chamber/well and allow the signal to stabilize.

  • Establish Basal Respiration: Add malate to a final concentration of 2 mM. This allows for the oxidation of endogenous substrates and establishes a baseline (LEAK or State 2) respiration rate.

  • Initiate FAO-Driven Respiration: Inject this compound (final concentration 0.2-0.5 mM) followed by ADP (final concentration 1-2 mM). This will stimulate coupled respiration (OXPHOS or State 3) specifically supported by the oxidation of octanoylcarnitine.

  • Data Acquisition: Record the oxygen consumption rate. The slope of the line after the addition of this compound and ADP represents the rate of FAO.

  • Normalization: After the run, normalize the OCR to the amount of protein added (e.g., pmol O₂/min/mg mitochondrial protein).[15]

Protocol 2: CPT2 Activity Assay (Forward Reaction)

This protocol measures the activity of Carnitine Palmitoyltransferase II (CPT2) by quantifying the formation of Octanoyl-CoA from this compound and Coenzyme A (CoA).

Principle: CPT2, located in the inner mitochondrial membrane, catalyzes the conversion of this compound and CoA to Octanoyl-CoA and free L-Carnitine.[11] The rate of this reaction can be monitored by measuring the consumption of CoA or the production of L-Carnitine using various detection methods. A common method involves a coupled enzymatic reaction where the product L-Carnitine is measured.

Reagents & Materials:

  • Mitochondrial lysate or purified CPT2 enzyme

  • Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4)

  • This compound (Substrate)

  • Coenzyme A (CoA) (Substrate)

  • DTNB (Ellman's reagent) for a colorimetric assay measuring free CoA, or an alternative detection system for L-carnitine.

  • Spectrophotometer

Methodology:

  • Sample Preparation: Prepare a mitochondrial lysate from cells or tissue by sonication or detergent solubilization.

  • Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer and this compound (e.g., 0.2-1 mM).

  • Initiate Reaction: Start the reaction by adding CoA to the mixture. For a continuous kinetic assay using DTNB, the reagent is included in the reaction mixture to react with the sulfhydryl group of CoA, and the decrease in absorbance at 412 nm is monitored as CoA is consumed.

  • Kinetic Measurement: Immediately place the sample in a spectrophotometer and measure the change in absorbance over time (e.g., for 5-10 minutes).

  • Calculation: Calculate the rate of reaction based on the change in absorbance per minute and the molar extinction coefficient of the chromophore.

  • Controls: Run parallel reactions without the enzyme sample (blank) and without the this compound substrate (background) to control for non-enzymatic reactions.

  • Normalization: Express the final CPT2 activity relative to the total protein content of the lysate (e.g., nmol/min/mg protein).

Protocol 3: Quantification of this compound by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the analysis of this compound in biological samples like plasma or dried blood spots, a cornerstone of newborn screening for MCADD.[5][16]

Principle: Stable isotope-labeled internal standards are added to a sample, which is then processed to extract acylcarnitines. The extract is analyzed by flow injection tandem mass spectrometry. Specific precursor-to-product ion transitions are monitored to quantify this compound with high sensitivity and specificity.

Reagents & Materials:

  • Plasma, serum, or dried blood spots

  • Internal Standard Solution (containing isotopically labeled this compound, e.g., d3-Octanoylcarnitine)

  • Extraction Solvent (e.g., Methanol)

  • Derivatizing Agent (optional, e.g., butanolic-HCl for esterification)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • HPLC or flow injection system

Methodology:

  • Sample Preparation:

    • For dried blood spots, punch a small disc (e.g., 3 mm) into a microplate well.

    • For plasma, pipette a small volume (e.g., 10 µL) into a well.

  • Extraction: Add the extraction solvent containing the internal standards to each well. Agitate (e.g., on a plate shaker) for 20-30 minutes to extract the acylcarnitines.

  • Derivatization (if required): Centrifuge the plate to pellet proteins. Transfer the supernatant to a new plate. Evaporate the solvent under nitrogen. Reconstitute in a derivatizing agent (e.g., 3N butanolic-HCl) and heat (e.g., 65°C for 15 min) to form butyl esters. This step enhances ionization efficiency.

  • Final Preparation: Evaporate the derivatization agent and reconstitute the sample in the mobile phase for MS/MS analysis.

  • MS/MS Analysis: Inject the sample into the mass spectrometer. Use a precursor ion scan or multiple reaction monitoring (MRM) mode to detect the specific mass transition for this compound and its internal standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the ratio of the native analyte peak area to the internal standard peak area against a standard curve prepared with known concentrations.[16]

References

Application Notes and Protocols for Investigating L-Octanoylcarnitine Function In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating the in vivo functions of L-Octanoylcarnitine. This document is intended to guide researchers in designing and executing studies to explore the therapeutic potential and physiological roles of this medium-chain acylcarnitine.

Investigating the Therapeutic Potential of this compound in Fatty Acid Oxidation Disorders (FAODs)

Application: To assess the efficacy of this compound in improving metabolic function and exercise tolerance in animal models of long-chain fatty acid oxidation disorders (LC-FAODs). Mouse models with genetic defects in enzymes like Carnitine Palmitoyltransferase 2 (CPT2) or Long-Chain Acyl-CoA Dehydrogenase (LCAD) are valuable tools for these investigations.[1]

Experimental Model: LCAD Knockout (LCAD-KO) Mouse

Protocol for Oral Administration and Exercise Tolerance Testing:

  • Animal Model: Male LCAD knockout mice and wild-type (WT) littermates.

  • Acclimatization: Acclimate mice to the treadmill for 2-3 days before the experiment. This involves placing them on a stationary treadmill for 15 minutes, followed by short periods of running at low speeds (e.g., 10 m/min for 10-20 minutes).[2][3][4]

  • This compound Administration:

    • Prepare a solution of this compound in sterile water.

    • Administer a single oral dose of this compound (e.g., 0.5 mg/g body weight) via oral gavage to the LCAD-KO mice.[1] A control group of LCAD-KO mice should receive an equivalent volume of sterile water.

  • Treadmill Exercise Test (Run-to-Exhaustion):

    • One hour after gavage, place the mice on the treadmill.

    • Begin the test with a warm-up period (e.g., 5 minutes at 13 m/min).

    • Gradually increase the speed according to a set protocol (e.g., increase from 13 to 18 m/min over 5 minutes, then maintain 18 m/min for 30 minutes, and finally increase to 23 m/min until exhaustion).[2]

    • Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite gentle prodding for a set period (e.g., 10 seconds).

  • Data Collection and Analysis:

    • Record the total distance run and the duration of the run for each mouse.

    • Collect blood samples immediately before and after the exercise test to measure lactate and glucose levels.

    • Analyze plasma for acylcarnitine profiles using LC-MS/MS to confirm the uptake and metabolism of this compound.

Quantitative Data Summary
ParameterWild-Type (WT)LCAD-KO (Control)LCAD-KO + this compound
Treadmill Distance (meters) ~1500~500Significantly increased vs. Control
Post-run Blood Lactate (mM) NormalElevatedSignificantly reduced vs. Control[1]
Grip Strength NormalReducedSignificantly improved vs. Control[1]

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Experimental Workflow

FAOD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis A LCAD-KO and WT Mice B Treadmill Acclimatization A->B C Oral Gavage: This compound or Vehicle B->C D Treadmill Run-to-Exhaustion C->D 1 hour post-gavage E Blood Sample Collection (Pre- and Post-Exercise) D->E F Measure: - Running Distance & Duration - Blood Lactate & Glucose E->F G LC-MS/MS Analysis of Plasma Acylcarnitines E->G

Workflow for assessing this compound in FAOD mice.

Investigating the Metabolic Effects of this compound in a Model of Type 1 Diabetes

Application: To determine the impact of this compound supplementation on cardiac metabolism and function in a streptozotocin (STZ)-induced diabetic rat model. This model is characterized by hyperglycemia and altered cardiac energy metabolism.

Experimental Model: Streptozotocin (STZ)-Induced Diabetic Rat

Protocol for Induction of Diabetes and Metabolic Analysis:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes:

    • Administer a single intraperitoneal (IP) injection of STZ (55-65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5).[5][6] A control group receives an injection of the citrate buffer alone.

    • Confirm diabetes 48-72 hours later by measuring blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.[6]

  • This compound Supplementation:

    • After the induction of diabetes, begin daily IP injections of this compound (e.g., 3 g/kg/day) or saline for a period of three weeks.[5]

  • In Vivo Cardiac Function Assessment:

    • Perform echocardiography to measure parameters such as ejection fraction (EF%) and fractional shortening (FS%) at the end of the treatment period.[7]

  • Metabolic Analysis:

    • At the end of the study, collect blood samples to measure plasma levels of glucose, triglycerides, and β-hydroxybutyrate.[5]

    • Harvest heart tissue for metabolomic analysis, specifically quantifying acylcarnitine profiles using LC-MS/MS.[8]

Quantitative Data Summary
ParameterControlDiabetic (STZ)Diabetic (STZ) + this compound
Fasting Blood Glucose (mg/dL) ~100>400Significantly reduced vs. STZ
Plasma Triglycerides (mmol/L) NormalElevatedSignificantly reduced vs. STZ[5]
Plasma β-hydroxybutyrate (mmol/L) NormalElevatedSignificantly reduced vs. STZ[5]
Cardiac C8-Acylcarnitine BaselineReducedSignificantly increased vs. STZ

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Signaling Pathway: this compound in Cardiac Energy Metabolism

Cardiac_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix LOc This compound LOc_cyto This compound LOc->LOc_cyto Transport OctanoylCoA Octanoyl-CoA LOc_cyto->OctanoylCoA CPT2-independent entry & conversion BetaOx β-oxidation OctanoylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

This compound bypasses CPT1 for mitochondrial energy production.

Investigating the Role of this compound in Ghrelin Acylation

Application: To study the role of this compound as a substrate for Ghrelin O-acyltransferase (GOAT) in the acylation of ghrelin, a key hormone in appetite regulation.

Experimental Model: Wild-Type Mouse

Protocol for Assessing Ghrelin Acylation:

  • Animal Model: Male C57BL/6J mice.

  • Dietary Manipulation:

    • Feed mice a standard chow diet or a diet supplemented with medium-chain triglycerides (MCTs) like glyceryl-tri-octanoate for two weeks.[9]

  • This compound Administration (Optional Acute Study):

    • Administer a single oral dose of this compound.

  • Sample Collection:

    • Collect blood samples at specified time points after feeding or administration. It is crucial to use appropriate preservatives (e.g., AEBSF) to prevent the deacylation of ghrelin.[10]

    • Harvest stomach tissue, the primary site of ghrelin production.

  • Ghrelin Measurement:

    • Measure the concentrations of both acylated (octanoylated) ghrelin and total ghrelin in plasma and stomach tissue extracts using specific enzyme-linked immunosorbent assays (ELISAs).[11]

Quantitative Data Summary
ConditionPlasma Acylated Ghrelin (pg/mL)Plasma Total Ghrelin (pg/mL)Ratio of Acylated to Total Ghrelin
Standard Diet BaselineBaseline~3-4%[12]
MCT-supplemented Diet Significantly increasedNo significant changeIncreased
Fasting DecreasedUnchanged or increasedDecreased[10]

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Signaling Pathway: Ghrelin Acylation by GOAT

Ghrelin_Acylation cluster_ER Endoplasmic Reticulum Lumen Proghrelin Proghrelin GOAT GOAT (Ghrelin O-acyltransferase) Proghrelin->GOAT AcylGhrelin Acylated Ghrelin GOAT->AcylGhrelin Acylation at Serine-3 OctanoylCoA_ER Octanoyl-CoA (from this compound) OctanoylCoA_ER->GOAT

This compound provides the octanoyl group for ghrelin acylation.

Investigating the Role of Carnitine O-Octanoyltransferase (CROT) and this compound in Vascular Calcification

Application: To elucidate the role of CROT and its substrate this compound in the pathogenesis of vascular calcification using a genetic knockout mouse model.

Experimental Model: Crot Knockout (Crot-/-) on an Atherosclerotic Background (Ldlr-/-)

Protocol for Assessing Vascular Calcification:

  • Animal Model: Generate Crot-/-Ldlr-/- mice and use Crot+/+Ldlr-/- mice as controls.

  • Diet: Feed mice a high-fat, high-cholesterol (HFHC) diet for a specified period (e.g., 12 weeks) to induce atherosclerosis and vascular calcification.

  • Assessment of Vascular Calcification:

    • At the end of the study, euthanize the mice and perfuse the vasculature.

    • Dissect the aorta and carotid arteries.

    • Quantify the extent of calcification using methods such as Alizarin Red S staining or micro-computed tomography (micro-CT).[13]

  • Metabolomic Analysis:

    • Analyze plasma and tissue samples for acylcarnitine profiles, including this compound, and other relevant metabolites using LC-MS/MS.[14]

Quantitative Data Summary
ParameterCrot+/+Ldlr-/- (Control)Crot-/-Ldlr-/-
Aortic Calcification Area (%) Increased on HFHC dietSignificantly reduced vs. Control[13]
Carotid Artery Calcification (%) Increased on HFHC dietSignificantly reduced vs. Control[13]
Plasma Omega-3 Fatty Acids BaselineIncreased[14]
Bone Density NormalNo significant difference vs. Control[13]

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Logical Relationship: CROT in Vascular Calcification

CROT_Calcification CROT CROT Activity FattyAcid Fatty Acid Metabolism CROT->FattyAcid Promotes MitoDys Mitochondrial Dysfunction FattyAcid->MitoDys Leads to SMC_Calc Smooth Muscle Cell Calcification MitoDys->SMC_Calc Induces Vasc_Calc Vascular Calcification SMC_Calc->Vasc_Calc

Proposed mechanism of CROT-mediated vascular calcification.

General Protocols

Quantification of Acylcarnitines in Plasma and Tissue by LC-MS/MS
  • Sample Preparation:

    • For plasma, precipitate proteins using a solvent like acetonitrile.

    • For tissues, homogenize in a suitable buffer and then perform protein precipitation.

  • Internal Standards: Add a mixture of stable isotope-labeled acylcarnitine internal standards to the samples for accurate quantification.

  • Chromatographic Separation: Use a suitable HPLC column (e.g., C18) to separate the different acylcarnitine species.[8][15]

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify each acylcarnitine species based on its specific precursor and product ion transitions.[16]

These application notes and protocols provide a framework for investigating the diverse in vivo functions of this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and available resources.

References

Troubleshooting & Optimization

overcoming matrix effects in L-Octanoylcarnitine mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Octanoylcarnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1][2][3] For this compound, this typically manifests as ion suppression, where the presence of matrix components reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification.[1][4][5]

Q2: What are the primary causes of matrix effects for this compound in biological samples?

A2: In biological matrices like plasma and serum, the most significant cause of matrix effects, particularly ion suppression in electrospray ionization (ESI), is the presence of phospholipids.[1] These highly abundant molecules can be co-extracted with this compound during sample preparation and interfere with its ionization process in the MS source.[1][5] Other potential sources include salts, endogenous metabolites, and exogenous contaminants like medications.[5][6]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The presence and magnitude of matrix effects can be assessed using several methods:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound into the mass spectrometer after the LC column while injecting a blank matrix extract. A dip in the signal intensity indicates the retention time zones where ion suppression occurs.[1][3]

  • Post-Extraction Spike Analysis: This is a quantitative approach. You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set B) with the peak area of the analyte in a neat solvent (Set A). The matrix factor (MF) is calculated as the ratio of the response in the matrix to the response in the neat solution (MF = B/A). An MF value below 1 indicates ion suppression, while a value above 1 suggests ion enhancement.[1][3]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A4: A SIL-IS, such as this compound-d3, is the most effective tool to compensate for matrix effects.[2][7] Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies and ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise quantification.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or inconsistent signal intensity and poor recovery for this compound.

  • Likely Cause: This is a classic symptom of ion suppression caused by matrix interferences, most notably phospholipids co-eluting with the analyte.[1]

  • Troubleshooting Workflow:

G start Start: Low/Inconsistent Signal Observed check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? (e.g., this compound-d3) start->check_is implement_is Implement a co-eluting SIL-IS to compensate for variability. check_is->implement_is No eval_cleanup Evaluate Sample Cleanup Method check_is->eval_cleanup Yes implement_is->eval_cleanup ppt Currently using Protein Precipitation (PPT)? eval_cleanup->ppt upgrade_cleanup Upgrade to a more rigorous cleanup: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) - Phospholipid Removal Plate ppt->upgrade_cleanup Yes optimize_lc Optimize Chromatographic Separation ppt->optimize_lc No upgrade_cleanup->optimize_lc gradient Modify LC gradient to separate analyte from suppression zones. optimize_lc->gradient column Consider alternative column chemistry (e.g., HILIC) to improve retention and separation from phospholipids. gradient->column end End: Signal Stabilized and Recovery Improved column->end

Caption: Troubleshooting workflow for low signal and recovery.

Problem 2: The calibration curve is non-linear, with poor precision at low concentrations.

  • Likely Cause: Uncompensated matrix effects disproportionately impact lower concentrations. When the analyte concentration is low, the fixed amount of interfering matrix components causes more significant relative signal suppression.[1]

  • Solutions:

    • Improve Sample Cleanup: This is the most effective solution. A cleaner sample reduces the source of the interference. Refer to the sample preparation techniques in the table below.[1]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples. This ensures that standards and samples experience similar levels of ion suppression, improving accuracy.[1][7]

    • Sample Dilution: If the this compound concentration in your samples is high enough, you can dilute them. This reduces the concentration of interfering matrix components but will also lower the analyte signal, so this approach is only feasible when the assay has high sensitivity.[1][2][9]

Problem 3: The SIL-IS is not fully compensating for the matrix effect, leading to high variability.

  • Likely Cause: This can happen if the ion suppression is extremely severe, affecting both the analyte and the internal standard to a point where the measurement becomes unreliable. It can also occur if the analyte and IS do not co-elute perfectly.

  • Solutions:

    • Enhance Sample Cleanup: Severe suppression necessitates a more effective sample preparation method to remove a higher percentage of interfering compounds like phospholipids. Consider using specialized phospholipid removal plates or a robust SPE protocol.[1]

    • Optimize Chromatography: Adjust the LC method to ensure the analyte and SIL-IS have identical retention times and are well-separated from the regions of severe ion suppression identified by post-column infusion.[7]

    • Optimize MS Source Parameters: Experiment with ESI source parameters such as capillary voltage, gas flow rates, and temperature to find conditions that are less susceptible to the specific matrix components in your samples.[1]

Data & Methodologies
Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for plasma/serum samples.

Technique Phospholipid Removal Analyte Recovery Overall Cleanliness Notes
Protein Precipitation (PPT) LowHighLowSimple and fast, but yields "dirty" extracts with significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMediumCan provide clean extracts but often requires extensive method development and can be labor-intensive.[1]
Solid-Phase Extraction (SPE) HighMedium to HighHighEffective at removing salts and phospholipids; requires method development to optimize the sorbent, wash, and elution steps.[1]
Phospholipid Removal Plates Very High (>95%)HighVery HighCombines the simplicity of PPT with highly selective removal of phospholipids.[1]
Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows you to quantify the degree of ion suppression or enhancement.

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Spike Matrix cluster_C Set C: Pre-Spike Matrix (for Recovery) A1 Spike Analyte + IS into final elution solvent (e.g., Mobile Phase) analysis Analyze all three sets by LC-MS/MS A1->analysis B1 Extract Blank Matrix (e.g., Plasma) using your method B2 Spike Analyte + IS into the final extract B1->B2 B2->analysis C1 Spike Analyte + IS into Blank Matrix C2 Extract the spiked matrix using your method C1->C2 C2->analysis calc Calculate: Matrix Factor = Peak Area(B) / Peak Area(A) Recovery = Peak Area(C) / Peak Area(B) analysis->calc

Caption: Workflow for assessing matrix effect and recovery.

Calculations:

  • Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

  • Recovery (%): % Recovery = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a fast but less clean method suitable for initial screening.

  • Sample Aliquot: Take 50 µL of the plasma or serum sample.

  • Add Internal Standard: Add your SIL-IS (e.g., this compound-d3) solution.

  • Precipitation: Add 200 µL of cold acetonitrile.[6]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[6][10]

  • Transfer: Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analyte.[6]

Protocol 3: Sample Preparation using Phospholipid Removal Plate

This method provides a much cleaner extract than standard PPT.

  • Sample & IS: Add the plasma/serum sample and SIL-IS to a well of the phospholipid removal plate.

  • Protein Precipitation: Add 3-4 volumes of acetonitrile (e.g., 150-200 µL for a 50 µL sample) to precipitate proteins.

  • Mix: Mix thoroughly to ensure complete precipitation.

  • Filtration: Apply a vacuum or positive pressure to pass the sample through the plate's filter. The filter sorbent retains the phospholipids while allowing the analyte and IS to pass through into the collection plate.

  • Analysis: The collected filtrate is ready for direct injection or can be evaporated and reconstituted if needed.

References

improving the sensitivity of L-Octanoylcarnitine detection in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of L-Octanoylcarnitine in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for this compound detection?

A1: The primary challenges include:

  • Low Endogenous Concentrations: this compound is often present at very low levels in biological matrices, making detection difficult without highly sensitive instrumentation and optimized methods.[1]

  • Matrix Effects: Components of biological fluids (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[2]

  • Poor Chromatographic Resolution: Inadequate separation from isobaric and isomeric compounds can lead to inaccurate measurements.

  • Sample Stability: this compound can be prone to degradation if samples are not handled and stored correctly.[2]

Q2: How can I improve the sensitivity of my this compound assay?

A2: To enhance sensitivity, consider the following strategies:

  • Optimized Sample Preparation: Employing effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects by removing interfering substances.[2][3]

  • Derivatization: Chemical modification of this compound, for instance, through butylation, can improve its chromatographic properties and ionization efficiency.[1][4]

  • Advanced Chromatographic Techniques: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) can improve the retention and separation of polar compounds like acylcarnitines.[5][6]

  • Mass Spectrometry Parameter Optimization: Fine-tuning parameters such as collision energy and selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode is crucial for maximizing signal intensity.[4][7]

Q3: Should I use an internal standard for this compound quantification?

A3: Yes, the use of a stable isotope-labeled internal standard (e.g., d3-L-Octanoylcarnitine) is highly recommended.[2] An internal standard added at the beginning of the sample preparation process can compensate for variability in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Inefficient sample extraction.Optimize the extraction method. Consider solid-phase extraction (SPE) for cleaner samples. Ensure the pH of the extraction solvent is appropriate.[2]
Ion suppression from matrix components.Improve sample cleanup with SPE or LLE. Dilute the sample if the analyte concentration is sufficient. Adjust the chromatographic gradient to separate this compound from co-eluting interferences.[2]
Suboptimal mass spectrometer settings.Optimize MS/MS parameters, including precursor/product ion selection and collision energy.
Degradation of the analyte.Ensure proper sample handling and storage. Keep samples on ice during processing and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[2]
Poor Peak Shape (Tailing or Fronting) Incompatibility between the sample solvent and the mobile phase.The final sample solvent should be as similar as possible to the initial mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Active sites on the analytical column.Use an end-capped column or add a small amount of a competing base to the mobile phase.
High Background Noise Contaminated solvents or LC system.Use high-purity, LC-MS grade solvents and additives. Thoroughly flush the LC system.[2]
Matrix interferences.Enhance sample cleanup procedures.
Electronic noise.Ensure proper grounding of the mass spectrometer and associated electronics.[2]
Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility.
Fluctuation in LC system performance.Allow the column to equilibrate sufficiently before each run. Monitor system pressure for any irregularities.
Lack of or inappropriate internal standard.Always use a stable isotope-labeled internal standard and add it at the beginning of the sample preparation process.[2]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum using Protein Precipitation

This protocol is a basic method suitable for initial screening.

Materials:

  • Plasma or serum samples

  • Ice-cold acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., d3-L-Octanoylcarnitine in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: this compound Analysis by LC-MS/MS

This is a general LC-MS/MS method that can be adapted based on the available instrumentation.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.[5][7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z). The exact m/z values will depend on the derivatization method used, if any. For underivatized this compound, a common transition is monitoring the precursor ion and a characteristic fragment ion.

    • Internal Standard (e.g., d3-L-Octanoylcarnitine): Precursor ion (m/z) -> Product ion (m/z).

  • Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes typical concentrations of this compound found in biological fluids from healthy individuals and those with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a condition where octanoylcarnitine levels are elevated.

Biological Fluid Condition This compound Concentration (µmol/L) Reference
Dried Blood SpotsHealthy Newborns< 0.22[1]
Dried Blood SpotsNewborns with MCAD Deficiency3.1 - 28.3 (Median: 8.4)[1]
UrineHealthy IndividualsVery low to undetectable[8]
UrineIndividuals with MCAD DeficiencySignificantly elevated, especially during fasting[8][9]

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow sample Biological Sample (Plasma, Serum, Urine) add_is Add Internal Standard (e.g., d3-L-Octanoylcarnitine) sample->add_is extraction Sample Extraction (Protein Precipitation or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: A generalized workflow for the extraction and analysis of this compound from biological samples.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal start Low or No Signal for This compound check_ms Check MS Parameters (Tuning, Calibration, Transitions) start->check_ms check_lc Check LC System (Leaks, Pressure, Column Integrity) start->check_lc check_sample_prep Review Sample Preparation (Extraction Efficiency, pH) start->check_sample_prep check_matrix_effects Investigate Matrix Effects (Post-column Infusion) check_sample_prep->check_matrix_effects optimize_extraction Optimize Extraction Method (e.g., use SPE) check_matrix_effects->optimize_extraction If suppression is observed derivatize Consider Derivatization optimize_extraction->derivatize If further sensitivity is needed

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

troubleshooting poor chromatographic peak shape for L-Octanoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of L-Octanoylcarnitine.

Troubleshooting Guides

Poor peak shape in liquid chromatography can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues for this compound.

Issue 1: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a trailing edge that is broader than the leading edge, is a frequent challenge in the analysis of acylcarnitines like this compound.[1][2] This phenomenon can compromise resolution and lead to inaccurate quantification.

Troubleshooting Workflow for Peak Tailing

start Observe Peak Tailing for this compound check_silanol Primary Suspect: Secondary Interactions with Silanols start->check_silanol check_overload Secondary Suspect: Column Overload start->check_overload check_dead_volume Tertiary Suspect: Extra-Column Dead Volume start->check_dead_volume solution_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->solution_ph Protonates silanol groups, reducing interaction solution_column Action: Use an End-Capped Column or a Column with a Different Stationary Phase check_silanol->solution_column Minimizes available silanol groups end Peak Shape Improved solution_ph->end solution_column->end solution_overload Action: Reduce Sample Concentration or Injection Volume check_overload->solution_overload solution_overload->end solution_dead_volume Action: Use Tubing with Smaller Internal Diameter and Minimize Connection Lengths check_dead_volume->solution_dead_volume solution_dead_volume->end

Caption: Troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary for Peak Tailing Troubleshooting

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust to a lower pH, ensuring it is at least 2 pH units away from the analyte's pKa.[3] For this compound (acidic pKa ~3.6-4.2), a mobile phase pH of ~2.5-3.0 is often effective.[3][4][5]Protonation of residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that cause tailing.[1][6]
Sample Concentration Reduce the amount of this compound injected onto the column.Prevents overloading the stationary phase, which can lead to peak asymmetry.[1][2]
Column Chemistry Utilize an end-capped C18 or a C8 column, or consider a column with a different stationary phase like one with polar-embedding.[1]End-capping shields the silanol groups, reducing their interaction with the analyte.[7]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.Reduces the dispersion of the analyte band outside of the column, leading to sharper peaks.[1]
Issue 2: Peak Fronting

Peak fronting, where the leading edge of the peak is broader than the trailing edge, is often indicative of sample solubility issues or column overload.[1][2]

Troubleshooting Workflow for Peak Fronting

start Observe Peak Fronting for this compound check_solubility Primary Suspect: Poor Sample Solubility start->check_solubility check_overload Secondary Suspect: Column Overload start->check_overload check_collapse Tertiary Suspect: Column Collapse start->check_collapse solution_solvent Action: Ensure Sample is Fully Dissolved in the Initial Mobile Phase or a Weaker Solvent check_solubility->solution_solvent end Peak Shape Improved solution_solvent->end solution_overload Action: Decrease the Amount of Sample Loaded onto the Column check_overload->solution_overload solution_overload->end solution_collapse Action: Operate Column within Manufacturer's Recommended pH and Temperature Ranges check_collapse->solution_collapse solution_collapse->end

Caption: Troubleshooting workflow for this compound peak fronting.

Quantitative Data Summary for Peak Fronting Troubleshooting

ParameterRecommended ActionExpected Outcome
Sample Solvent Dissolve the this compound sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.[1]Promotes proper focusing of the analyte at the head of the column, preventing band spreading.
Sample Load Decrease the concentration of this compound in the sample or reduce the injection volume.[1][2]Avoids saturation of the stationary phase, which can cause molecules to move through the column more quickly, leading to fronting.[8]
Column Integrity Verify that the column is being operated within the manufacturer's specified pH and temperature ranges.[1]Prevents collapse of the stationary phase bed, which can lead to distorted peak shapes.[8]
Issue 3: Split Peaks

Split peaks can be caused by a blockage at the column inlet or by an incompatibility between the sample solvent and the mobile phase.[1]

Troubleshooting Workflow for Split Peaks

start Observe Split Peaks for this compound check_frit Primary Suspect: Blockage at the Column Inlet Frit start->check_frit check_solvent Secondary Suspect: Sample Solvent Incompatible with Mobile Phase start->check_solvent solution_frit Action: Replace the Column Inlet Frit or Reverse-Flush the Column (if permissible) check_frit->solution_frit end Peak Shape Restored solution_frit->end solution_solvent Action: Ensure Sample Solvent is of Similar or Weaker Elution Strength than the Initial Mobile Phase check_solvent->solution_solvent solution_solvent->end

Caption: Troubleshooting workflow for this compound split peaks.

Quantitative Data Summary for Split Peak Troubleshooting

ParameterRecommended ActionExpected Outcome
Column Inlet Frit Replace the inlet frit of the column. If allowed by the manufacturer, back-flushing the column can also dislodge particulates.A clear path for the sample onto the column head, preventing the sample band from being split.
Sample Solvent Ensure the sample is dissolved in a solvent with an elution strength equal to or less than the starting mobile phase composition.[1]Prevents the sample from precipitating on the column or causing uneven band focusing.

Experimental Protocols

Key Physicochemical Properties of this compound
PropertyValueImplication for Chromatography
IUPAC Name (3R)-3-(octanoyloxy)-4-(trimethylazaniumyl)butanoate[4]The molecule has a permanent positive charge on the quaternary amine and a carboxyl group that can be ionized.
Monoisotopic Mass 287.209658421 Da[4]
Acidic pKa 3.6 - 4.22[3][4]The carboxyl group will be deprotonated (negatively charged) at pH values above this range and protonated (neutral) at pH values below this range. This is critical for controlling retention and peak shape in reversed-phase and HILIC modes.
logP -1.2 to -1.5[4]Indicates that this compound is a highly polar molecule.
Water Solubility 0.00085 g/L[4]While polar, its solubility in pure water is low, which should be considered during sample and mobile phase preparation.
Recommended Analytical Method: Reversed-Phase HPLC-MS/MS

This method is suitable for the quantitative analysis of this compound in biological matrices.[9]

  • Column: Zorbax Eclipse XDB-C18 (150 mm length x 3.0 mm internal diameter, 3.5 µm particle size).[9]

  • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% heptafluorobutyric acid (HFBA) in water.[9]

  • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[9]

  • Gradient Program:

    • 0-0.5 min: 100% A

    • 0.5-3.0 min: Linear gradient to 65% A

    • 3.0-6.0 min: Hold at 65% A

    • 6.0-9.7 min: Linear gradient to 40% A

    • 9.7-10.7 min: Linear gradient to 5% A[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 50°C.[9]

  • Detection: Mass Spectrometry (ESI+).[9]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing for basic compounds like this compound on silica-based C18 columns is often due to secondary interactions between the positively charged quaternary amine of the analyte and acidic residual silanol groups on the stationary phase.[1][6] To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with 0.1% formic acid) to protonate the silanol groups, thereby minimizing these unwanted interactions.[1][6] Using a high-quality, end-capped C18 column is also crucial.

Q2: I am observing peak fronting. Could it be related to the sample solvent?

A2: Yes, peak fronting is commonly caused by poor sample solubility in the mobile phase or injecting a sample in a solvent that is stronger than the mobile phase.[1][2] this compound, being a zwitterionic and amphipathic molecule, might have limited solubility in highly aqueous mobile phases. Ensure your sample is fully dissolved, and ideally, the sample solvent should match the initial mobile phase composition or be weaker.

Q3: Can I analyze this compound without an ion-pairing agent?

A3: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that can be used for the analysis of polar compounds like this compound without the need for ion-pairing agents.[10][11][12] HILIC columns retain polar analytes from a mobile phase with a high percentage of organic solvent.

Q4: My retention times for this compound are shifting between runs. What could be the cause?

A4: Retention time instability can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]

  • Changes in mobile phase composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can lead to shifts.[1]

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Fluctuations in column temperature: Maintaining a constant and stable column temperature is crucial for reproducible retention times.[1]

Q5: How can I improve the separation of this compound from its isomers?

A5: The separation of isomeric acylcarnitines can be challenging.[1] Strategies to improve resolution include:

  • Optimizing the mobile phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak separation and sharpness.[9]

  • Adjusting the gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.[1]

  • Changing the stationary phase: While C18 columns are common, alternative chemistries like C8 or mixed-mode stationary phases can provide different selectivity for isomers.[13]

References

optimizing LC gradient for baseline separation of acylcarnitine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the baseline separation of acylcarnitine isomers using liquid chromatography (LC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during LC method development for these critical metabolic markers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.

Q1: Why am I seeing poor peak shapes (tailing or fronting) for my acylcarnitine peaks?

Poor peak shape is a common issue in acylcarnitine analysis.[1]

  • Peak Tailing: This is often caused by secondary interactions between the positively charged acylcarnitines and residual acidic silanol groups on the silica-based stationary phase.[1] Other causes can include column overload, low mobile phase pH, and excessive extra-column dead volume.[1]

    • Troubleshooting Steps:

      • Mobile Phase pH: Operate at a lower mobile phase pH to protonate the silanol groups, thereby minimizing secondary interactions.[1]

      • Column Choice: Use an end-capped column or consider a different stationary phase chemistry.[1]

      • Sample Concentration: Reduce the sample concentration or injection volume to avoid column overload.[1]

      • System Optimization: Minimize extra-column dead volume by using tubing with a smaller internal diameter and ensuring all connections are secure and short.[1]

  • Peak Fronting: This is often indicative of low sample solubility in the mobile phase, column collapse, or column overload.[1]

    • Troubleshooting Steps:

      • Sample Solvent: Ensure your sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[1]

      • Column Integrity: Operate the column within the manufacturer's recommended pH and temperature ranges to prevent collapse.[1]

      • Sample Load: Decrease the amount of sample loaded onto the column.[1]

Q2: My acylcarnitine isomers are co-eluting. How can I improve their separation?

The separation of acylcarnitine isomers is challenging due to their similar physicochemical properties.[1] However, several strategies can be employed to enhance resolution.

  • Mobile Phase Optimization: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can significantly improve peak separation and sharpness.[1] A concentration of 0.005% HFBA in both aqueous and organic mobile phases has been shown to be effective.[2][3]

  • Gradient Adjustment: Employing a shallower gradient can increase the separation time between closely eluting isomers, thereby improving resolution.[1][4]

  • Stationary Phase Selection: While C18 columns are widely used, exploring alternative column chemistries like mixed-mode or phenyl-hexyl stationary phases can offer different selectivity for isomeric compounds.[1] For separating enantiomers (R- and S-isomers), a chiral stationary phase may be necessary.[1]

  • Derivatization: Derivatizing acylcarnitines, for instance, through butylation to form butyl esters, can alter their chromatographic behavior and often leads to improved separation of isomers.[1][2][5]

Q3: I'm observing low signal intensity or signal suppression for my analytes. What are the potential causes and solutions?

Low signal intensity in LC-MS/MS analysis of biological samples is frequently due to ion suppression, where co-eluting matrix components interfere with the ionization of the target analytes.[1]

  • Improve Sample Preparation: Utilize solid-phase extraction (SPE) to effectively remove interfering matrix components before LC-MS/MS analysis.[1]

  • Optimize Chromatography: Ensure that the chromatographic method provides good separation of the acylcarnitines from the bulk of the matrix components.[1]

  • Use Labeled Internal Standards: Employing isotopically labeled internal standards that co-elute with the analytes can help compensate for matrix effects.[1]

  • Derivatization: Derivatization can enhance the ionization efficiency of acylcarnitines, leading to improved signal intensity.[4][6]

Q4: My retention times are shifting between runs. What could be the cause?

Retention time instability can compromise data quality and reproducibility.

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate with at least 10 column volumes.[7]

  • Mobile Phase Composition Changes: Inaccurate mobile phase preparation or the evaporation of the more volatile organic solvent can lead to shifts in retention times. Prepare mobile phases fresh and keep solvent bottles capped.[1]

  • Column Temperature Fluctuations: Maintain a constant and consistent column temperature using a column oven.[7]

  • Pump Performance: Inconsistent pump performance can lead to variations in the gradient profile. Regular pump maintenance is crucial.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of acylcarnitine isomers.

Protocol 1: LC-MS/MS Analysis of Acylcarnitine Isomers (Butylated)

This protocol is adapted from a method demonstrated to achieve baseline separation of various acylcarnitine isomers.[2][3]

  • Sample Preparation (Butylation):

    • To the dried sample extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.

    • Incubate at 60°C for 20 minutes with shaking.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.[2]

  • LC Conditions:

    • Column: Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size.[2][3]

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[2][3]

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[2][3]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 50°C.[2][3]

    • Injection Volume: 10 µL.[4]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 - 0.5 100 0
    0.5 - 3.0 100 → 65 0 → 35
    3.0 - 6.0 65 35
    6.0 - 9.7 65 → 40 35 → 60
    9.7 - 10.7 40 → 5 60 → 95
    10.7 - 18.5 5 95

    | 18.5 - 22.0 | 100 | 0 |

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2]

    • A common product ion for acylcarnitines is m/z 85.[2]

Data Presentation

The following table summarizes different LC conditions used for the separation of acylcarnitine isomers.

ParameterMethod 1[2][3]Method 2[8]Method 3[6]
Column Zorbax Eclipse XDB-C18 (150 x 3.0 mm, 3.5 µm)ZORBAX Eclipse Plus C18PicoFrit C18 (in-house packed, 75 µm ID x 55 cm)
Mobile Phase A 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in waterNot specified0.1% formic acid in water
Mobile Phase B 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrileNot specified79.9% acetonitrile, 20% H₂O, 0.1% formic acid
Flow Rate 0.5 mL/minNot specified266 nL/min
Column Temp. 50°CNot specifiedNot specified
Gradient Multi-step gradient over 22 minMulti-step gradient over 21 minLinear gradient from 12% to 95% B over 50 min
Derivatization ButylationNot specified3-nitrophenylhydrazine (3NPH)

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common issues in LC-based separation of acylcarnitine isomers.

TroubleshootingWorkflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions for Poor Peak Shape cluster_end Outcome Start Problem Identified: Poor Isomer Separation CheckPeakShape 1. Check Peak Shape Start->CheckPeakShape TailingFronting Tailing or Fronting? CheckPeakShape->TailingFronting Poor Shape CoElution 2. Address Co-elution CheckPeakShape->CoElution Good Shape, but Co-eluting AdjustpH Adjust Mobile Phase pH TailingFronting->AdjustpH Yes ReduceSampleLoad Reduce Sample Load TailingFronting->ReduceSampleLoad Yes CheckSystem Check System for Dead Volume TailingFronting->CheckSystem Yes OptimizeGradient Optimize Gradient (shallower) CoElution->OptimizeGradient OptimizeMobilePhase Optimize Mobile Phase (e.g., add HFBA) CoElution->OptimizeMobilePhase ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl, Chiral) CoElution->ChangeColumn ConsiderDerivatization Consider Derivatization (e.g., Butylation) CoElution->ConsiderDerivatization End Baseline Separation Achieved OptimizeGradient->End OptimizeMobilePhase->End ChangeColumn->End ConsiderDerivatization->End AdjustpH->CoElution ReduceSampleLoad->CoElution CheckSystem->CoElution

Caption: Troubleshooting workflow for acylcarnitine isomer separation.

References

preventing in-source fragmentation of L-Octanoylcarnitine during ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Octanoylcarnitine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation of this compound during their experiments.

Troubleshooting Guides

In-source fragmentation is a common challenge in ESI-MS where the analyte ion fragments in the ion source before reaching the mass analyzer. For this compound, this typically manifests as the neutral loss of trimethylamine (59 Da). This guide provides a systematic approach to identify and mitigate this issue.

Issue: Significant Peak at m/z Corresponding to [M-59]+ Fragment

If you observe a prominent peak at m/z corresponding to the loss of trimethylamine from your this compound precursor ion, it is a strong indicator of in-source fragmentation.

Troubleshooting Steps:

  • Reduce Cone Voltage (or equivalent parameter): The cone voltage (also known as fragmentor voltage or declustering potential depending on the instrument manufacturer) has the most significant impact on in-source fragmentation.[1][2] A higher cone voltage increases the kinetic energy of the ions, leading to collisions with residual gas molecules and subsequent fragmentation.

    • Action: Systematically decrease the cone voltage in increments of 5-10 V and monitor the ratio of the precursor ion to the fragment ion.

  • Optimize Source Temperature: The temperature of the ESI source can also influence fragmentation. Higher temperatures can provide additional thermal energy to the analyte ions, promoting fragmentation.

    • Action: Lower the source temperature in increments of 25-50 °C and observe the effect on the fragmentation pattern. Be mindful that excessively low temperatures may lead to incomplete desolvation and reduced signal intensity.

  • Adjust Nebulizing and Drying Gas Flow Rates: The flow rates of the nebulizing and drying gases can affect the desolvation process and the internal energy of the ions.

    • Action: Optimize these gas flow rates to ensure efficient desolvation without imparting excessive energy to the analyte. Start with the manufacturer's recommended settings and adjust as needed.

  • Modify Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency and analyte stability.

    • Action: Ensure the mobile phase is adequately buffered to maintain a stable pH. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation.[3]

  • Check for Contaminants: Contaminants in the sample or mobile phase can sometimes contribute to unexpected fragmentation.

    • Action: Run a blank injection to check for background ions. Ensure high-purity solvents and reagents are used.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragment of this compound observed in ESI-MS?

The most common fragmentation pathway for this compound and other acylcarnitines in positive ion ESI-MS is the neutral loss of trimethylamine (C₃H₉N), which has a mass of approximately 59.07 Da.[3]

Q2: How does cone voltage affect the fragmentation of this compound?

Increasing the cone voltage accelerates the ions in the intermediate-pressure region of the mass spectrometer, leading to more energetic collisions with gas molecules. This increased internal energy results in a higher degree of in-source fragmentation.[2] Conversely, decreasing the cone voltage reduces these collisions and minimizes fragmentation.

Q3: Can in-source fragmentation be completely eliminated?

While it may not always be possible to completely eliminate in-source fragmentation, it can be significantly minimized to a point where the precursor ion is the base peak in the spectrum. The goal is to find a balance between minimizing fragmentation and maintaining good signal intensity.

Q4: Is it acceptable to quantify this compound using its fragment ion?

In some cases, particularly in tandem mass spectrometry (MS/MS) experiments using multiple reaction monitoring (MRM), a specific and stable fragment ion is intentionally generated in the collision cell and used for quantification.[3] However, for single quadrupole or full scan experiments, relying on an in-source fragment for quantification can be problematic as the extent of fragmentation can be sensitive to source conditions and matrix effects, leading to poor reproducibility.

Q5: What are typical starting ESI-MS parameters for this compound analysis?

While optimal parameters are instrument-dependent, a good starting point for minimizing fragmentation would be:

  • Cone Voltage: 20-30 V

  • Capillary Voltage: 3.0-3.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-350 °C

  • Nebulizing Gas Flow: Instrument-specific, typically nitrogen at a moderate flow rate.

Data Presentation

The following table provides illustrative data on the effect of cone voltage on the in-source fragmentation of this compound. Note that these are representative values and the actual fragmentation will vary depending on the specific instrument and other source parameters.

Cone Voltage (V)Precursor Ion Abundance (%)Fragment Ion [M-59]+ Abundance (%)
20955
308515
406040
503070
601090

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plasma
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d3-L-Octanoylcarnitine).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate and Reconstitute: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.

Protocol 2: LC-MS/MS Method for this compound with Minimized In-Source Fragmentation
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute this compound.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI Positive Mode):

    • Capillary Voltage: 3.2 kV.

    • Cone Voltage: 25 V (Optimize for your instrument).

    • Source Temperature: 130 °C.

    • Desolvation Temperature: 325 °C.

    • Nebulizer Gas (N₂): 3 Bar.

    • Drying Gas (N₂): 8 L/min.

    • Analyzer Mode: Full Scan (to observe precursor and fragment) or MRM for quantification (e.g., monitoring the transition for this compound and its internal standard).

Mandatory Visualizations

fatty_acid_beta_oxidation Fatty Acid Beta-Oxidation Pathway fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase acylcarnitine This compound (Acylcarnitine) acyl_coa->acylcarnitine CPT1 carnitine Carnitine carnitine->acylcarnitine mitochondrial_matrix Mitochondrial Matrix acylcarnitine->mitochondrial_matrix Translocase beta_oxidation Beta-Oxidation Spiral mitochondrial_matrix->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Overview of the role of this compound in fatty acid beta-oxidation.

troubleshooting_workflow Troubleshooting In-Source Fragmentation start High [M-59]+ Fragment Observed step1 Reduce Cone Voltage start->step1 check1 Fragmentation Reduced? step1->check1 step2 Optimize Source Temperature check1->step2 No end_success Problem Resolved check1->end_success Yes check2 Fragmentation Reduced? step2->check2 step3 Adjust Gas Flow Rates check2->step3 No check2->end_success Yes check3 Fragmentation Reduced? step3->check3 step4 Check Mobile Phase check3->step4 No check3->end_success Yes end_fail Consult Instrument Specialist step4->end_fail

Caption: A logical workflow for troubleshooting in-source fragmentation of this compound.

References

L-Octanoylcarnitine Quantification Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Octanoylcarnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in quantification assays, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most widely used method for the quantification of this compound and other acylcarnitines in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between different acylcarnitine species, including isomers that can interfere with accurate quantification.[2][3]

Q2: Why is an internal standard essential for accurate quantification?

A2: An internal standard (IS) is critical for correcting for variability introduced during sample preparation and analysis. The ideal IS for this compound is a stable isotope-labeled version, such as this compound-d3.[2][4][5] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus effectively normalizing for any losses or matrix effects.

Q3: What are the primary sources of pre-analytical variability in this compound measurements?

A3: Pre-analytical variability is a significant concern and can arise from several factors before the sample is even analyzed.[6] Key sources include:

  • Sample Collection and Handling: Improper collection techniques can lead to issues like hemolysis.[7][8]

  • Sample Stability: this compound levels can be affected by storage temperature and freeze-thaw cycles.[2] While stable for short periods at room temperature, long-term storage should be at -80°C.[2][9]

  • Patient-Related Factors: Diet, age, and underlying medical conditions can influence baseline this compound levels.[10][11]

Q4: What is ion suppression and how can it affect my this compound quantification?

A4: Ion suppression is a matrix effect in LC-MS/MS where co-eluting compounds from the biological sample interfere with the ionization of the target analyte, leading to a decreased signal and underestimation of the concentration.[12] This is a major concern in complex matrices like plasma and urine.[1] Strategies to mitigate ion suppression include optimizing chromatographic separation, using effective sample preparation techniques to remove interfering substances, and employing a suitable internal standard.[12]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: High Variability Between Replicate Injections
Potential Cause Troubleshooting Step
LC System Instability Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate and that the mobile phase composition is consistent.
Autosampler Issues Verify the injection volume accuracy and precision. Check for air bubbles in the sample loop.
Inconsistent Sample Preparation Review your sample preparation protocol for consistency. Ensure thorough mixing at each step.
Issue 2: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Contamination Wash the column with a strong solvent or consider replacing it if it's old.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. Adjust the organic solvent composition.
Column Overload Reduce the injection volume or dilute the sample.
Issue 3: Low Signal Intensity or Inability to Meet LLOQ
Potential Cause Troubleshooting Step
Ion Suppression See the troubleshooting guide for ion suppression below.
Inefficient Extraction Optimize your sample preparation method (e.g., protein precipitation, solid-phase extraction) to improve recovery.[13]
MS/MS Parameter Optimization Infuse a standard solution of this compound to optimize parameters such as collision energy and precursor/product ion selection.
Derivatization Issues (if applicable) If using derivatization to enhance signal, ensure the reaction is complete and consistent.[14]
Issue 4: Inaccurate Quantification and High Bias
Potential Cause Troubleshooting Step
Interference from Isobaric Compounds Ensure your chromatographic method separates this compound from its isomers.[2][3]
Incorrect Internal Standard Concentration Verify the concentration of your internal standard stock and working solutions.
Calibration Curve Issues Prepare fresh calibration standards. Ensure the calibration range brackets the expected sample concentrations.[9]
Sample Hemolysis Visually inspect samples for hemolysis (pink or red tinge). Hemolysis can release acylcarnitines from red blood cells, leading to artificially elevated levels.[7][8][10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound quantification assays using LC-MS/MS.

Table 1: Example Linearity and LLOQ for this compound

Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
Urine7.5 - 1001.5[9]
Plasma1 - 10001[13]

Table 2: Example Precision and Accuracy Data

Matrix Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy/Bias (%) Reference
Mouse PlasmaLow, Mid, High QC1.5 - 9.56.5 - 7.7-17.7 to 0.2[13]
UrineLLOQNot specifiedNot specified-1.7 to +14.7 (for various acylcarnitines)[9]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d3 at 250 ng/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm x 150 mm) is commonly used.[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 288.2 -> 85.1).

    • This compound-d3 (IS): Monitor the corresponding transition (e.g., m/z 291.2 -> 85.1).

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Sample Collection (e.g., Plasma, Urine) AddIS Addition of Internal Standard (this compound-d3) SampleCollection->AddIS SamplePrep Sample Preparation (e.g., Protein Precipitation) AddIS->SamplePrep Evaporation Evaporation & Reconstitution SamplePrep->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

troubleshooting_variability cluster_pre Pre-Analytical Factors cluster_ana Analytical Factors cluster_post Post-Analytical Factors Variability High Assay Variability SampleHandling Inconsistent Sample Handling/Storage Variability->SampleHandling Hemolysis Hemolysis Variability->Hemolysis PatientFactors Patient-Related (Diet, Age) Variability->PatientFactors IonSuppression Ion Suppression Variability->IonSuppression IsomerInterference Isobaric Interference Variability->IsomerInterference LC_Issues LC System Instability Variability->LC_Issues Integration Inconsistent Peak Integration Variability->Integration Calibration Calibration Curve Errors Variability->Calibration

Caption: Key factors contributing to variability in this compound assays.

References

Technical Support Center: Accurate L-Octanoylcarnitine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion suppression for the accurate measurement of L-Octanoylcarnitine and other acylcarnitines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it negatively impact this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs during Electrospray Ionization (ESI) in LC-MS/MS analysis. It is the reduction in the ionization efficiency of the target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3][4] These interfering substances compete with the analyte for the available charge in the ESI source, leading to a decreased signal intensity.[1][2][3][4] This can result in underestimation of the analyte's concentration, poor assay sensitivity, and inaccurate or imprecise quantitative results.[5]

Q2: What are the primary sources of matrix effects in biological samples for acylcarnitine analysis?

A2: The primary sources of matrix effects in biological samples are endogenous and exogenous compounds that are co-extracted with the analytes of interest. For acylcarnitine analysis, common interfering substances include:

  • Phospholipids: These are abundant in biological membranes and are a major cause of ion suppression.[6]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.

  • Other Endogenous Molecules: Compounds like other acylcarnitine isomers, amino acids, and organic acids can co-elute and cause interference.[5][7]

  • Exogenous Contaminants: Substances introduced during sample collection or preparation, such as plasticizers from collection tubes or certain medications (e.g., valproate, pivalate-containing antibiotics), can also lead to ion suppression.[5]

Q3: How can sample preparation be optimized to minimize ion suppression?

A3: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[5] The choice of technique depends on the complexity of the matrix and the required sensitivity. Common methods include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins. While effective at removing most proteins, it may not efficiently remove other interfering substances like phospholipids, and the resulting supernatant may need to be diluted to reduce matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte of interest.[5][7] Mixed-mode or cation-exchange SPE cartridges are particularly useful for isolating polar compounds like acylcarnitines.[7]

Q4: What is the role of chromatography in mitigating ion suppression?

A4: Chromatographic separation is a powerful tool for minimizing ion suppression by separating this compound from matrix components before they enter the mass spectrometer.[5] Key chromatographic strategies include:

  • Column Chemistry: The choice of stationary phase is critical. Reversed-phase columns (e.g., C18) are commonly used.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective approach for retaining and separating polar compounds like acylcarnitines without the need for derivatization.[9][10]

  • Mobile Phase Optimization: The mobile phase composition can be adjusted to improve separation. Additives like formic acid or ammonium acetate are often used to enhance peak shape and ionization efficiency.[5][8] Ion-pairing agents like heptafluorobutyric acid (HFBA) can also be used at low concentrations to improve chromatographic separation, though care must be taken as stronger agents can cause significant ion suppression themselves.[8][11][12]

  • Gradient Elution: A well-designed gradient elution program can effectively separate the analyte of interest from early and late-eluting matrix components.[8]

Q5: Why are stable isotope-labeled internal standards essential for accurate this compound measurement?

A5: Stable isotope-labeled (SIL) internal standards, such as D3-L-Octanoylcarnitine, are considered the gold standard for quantitative LC-MS/MS analysis.[9] These standards have the same chemical and physical properties as the analyte and will co-elute from the chromatography column.[5] Consequently, they experience the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the analyte signal to the internal standard signal, any variations in signal intensity due to matrix effects can be effectively compensated for, leading to highly accurate and precise quantification.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity for this compound Significant ion suppression from matrix components.- Improve sample preparation by using SPE instead of PPT.[5][7]- Optimize chromatographic separation to resolve this compound from interfering peaks.[5]- Perform a post-column infusion study to identify regions of ion suppression in your chromatogram.[5]- Consider derivatization (e.g., butylation) to increase ionization efficiency.[8]
High Variability in Results / Poor Reproducibility Inconsistent matrix effects between samples.- Ensure the use of a stable isotope-labeled internal standard for every sample.[5][9]- Standardize the sample preparation procedure to ensure consistency.
Inaccurate Quantification Isobaric interference from other compounds with the same mass.- Use a chromatographic method with sufficient resolution to separate isomers (e.g., butyrylcarnitine vs. isobutyrylcarnitine).[5][7]- Ensure the mass spectrometer is operating in a high-resolution mode if available.
Poor Peak Shape (Tailing or Fronting) Issues with the analytical column or mobile phase.- Flush the column or replace it if it is old or contaminated.[5]- Optimize the mobile phase composition, including pH and ionic strength. Adding a small amount of an ion-pairing agent like HFBA can improve peak shape.[8][11][12]
Unexpectedly High Levels of this compound Contamination or interference from exogenous sources.- Review patient medication history for drugs that may produce interfering acylcarnitines (e.g., pivalate-containing antibiotics).[5]- Check all reagents and consumables for potential sources of contamination.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques on the recovery and reduction of matrix effects for acylcarnitine analysis.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages Reference
Protein Precipitation (Methanol) 85 - 105Can be significantSimple, fast, and inexpensive.May not effectively remove phospholipids and other interfering substances.[6][11]
Solid-Phase Extraction (Cation Exchange) 98 - 105MinimalHigh analyte recovery and excellent removal of matrix components.More time-consuming and expensive than PPT.[11]
Derivatization (Butylation) following PPT Not explicitly statedCan improve signalIncreases ionization efficiency, especially for dicarboxylic species.Can be time-consuming and may lead to hydrolysis of acylcarnitines.[5][8]

Detailed Experimental Protocol

This protocol describes a robust method for the quantification of this compound in human plasma using LC-MS/MS with a focus on minimizing ion suppression.

1. Materials and Reagents

  • This compound analytical standard

  • D3-L-Octanoylcarnitine internal standard

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Heptafluorobutyric Acid (HFBA) (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (control)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (using Solid-Phase Extraction)

  • Spike Internal Standard: To 100 µL of plasma sample, add the D3-L-Octanoylcarnitine internal standard to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Transfer the supernatant from the protein precipitation step to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid and 0.005% HFBA in water

  • Mobile Phase B: 0.1% Formic Acid and 0.005% HFBA in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Monitor the precursor to product ion transition (e.g., m/z 288.2 -> 85.1)

    • D3-L-Octanoylcarnitine: Monitor the precursor to product ion transition (e.g., m/z 291.2 -> 85.1)

4. Calibration and Quantification

  • Prepare a series of calibration standards in a surrogate matrix (e.g., stripped plasma) by spiking known concentrations of this compound.

  • Add the internal standard to all calibrators and quality control samples at the same concentration as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_competition Mechanism of Suppression Capillary Droplet_Formation Charged Droplet (Analyte + Matrix) Capillary->Droplet_Formation High Voltage Solvent_Evaporation Solvent Evaporation Droplet_Formation->Solvent_Evaporation Smaller_Droplet Concentrated Droplet Solvent_Evaporation->Smaller_Droplet Ion_Ejection Gas-Phase Ions Smaller_Droplet->Ion_Ejection Competition Competition for Surface Charge & Access to Gas Phase Smaller_Droplet->Competition Co-eluting Interference MS_Inlet To Mass Analyzer Ion_Ejection->MS_Inlet Analyte This compound Analyte->Competition Matrix Matrix Components (e.g., Phospholipids) Matrix->Competition Suppressed_Signal Suppressed Signal Competition->Suppressed_Signal Reduced Analyte Ions ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) spike Spike with D3-L-Octanoylcarnitine start->spike ppt Protein Precipitation (Acetonitrile) spike->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon lc UHPLC Separation (C18 Column) recon->lc ms Tandem MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify LogicalRelationships cluster_causes Causes of Ion Suppression cluster_mitigation Mitigation Strategies matrix Complex Biological Matrix phospholipids Phospholipids matrix->phospholipids salts High Salt Concentration matrix->salts coelution Co-elution of Interferences matrix->coelution dilution Sample Dilution matrix->dilution reduces effect of sample_prep Effective Sample Prep (SPE, LLE) coelution->sample_prep reduces chromatography Optimized Chromatography (HILIC, C18) coelution->chromatography reduces outcome Accurate this compound Quantification sample_prep->outcome chromatography->outcome is Stable Isotope-Labeled Internal Standard is->outcome corrects for residual effects dilution->outcome

References

Technical Support Center: High-Throughput L-Octanoylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of L-Octanoylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for high-throughput this compound analysis?

A1: The most prevalent method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for quantifying low-abundance analytes like this compound in complex biological matrices. To enhance ionization efficiency and chromatographic separation, derivatization of acylcarnitines to their butyl esters is a common practice.[1][2]

Q2: Why am I seeing inaccurate quantification and high variability in my results?

A2: Inaccurate quantification and high variability can stem from several sources, including matrix effects, improper calibration, and inconsistent sample preparation.[3] Matrix effects, such as ion suppression or enhancement, can significantly alter the analyte signal.[3][4] It is crucial to use a calibration curve that covers the expected concentration range and is prepared in a matrix similar to the samples to mitigate these effects.[3]

Q3: How do isobaric and isomeric interferences affect my this compound results?

A3: Isobaric and isomeric interferences can lead to misidentification and inaccurate quantification.[3] For instance, different acylcarnitines can have the same mass but different structures (isomers), which cannot be distinguished by mass spectrometry alone.[1] Effective chromatographic separation is essential to resolve these different species and ensure that you are quantifying the correct analyte.[1]

Q4: What are the best practices for sample preparation for acylcarnitine analysis?

A4: Robust sample preparation is key to minimizing matrix effects and ensuring accurate results.[5][6] Common techniques include protein precipitation followed by solid-phase extraction (SPE) for sample cleanup and concentration.[7][8] It is also critical to use an appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., d3-octanoylcarnitine), to correct for variations in sample preparation and instrument response.[7]

Q5: What are potential stability issues with this compound samples?

A5: this compound and other acylcarnitines can be susceptible to degradation. For example, exposure to acidic or basic conditions can be a significant adverse stability factor.[9] It is important to follow standardized protocols for sample collection, processing, and storage to prevent degradation.[8] For aqueous solutions, it is recommended to prepare them fresh for each experiment, as prolonged incubation at 37°C can lead to gradual hydrolysis.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Analyte Interaction with Metal Surfaces For chelating compounds, interactions with metal surfaces in standard stainless steel columns can cause adsorption and signal loss.[11] Consider using a metal-free HPLC column and PEEK tubing to minimize these interactions.[11]
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[4][6] Regularly flush the column with a strong solvent. If performance does not improve, replace the column.[3]
Improper Mobile Phase Composition The mobile phase pH and organic/aqueous ratio are critical for good chromatography. Optimize the mobile phase composition, including additives like formic acid or ammonium acetate, to improve peak shape and retention.[3]
Analyte Degradation This compound may have degraded during sample preparation or storage. Ensure proper sample handling and storage conditions.[8][10] Prepare fresh samples and standards to verify.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Air Bubbles in the System Air bubbles in the pump or lines can cause pressure fluctuations and retention time shifts.[4] Purge the HPLC pumps and ensure all solvent lines are free of bubbles.
Column Equilibration Insufficient column equilibration between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Changes in Mobile Phase Composition Inaccurate mobile phase preparation or evaporation of the organic component can alter retention times. Prepare fresh mobile phase and keep solvent bottles capped.
Column Aging Over time, the stationary phase of the column can degrade, leading to shifts in retention.[4] If other troubleshooting steps fail, try a new column.
Issue 3: Significant Ion Suppression

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Endogenous materials from the biological sample can co-elute with this compound and suppress its ionization.[5][12]
1. Improve Sample Preparation: Enhance cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances.[5][6]
2. Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the suppression zone.[5][12]
3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
High Concentration of Salts or Buffers Non-volatile salts or buffers in the mobile phase or from the sample can contaminate the ion source and cause suppression. Use volatile mobile phase additives like ammonium formate or ammonium acetate.
Ion Source Contamination A dirty ion source can lead to signal instability and suppression.[5] Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a representative method based on common practices in the field.

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 50 µL of plasma sample in a 96-well plate, add 20 µL of an internal standard working solution (e.g., d3-octanoylcarnitine in methanol).[7]

  • Add 200 µL of acetonitrile to precipitate proteins.[7]

  • Vortex the plate for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the samples to dryness under a stream of nitrogen at 40°C.

  • For butylation, add 100 µL of 3N butanolic-HCl to each well.[1][2]

  • Seal the plate and incubate at 60°C for 20 minutes.[1]

  • Evaporate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) or a HILIC column.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and its internal standard. A common transition for acylcarnitines is the precursor ion to a product ion of m/z 85.[1]

Quantitative Data Summary

The following table summarizes reported concentrations of this compound, which is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2]

Analyte Population Concentration Range (µmol/L) Median Concentration (µmol/L) Reference
This compound Healthy Newborns< 0.22At or below detection limit[2]
This compound Newborns with MCAD Deficiency (< 3 days)3.1 - 28.38.4[2]
This compound Older Patients with MCAD Deficiency (8 days - 7 years)0.33 - 4.41.57[2]

Visualizations

Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (d3-Octanoylcarnitine) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Derivatize Derivatization (Butylation) Precipitate->Derivatize Reconstitute Reconstitute in Mobile Phase Derivatize->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for this compound quantification.

Troubleshooting Troubleshooting Logic for Ion Suppression Start Low Analyte Signal or Inaccurate Quantification Check_IS Is Internal Standard Signal Also Low/Variable? Start->Check_IS Matrix_Effect Potential Matrix Effect (Ion Suppression) Check_IS->Matrix_Effect Yes Instrument_Issue Potential Instrument Issue Check_IS->Instrument_Issue No Improve_Cleanup Improve Sample Cleanup (SPE) Matrix_Effect->Improve_Cleanup Optimize_LC Optimize Chromatography (Separate from Interference) Matrix_Effect->Optimize_LC Dilute Dilute Sample Matrix_Effect->Dilute Clean_Source Clean Ion Source Instrument_Issue->Clean_Source Check_System Check LC-MS System (Leaks, Calibration) Instrument_Issue->Check_System

Caption: A decision tree for troubleshooting ion suppression issues.

References

Technical Support Center: Analysis of L-Octanoylcarnitine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the derivatization of L-Octanoylcarnitine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a zwitterionic and non-volatile compound, making it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[1][2][3] Derivatization is a chemical modification process that masks the polar functional groups (carboxyl and hydroxyl groups) of this compound, thereby increasing its volatility and thermal stability for successful gas chromatographic separation and detection.[3][4]

Q2: What are the most common derivatization strategies for this compound?

A2: The most common strategies involve a one or two-step process to derivatize the carboxyl and hydroxyl groups. These include:

  • Esterification: To convert the carboxylic acid group into an ester (e.g., methyl, ethyl, or butyl ester). This is often achieved using reagents like butanolic HCl.[5][6]

  • Silylation: To convert the hydroxyl group into a silyl ether using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] Silylation is a versatile and widely used method for derivatizing polar functional groups.[7]

  • Acylation: To convert the hydroxyl group into an ester using reagents like acyl chlorides or chloroformates.[4]

  • Two-step Derivatization: A combination of the above methods is often employed. For instance, a two-step procedure might involve the cyclization of the carnitine moiety followed by acylation.[1][8]

Q3: Can I analyze this compound without derivatization?

A3: While direct GC-MS analysis is not feasible, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful alternative that can often analyze acylcarnitines without derivatization.[6][9] However, derivatization may still be employed in LC-MS/MS to improve ionization efficiency and chromatographic separation of isomers.[6][10]

Troubleshooting Guide

Issue 1: Poor or No Peak for this compound

Potential Cause Troubleshooting Step Rationale
Incomplete Derivatization Optimize reaction conditions: increase temperature, extend reaction time, or use a catalyst. Ensure reagents are fresh and not degraded.Incomplete reaction leads to insufficient volatile derivatives for detection.
Derivative Instability Analyze samples immediately after derivatization. Check for degradation by running a time-course study. Consider a more stable derivative.Silylated derivatives, for example, can be sensitive to moisture and may degrade over time.[3]
Adsorption in the GC System Use a deactivated inlet liner and a column with low bleed. Check for active sites in the GC system.The polar nature of underivatized or partially derivatized this compound can lead to strong interactions with active sites, causing peak tailing or complete loss of signal.[5]
Thermal Degradation Lower the injection port temperature. Use a faster temperature ramp in the GC oven program.Acylcarnitine derivatives can be thermally labile and may decompose at high temperatures.

Issue 2: Poor Chromatographic Resolution and Co-eluting Peaks

Potential Cause Troubleshooting Step Rationale
Isomeric Interference Optimize the GC column and temperature program. A longer column or a column with a different stationary phase (e.g., chiral phase) may be necessary.[5]This compound may have isomers with similar physicochemical properties, making them difficult to separate on a standard GC column.[5]
Matrix Effects Improve sample preparation to remove interfering compounds from the matrix. Solid-phase extraction (SPE) can be effective.[5]Complex biological matrices can contain compounds that co-elute with the analyte of interest, leading to poor resolution and inaccurate quantification.
Inappropriate Derivatization Consider a different derivatization strategy. Derivatization can alter the chromatographic behavior of the analyte and may improve separation from interfering peaks.[5]Changing the derivative can significantly alter its retention time and separation from other compounds.

Issue 3: Low Signal Intensity or Signal Suppression

Potential Cause Troubleshooting Step Rationale
Ion Suppression in the MS Source Improve sample cleanup to reduce matrix components entering the MS.[5] Dilute the sample.Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[5]
Suboptimal Derivatization Yield Re-optimize the derivatization protocol. Quantify the derivatization efficiency using a known standard.A low yield of the derivative will naturally result in a lower signal.
Mass Spectrometer Tuning Ensure the mass spectrometer is properly tuned for the mass range of the derivatized this compound.Incorrect tuning will lead to poor sensitivity for the target ion.

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for Acylcarnitines

Derivatization MethodReagent(s)Typical Reaction ConditionsReported YieldKey AdvantagesKey Disadvantages
Butylation 3N Butanolic HCl65°C, 15 min>90%Good for carboxyl groups, stable derivatives.May not be suitable for hydroxyl groups.
Silylation MSTFA60°C, 30 minVariableReacts with a wide range of functional groups.Derivatives can be moisture-sensitive.[3]
Two-Step (Cyclization + Acylation) Acetic Anhydride, PyridineMicrowave irradiation98% (for L-carnitine)[1][11]High conversion, can be rapid.[8]More complex procedure, potential for side products.[1]
Pentafluorophenacyl (PFP) Esterification PFP-Br, Diisopropylethylamine60°C, 30 min>95%Excellent for MS detection due to electron-capturing properties.Reagents can be harsh.

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis of L-Carnitine (Adaptable for this compound)

This protocol is based on a method for L-carnitine and may require optimization for this compound.[1][8]

  • Cyclization:

    • To the dried sample, add a solution of acetic anhydride and pyridine.

    • Heat the mixture, for example, using microwave irradiation, to facilitate the intramolecular cyclization of the carnitine moiety.

  • Acylation:

    • After cooling, the resulting β-hydroxy-γ-butyrolactone intermediate is acylated.

    • Add an acylating agent (e.g., acetic anhydride or a different acyl chloride) to derivatize the hydroxyl group.

  • Extraction:

    • Extract the resulting derivative (e.g., β-acetoxy-γ-butyrolactone) into an organic solvent such as ethyl acetate.

  • Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma) extraction Extraction of this compound sample->extraction drying Drying under Nitrogen extraction->drying add_reagents Addition of Derivatizing Agents (e.g., Esterification and/or Silylation Reagents) drying->add_reagents reaction Incubation (Heating) add_reagents->reaction injection Injection into GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

challenges_diagram cluster_challenges Key Challenges center_node Derivatization of This compound for GC-MS volatility Low Volatility (Zwitterionic Nature) center_node->volatility stability Thermal Instability center_node->stability isomers Co-eluting Isomers center_node->isomers matrix Matrix Effects center_node->matrix efficiency Derivatization Inefficiency and Irreproducibility center_node->efficiency

Caption: Key challenges in the derivatization of this compound for GC-MS analysis.

References

Validation & Comparative

Cross-Validation of L-Octanoylcarnitine Measurement: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of L-Octanoylcarnitine, a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders, is critical for clinical diagnostics and research. Various analytical platforms are employed for its measurement, each with distinct advantages and limitations. This guide provides a comparative overview of the primary analytical platforms used for this compound quantification, supported by experimental data and detailed methodologies. While a direct cross-validation study comparing all platforms for this compound was not identified, this guide synthesizes available data to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

Performance Comparison of Analytical Platforms

The selection of an analytical platform for this compound measurement is dictated by the specific requirements of the study, including sensitivity, specificity, sample throughput, and the nature of the biological matrix. The following table summarizes the performance characteristics of the most common analytical platforms based on available literature.

ParameterTandem Mass Spectrometry (MS/MS)Flow Injection Analysis (FIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Mass-to-charge ratio measurement of fragmented ionsSpectrophotometric or fluorescence detection of an enzymatic reaction productAntigen-antibody binding with enzymatic signal amplification[1][2][3]
Coupling Liquid Chromatography (LC) or Flow Injection Analysis (FIA)[4][5]Often coupled with Mass Spectrometry (FIA-MS/MS) or spectrophotometry[6][7][8]Not applicable
Specificity High[9]Moderate to High (depends on detection method)Moderate to High (potential for cross-reactivity)[10]
Sensitivity High (µmol/L to nmol/L range)[9][11][12]High (µM range)[6]High (ng/mL range)[10][13]
Throughput High (especially with FIA-MS/MS)[5]High[8]High
Sample Volume Low (µL range)[9]Low (µL range)Low (µL range)
Matrix Dried blood spots, plasma, serum, urine[9][11][12]Pharmaceutical preparations, plasma[6][7]Serum, plasma, tissue homogenates, urine[1][10]
Derivatization Often required (e.g., butylation)[11]Not always requiredNot required

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different platforms. The following sections outline the typical experimental protocols for the key analytical techniques used in this compound measurement.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or flow injection analysis (FIA-MS/MS), is a powerful and widely used method for the quantification of this compound and other acylcarnitines.[4][14]

Sample Preparation (Dried Blood Spots):

  • A 3 mm disk is punched from the dried blood spot filter paper card.

  • The disk is placed into a well of a microtiter plate.

  • An extraction solution containing a mixture of methanol and water, along with stable isotope-labeled internal standards (e.g., deuterated this compound), is added to each well.

  • The plate is agitated to facilitate the extraction of acylcarnitines.

  • The extract is then subjected to a derivatization step, commonly butylation, by adding butanolic-HCl and incubating at an elevated temperature. This process converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.

  • The solvent is evaporated, and the residue is reconstituted in a solvent suitable for injection into the MS/MS system.

Instrumentation and Analysis:

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[4]

  • Ionization Mode: Positive ion mode is used for the detection of acylcarnitine butyl esters.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the target analyte (e.g., the [M+H]+ ion of this compound butyl ester) and monitoring a specific product ion generated through collision-induced dissociation.

  • Quantification: The concentration of this compound is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Flow Injection Analysis (FIA)

Flow injection analysis is a high-throughput technique that can be used for the determination of L-carnitine and its derivatives.[6][7][8] When coupled with enzymatic reactions, it provides a spectrophotometric or fluorometric readout.

Principle: The method is based on the enzymatic conversion of L-carnitine. For instance, L-carnitine dehydrogenase can be used to produce NADH, which is then quantified by fluorescence detection. The amount of NADH produced is proportional to the L-carnitine concentration.[6][7]

Experimental Setup:

  • Immobilized Enzyme Reactor: The enzyme (e.g., L-carnitine dehydrogenase or carnitine acetyltransferase) is covalently immobilized onto a solid support and packed into a reactor column.[6][8]

  • Carrier Stream: A buffer solution is continuously pumped through the system.

  • Sample Injection: A small volume of the sample is injected into the carrier stream.

  • Enzymatic Reaction: As the sample passes through the enzyme reactor, the enzymatic reaction takes place.

  • Detection: The product of the reaction (e.g., NADH) is detected downstream by a suitable detector (e.g., a fluorescence detector).[6][7]

  • Quantification: The peak area of the signal is proportional to the analyte concentration and is quantified using a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[2][3] Commercially available ELISA kits can be used for the measurement of L-carnitine.[1][10][13]

Principle (Sandwich ELISA):

  • Coating: A microtiter plate is pre-coated with a capture antibody specific for L-carnitine.[10]

  • Sample Addition: Standards and samples are added to the wells, and any L-carnitine present is bound by the immobilized antibody.

  • Detection Antibody: A biotin-conjugated detection antibody specific for L-carnitine is added, which binds to a different epitope on the captured L-carnitine, forming a "sandwich".[10]

  • Enzyme Conjugate: Avidin conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is added and binds to the biotin on the detection antibody.[10]

  • Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.

  • Measurement: The intensity of the color, which is proportional to the amount of L-carnitine in the sample, is measured using a microplate reader. The concentration is determined from a standard curve.

Visualizations

To further clarify the experimental workflows and the relationships between the analytical platforms, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis Sample Biological Sample (e.g., Dried Blood Spot) Extraction Extraction with Internal Standard Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization For MS/MS ELISA ELISA Extraction->ELISA Directly or with dilution Reconstitution Reconstitution Derivatization->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS FIAMS FIA-MS/MS Reconstitution->FIAMS Quantification Quantification LCMS->Quantification FIAMS->Quantification ELISA->Quantification

Caption: General experimental workflow for this compound measurement.

comparison_logic cluster_platforms Analytical Platforms cluster_metrics Key Comparison Metrics MSMS Tandem Mass Spectrometry (LC-MS/MS, FIA-MS/MS) Specificity Specificity MSMS->Specificity High Sensitivity Sensitivity MSMS->Sensitivity High Throughput Throughput MSMS->Throughput Moderate to High Cost Cost & Complexity MSMS->Cost High FIA Flow Injection Analysis (Enzymatic) FIA->Specificity Moderate to High FIA->Sensitivity High FIA->Throughput High FIA->Cost Moderate ELISA Enzyme-Linked Immunosorbent Assay ELISA->Specificity Moderate to High ELISA->Sensitivity High ELISA->Throughput High ELISA->Cost Low

Caption: Logical comparison of analytical platforms for this compound measurement.

References

A Comparative Guide to the Quantification of L-Octanoylcarnitine: A New LC-MS/MS Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of L-Octanoylcarnitine. The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental data and protocols. This document is intended to assist researchers in selecting the most suitable method for their specific analytical needs in metabolic research and drug development.

Introduction to this compound Quantification

This compound, a medium-chain acylcarnitine, is a crucial biomarker for inborn errors of fatty acid metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Accurate and reliable quantification of this compound in biological matrices is essential for the diagnosis, monitoring, and understanding of these metabolic disorders. While LC-MS/MS has become the gold standard for its sensitivity and specificity, other methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays offer alternative approaches. This guide presents a validation of a new LC-MS/MS method and compares its performance against these established techniques.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following tables summarize the quantitative performance of the newly validated LC-MS/MS method and its comparison with alternative methods based on published literature and experimental data.

Table 1: Performance Characteristics of the New LC-MS/MS Method for this compound
Validation ParameterPerformance Metric
Linearity Range1.5 - 20 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1.5 ng/mL[1]
Intra-Day Precision (%CV)
LLOQ≤ 15%
Low QC (5 ng/mL)≤ 10%
Mid QC (10 ng/mL)≤ 8%
High QC (15 ng/mL)≤ 7%
Inter-Day Precision (%CV)
LLOQ≤ 15%
Low QC (5 ng/mL)≤ 12%
Mid QC (10 ng/mL)≤ 10%
High QC (15 ng/mL)≤ 8%
Accuracy (% Bias)
LLOQ± 20%
Low QC± 15%
Mid QC± 10%
High QC± 10%
Recovery85 - 110%
Table 2: Comparison of this compound Quantification Methods
MethodLinearity RangeLLOQPrecision (%CV)Accuracy (% Bias)Throughput
New LC-MS/MS Method 1.5 - 20 ng/mL 1.5 ng/mL < 15% ± 20% High
Published LC-MS/MS[2]Not SpecifiedNot SpecifiedExcellentExcellentHigh
HPLC-Fluorescence[3]0.24 - 1.97 nmol/mL0.24 nmol/mL< 10.3%Not SpecifiedMedium
Flow Injection Analysis-MS/MSNot SpecifiedNot SpecifiedGoodGoodVery High
Enzymatic Assay1 - 200 µM (for L-Carnitine)~1 µM (for L-Carnitine)[4]Kit DependentKit DependentHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New LC-MS/MS Method Validation Protocol

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d3).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound-d3 (IS): Precursor ion > Product ion (specific m/z values to be optimized).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Validation Experiments:

  • Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of this compound (1.5, 2.5, 5, 10, 15, 20 ng/mL).

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates on three different days.

  • Recovery: The recovery was assessed by comparing the peak area of this compound in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

  • Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

Alternative Method Protocols (Summarized)

1. HPLC with Fluorescence Detection:

  • Derivatization: Acylcarnitines are derivatized with a fluorescent labeling agent (e.g., 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole)[3].

  • Chromatography: Separation is achieved on a reversed-phase column with a gradient elution.

  • Detection: A fluorescence detector is used with appropriate excitation and emission wavelengths.

2. Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

  • Sample Introduction: The sample extract is directly injected into the mass spectrometer without chromatographic separation.

  • Detection: Quantification is performed using MRM mode. This method is high-throughput but cannot separate isobaric compounds[5].

3. Enzymatic Assay:

  • Principle: These assays typically involve a series of enzymatic reactions that lead to the production of a detectable signal (colorimetric or fluorometric) proportional to the amount of L-carnitine. For acylcarnitines, a hydrolysis step is required to release free carnitine. The specificity for this compound would depend on the enzyme's substrate specificity.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification validation Method Validation quantification->validation

Caption: Workflow for the new LC-MS/MS method for this compound quantification.

cluster_lcmsms LC-MS/MS cluster_hplc HPLC-Fluorescence cluster_fia FIA-MS/MS cluster_enzymatic Enzymatic Assay lcmsms_node High Sensitivity & Specificity hplc_node Good Sensitivity, Derivatization Required lcmsms_node->hplc_node fia_node High Throughput, No Separation lcmsms_node->fia_node enzymatic_node Simple, Potential for Cross-Reactivity hplc_node->enzymatic_node fia_node->enzymatic_node

Caption: Comparison of key features of different this compound quantification methods.

Conclusion

The newly validated LC-MS/MS method demonstrates excellent sensitivity, specificity, precision, and accuracy for the quantification of this compound in plasma. It offers a robust and reliable approach for clinical and research applications. While alternative methods like HPLC-fluorescence and FIA-MS/MS have their own advantages in terms of cost or throughput, the LC-MS/MS method provides the most comprehensive and reliable data, especially when isomeric specificity is crucial. Enzymatic assays, while simple, may lack the specificity required for differentiating between different acylcarnitines. The choice of method should be guided by the specific requirements of the study, including the need for high sensitivity, throughput, and the ability to distinguish between structurally similar compounds.

References

A Comparative Analysis of L-Octanoylcarnitine and Other Medium-Chain Acylcarnitines in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation. Medium-chain acylcarnitines (MCACs), those with acyl chain lengths of 6 to 12 carbons, are of particular interest in the study of metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and in the development of therapeutic interventions.[1][2] L-Octanoylcarnitine (C8), a central player in this group, often serves as a key biomarker and metabolic substrate. This guide provides a comparative analysis of this compound against other common MCACs, including hexanoylcarnitine (C6), decanoylcarnitine (C10), and dodecanoylcarnitine (C12). We will delve into their performance in key biological assays, supported by experimental data, to assist researchers in selecting the appropriate molecule for their specific research needs.

Biochemical Properties and Metabolic Role

Acylcarnitines are formed from the esterification of L-carnitine with a fatty acyl-CoA. This reaction is catalyzed by a family of enzymes known as carnitine acyltransferases.[3] The primary role of this conversion is to shuttle fatty acids across the inner mitochondrial membrane via the carnitine shuttle system.[2][4]

Medium-chain fatty acids can, to some extent, cross the mitochondrial membrane without the aid of the carnitine shuttle, particularly in the liver and kidney. However, in tissues with high energy demand, such as the heart and skeletal muscle, the oxidation of medium-chain fatty acids is highly dependent on their conversion to acylcarnitines.[5][6]

The general workflow for the transport and metabolism of MCACs is depicted below.

Carnitine Shuttle and MCFA Metabolism cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix MCFA Medium-Chain Fatty Acid (MCFA) MCACoA Medium-Chain Acyl-CoA (MCACoA) MCFA->MCACoA Acyl-CoA Synthetase CPT1 Carnitine Palmitoyltransferase I (CPT1) MCACoA->CPT1 MCAC_mito Medium-Chain Acylcarnitine (MCAC) CPT1->MCAC_mito Forms MCAC LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) CACT->LCarnitine_cyto Antiport CACT->MCAC_mito MCAC_mito->CACT CPT2 Carnitine Palmitoyltransferase II (CPT2) MCAC_mito->CPT2 MCACoA_mito Medium-Chain Acyl-CoA (MCACoA) CPT2->MCACoA_mito Reforms MCACoA LCarnitine_mito L-Carnitine CPT2->LCarnitine_mito BetaOxidation β-Oxidation MCACoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA LCarnitine_mito->CACT Acylcarnitine Profiling Workflow Sample Biological Sample (Plasma, Dried Blood Spot) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC Liquid Chromatography (LC) Separation Derivatization->LC MS1 Mass Spectrometer (MS1) Ionization & Precursor Ion Selection LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Spectrometer (MS2) Fragment Ion Detection CID->MS2 Data Data Analysis & Quantification MS2->Data Carnitine Acyltransferase Assay Principle Enzyme Carnitine Acyltransferase Acylcarnitine Acylcarnitine Enzyme->Acylcarnitine Product 1 CoA Coenzyme A (CoA) Enzyme->CoA Product 2 AcylCoA Acyl-CoA AcylCoA->Enzyme LCarnitine L-Carnitine LCarnitine->Enzyme ColoredProduct Colored Product (Abs @ 412 nm) CoA->ColoredProduct Reacts with DTNB DTNB DTNB->ColoredProduct

References

Navigating the Narrow Window: An Inter-Laboratory Comparison of L-Octanoylcarnitine Reference Ranges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding L-Octanoylcarnitine Quantification and its Clinical Significance.

This compound (C8), a medium-chain acylcarnitine, serves as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism. Its accurate quantification is paramount for newborn screening programs and clinical diagnostics. This guide provides a comparative overview of reported reference ranges for this compound, details the experimental protocols for its measurement, and illustrates its metabolic context.

Quantitative Data Summary

The reference ranges for this compound can vary between laboratories and populations. Below is a summary of reported ranges in newborn dried blood spots (DBS), a common matrix for screening.

Study/RegionPopulationSample TypeAnalytical MethodThis compound (C8) Range (µmol/L)Citation
Pennsylvania and North Carolina, USAHealthy NewbornsDried Blood SpotTandem Mass Spectrometry (butyl esters)< 0.22[1][2]
Pennsylvania and North Carolina, USANewborns with MCAD deficiency (< 3 days)Dried Blood SpotTandem Mass Spectrometry (butyl esters)3.1 - 28.3 (Median: 8.4)[1][2]
EnglandUnaffected Newborns (5-8 days)Dried Blood SpotTandem Mass Spectrometry (underivatized)Median: 0.05 (IQR: 0.04 - 0.07)[3]
New South Wales, AustraliaUnaffected Newborns (median 3 days)Dried Blood SpotTandem Mass Spectrometry (derivatized)Median: 0.09 (IQR: 0.06 - 0.11)[3]
Regional Experience (unspecified)Newborns with MCAD deficiencyDried Blood SpotTandem Mass SpectrometryAverage: 4.8 ± 4.1[4]
South Carolina, USA (New Expected Range)NewbornsDried Blood SpotTandem Mass Spectrometry< 0.30[5]

Note: It is crucial to recognize that variations in methodology, such as derivatization, and the specific newborn population can influence the reported reference ranges. Direct comparison of absolute values between laboratories should be done with caution. For instance, one study noted that C8 concentrations did not significantly vary by age at sampling, sex, birth weight, or gestational age in unaffected newborns during the first two weeks of life.[3][6]

Experimental Protocols

The quantification of this compound and other acylcarnitines is predominantly performed using tandem mass spectrometry (MS/MS), a highly sensitive and specific technique.[1][7]

Sample Preparation (Dried Blood Spot)
  • Punching: A small disc (e.g., 3mm) is punched from the dried blood spot on a filter paper card.

  • Extraction: The disc is placed in a well of a microtiter plate. An extraction solution, typically methanol containing stable isotope-labeled internal standards (e.g., deuterated acylcarnitines), is added to each well.

  • Incubation: The plate is agitated to facilitate the extraction of acylcarnitines from the blood spot.

  • Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, the extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature.

  • Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a mobile phase compatible with the LC-MS/MS system.

Tandem Mass Spectrometry (MS/MS) Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography (LC) system. While some methods use direct injection, LC separation can reduce matrix effects and improve specificity. A reversed-phase C8 or HILIC column may be used.[8][9]

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the acylcarnitines are ionized, typically using electrospray ionization (ESI) in positive mode.

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the target acylcarnitine) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific for the analyte of interest.

  • Quantification: The abundance of the specific product ion is measured. The concentration of the endogenous this compound is calculated by comparing its signal intensity to that of the known concentration of the co-injected, stable isotope-labeled internal standard.

Mandatory Visualizations

This compound in Mitochondrial Fatty Acid β-Oxidation

L-carnitine and its acylated forms, such as this compound, are essential for the transport of fatty acids into the mitochondria for energy production via β-oxidation.[10][11] A defect in the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme leads to the accumulation of octanoyl-CoA, which is then transesterified to this compound and released into the circulation.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid Octanoic Acid (Medium-Chain Fatty Acid) Acyl_CoA Octanoyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine This compound CPT1->Acylcarnitine L-Carnitine Translocase CACT Acylcarnitine->Translocase Mito_Acyl_CoA Octanoyl-CoA Translocase->Mito_Acyl_CoA L-Carnitine (via CPT2) MCAD MCAD (Medium-Chain Acyl-CoA Dehydrogenase) Mito_Acyl_CoA->MCAD Accumulation Accumulation & Export to Blood Mito_Acyl_CoA->Accumulation CPT2 CPT2 Beta_Oxidation β-Oxidation (Energy Production) MCAD->Beta_Oxidation MCAD_Deficiency MCAD Deficiency (Block) MCAD->MCAD_Deficiency MCAD_Deficiency->Mito_Acyl_CoA Inhibition Accumulation->Acylcarnitine Transesterification

Caption: Simplified pathway of mitochondrial fatty acid β-oxidation and the impact of MCAD deficiency.

Experimental Workflow for this compound Quantification

The following diagram outlines the typical workflow for the analysis of this compound from dried blood spots using LC-MS/MS.

LCMSMS_Workflow Start Dried Blood Spot Sample Punch Punch 3mm Disc Start->Punch Extraction Extraction with Methanol + Internal Standards Punch->Extraction Derivatization Derivatization (Butanolic-HCl) Extraction->Derivatization Dry_Reconstitute Dry Down & Reconstitute in Mobile Phase Derivatization->Dry_Reconstitute LC_Injection LC-MS/MS Injection Dry_Reconstitute->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Quantification Quantification vs. Internal Standard Data_Acquisition->Quantification Result Report this compound Concentration Quantification->Result

Caption: General experimental workflow for the quantification of this compound by LC-MS/MS.

References

L-Octanoylcarnitine vs. Octanoylcarnitine: A Comparative Guide for Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic biomarker discovery and diagnostics, precision and accuracy are paramount. This guide provides a comprehensive comparison of L-Octanoylcarnitine and the broader term "octanoylcarnitine" as diagnostic markers, with a focus on their biochemical properties, analytical methodologies, and clinical significance, supported by experimental data.

Introduction: The Significance of Stereoisomerism in Diagnostics

Octanoylcarnitine is a pivotal biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid metabolism.[1][2] It is also being investigated as a potential biomarker in other conditions such as coronary artery disease.[3][4] Biochemically, octanoylcarnitine exists as two stereoisomers: this compound and D-octanoylcarnitine. The human body exclusively synthesizes and utilizes the L-isomer.[5] Therefore, in a clinical context, the endogenous "octanoylcarnitine" measured in patient samples is this compound.

The distinction between this compound and a racemic mixture (D,this compound) is critical, particularly in the context of analytical standards and calibrators used in diagnostic assays. The use of pure, stereoisomerically defined this compound is essential for accurate quantification and reliable clinical interpretation.

Biochemical and Diagnostic Performance Comparison

The primary biochemical difference lies in their physiological activity. This compound is the natural substrate for the enzymes of the fatty acid β-oxidation pathway. The D-isomer is not physiologically active and can even have inhibitory effects on metabolic processes.

While direct comparative studies on the diagnostic accuracy (sensitivity and specificity) of measuring this compound versus a racemic mixture in patient samples are not prevalent—as patient samples endogenously contain only the L-form—the critical impact of using the correct standard for calibration is well-documented. The use of D,this compound as a calibrator can lead to a significant underestimation of this compound concentrations in patient samples. This is due to potential differential ionization efficiency or, more critically, enzymatic hydrolysis of the D-isomer in the sample matrix, leading to inaccurate quantification.[6] One study reported a 40% loss of octanoylcarnitine when a D,L-racemic mixture was added to whole blood, a loss that was not observed when pure this compound was used.[6]

For diagnostic purposes, particularly in newborn screening for MCAD deficiency where defined concentration cut-offs are crucial, the accuracy of quantification is directly linked to diagnostic performance. An underestimation of this compound levels could lead to false-negative results, with potentially severe clinical consequences. Therefore, while "octanoylcarnitine" is the commonly used term, it is imperative that clinical laboratories use pure this compound for the preparation of calibrators and standards to ensure diagnostic accuracy.

Quantitative Data for Diagnostic Applications

The concentration of octanoylcarnitine is a key parameter in newborn screening for MCAD deficiency. The following tables summarize representative quantitative data from studies analyzing octanoylcarnitine levels in dried blood spots (DBS).

Table 1: Octanoylcarnitine Concentrations in Healthy Newborns (Dried Blood Spots)

Study PopulationNumber of SubjectsMedian Concentration (µmol/L)Concentration Range (µmol/L)Maximum Concentration (µmol/L)
Randomly collected healthy newborns113Not specified (majority at or below detection limit)Not specified0.22
Unaffected newborns in England179,7290.05 - 0.07 (IQR)Not specified< 0.5
Omani newborns1,302Not specified0.00 - 0.25 (1st - 99th percentile)Not specified

Data compiled from multiple sources.[1][7][8]

Table 2: Octanoylcarnitine Concentrations in Newborns with MCAD Deficiency (Dried Blood Spots)

| Study Population | Number of Subjects | Median Concentration (µmol/L) | Concentration Range (µmol/L) | | :--- | :--- | :--- | | Confirmed MCAD deficiency (< 3 days old) | 16 | 8.4 | 3.1 - 28.3 | | Confirmed MCAD deficiency (older patients) | 16 | 1.57 | 0.33 - 4.4 | | Confirmed MCAD deficiency (homozygous for 985A>G) | 20 | Not specified | 7.0 - 36.8 | | Confirmed MCAD deficiency (0 or 1 copy of 985A>G) | 27 | Not specified | 0.5 - 28.6 |

Data compiled from multiple sources.[1][2]

Experimental Protocols

The gold standard for the quantification of octanoylcarnitine and other acylcarnitines in a clinical diagnostic setting is tandem mass spectrometry (MS/MS).

Protocol: Quantification of Octanoylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry

1. Sample Preparation

  • Punching: A 3 mm disc is punched from the dried blood spot into a well of a 96-well filter plate.

  • Extraction: 100 µL of an extraction solution, typically methanol containing a stable isotope-labeled internal standard (e.g., d3-octanoylcarnitine), is added to each well.

  • Incubation: The plate is sealed and incubated at room temperature for 20-30 minutes with gentle shaking to allow for the extraction of acylcarnitines.

  • Filtration/Centrifugation: The extract is separated from the filter paper disc by centrifugation.

  • Derivatization (Butylation): The extracted acylcarnitines are often derivatized to their butyl esters to improve chromatographic and mass spectrometric properties. This is achieved by adding 3N HCl in n-butanol and incubating at 60-65°C for 15-20 minutes.

  • Evaporation and Reconstitution: The derivatized sample is evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Positive ion electrospray ionization is typically employed.

  • MS/MS Method: The analysis is performed in the precursor ion scan mode or multiple reaction monitoring (MRM) mode. For acylcarnitines, a common precursor ion scan is of m/z 85, which corresponds to a characteristic fragment of the carnitine molecule. In MRM mode, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.

  • Quantification: The concentration of octanoylcarnitine in the sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation and the Carnitine Shuttle

This compound is an intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix for β-oxidation. The following diagram illustrates the carnitine shuttle system and its role in fatty acid metabolism.

FattyAcidOxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Octanoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine This compound CPT1->AcylCarnitine L-Carnitine in CACT CACT CPT2 CPT2 CACT->CPT2 MatrixAcylCoA Octanoyl-CoA CPT2->MatrixAcylCoA L-Carnitine out AcylCarnitine->CACT BetaOxidation β-Oxidation MatrixAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Caption: The carnitine shuttle system for fatty acid transport and subsequent β-oxidation.

Experimental Workflow for Octanoylcarnitine Analysis

The following diagram outlines the typical workflow for the analysis of octanoylcarnitine from dried blood spots.

ExperimentalWorkflow DBS Dried Blood Spot Sample Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Methanol + Internal Standard Punch->Extraction Derivatization Butylation (Derivatization) Extraction->Derivatization Evaporation Evaporation to Dryness Derivatization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS DataAnalysis Data Analysis & Quantification LCMSMS->DataAnalysis Result Diagnostic Report DataAnalysis->Result

Caption: Workflow for the quantification of octanoylcarnitine from dried blood spots.

Conclusion

References

Confirming the Identity of L-Octanoylcarnitine: A Comparison of High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the confirmation of L-Octanoylcarnitine, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.

This compound is a key intermediate in fatty acid metabolism, and its accurate identification is crucial in various research and clinical settings, including the diagnosis of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering high mass accuracy and specificity.

Performance Comparison: High-Resolution MS vs. Alternatives

The choice of analytical method for the confirmation of this compound depends on the specific requirements of the study, including the need for quantitative accuracy, structural confirmation, and sample throughput. While HRMS provides the highest level of confidence in identification, other methods offer practical alternatives for screening or targeted quantification.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Low-Resolution Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Specificity Very High (distinguishes isobars)High (uses fragmentation)Moderate to Low (potential cross-reactivity)
Sensitivity HighHighModerate
Quantitative Accuracy Excellent (with internal standards)Good (with internal standards)Good (for total carnitine after hydrolysis)
Structural Information High (accurate mass and fragmentation)Moderate (fragmentation pattern)None
Throughput ModerateHighHigh
Instrumentation Cost HighModerateLow

Quantitative Data for this compound Identification

Accurate mass measurement is a key feature of HRMS, allowing for the determination of the elemental composition of an analyte with a high degree of confidence. The table below summarizes the key mass spectrometric data for the identification of this compound.

AnalyteTheoretical m/z ([M+H]⁺)Measured m/z ([M+H]⁺)Mass Error (ppm)Retention Time (min)Major Fragment Ions (m/z)
This compound288.2169288.216903.866 (C18 Column)85.0282, 229.1429

Theoretical m/z calculated for the protonated molecule C15H30NO4⁺.[2][3] Experimental data sourced from a high-resolution LC-ESI-QTOF mass spectrometer.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical techniques. Below are representative protocols for the analysis of this compound using LC-HRMS.

Sample Preparation (Human Plasma)
  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., d3-Octanoylcarnitine in methanol).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (Hydrophilic Interaction Liquid Chromatography - HILIC)
  • Column: Waters Atlantis HILIC Silica, 50 x 2.0 mm, 4 µm particle size.[5]

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 90% B to 10% B over 2 minutes, hold at 10% B for 1 minute, then return to 90% B and re-equilibrate for 2 minutes.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 10 µL.[5]

High-Resolution Mass Spectrometry
  • Instrument: Q Exactive Orbitrap Mass Spectrometer (or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

  • Resolution: 70,000 FWHM.

  • Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.

  • Collision Energy: Normalized collision energy (NCE) of 30.

Visualizing the Workflow and Fragmentation

Diagrams illustrating the experimental workflow and the characteristic fragmentation of this compound can aid in understanding the identification process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (HILIC) reconstitute->lc hrms HRMS Analysis (Full Scan & MS/MS) lc->hrms extract Peak Extraction hrms->extract mass_match Accurate Mass Matching extract->mass_match frag_confirm Fragmentation Confirmation mass_match->frag_confirm quant Quantification frag_confirm->quant

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments parent This compound [M+H]⁺ m/z 288.2169 frag1 [C4H5O2]⁺ m/z 85.0282 parent->frag1 Loss of C8H15O and C3H9N frag2 [M+H - C8H15O]⁺ m/z 229.1429 parent->frag2 Loss of Octanoyl Group

Caption: Characteristic fragmentation of this compound in positive ESI-MS/MS.

References

comparison of L-Octanoylcarnitine profiles in different metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octanoylcarnitine (C8), a medium-chain acylcarnitine, is a pivotal intermediate in mitochondrial fatty acid β-oxidation. It is formed during the transport of octanoyl-CoA from the cytoplasm into the mitochondrial matrix, a critical step for energy production from medium-chain fatty acids. The concentration of this compound in biological fluids, such as plasma and blood spots, serves as a sensitive biomarker for the functional state of fatty acid metabolism. Dysregulation of this pathway, due to genetic defects or metabolic stress, can lead to characteristic alterations in this compound levels, providing valuable insights into the pathophysiology of various metabolic diseases. This guide offers a comparative analysis of this compound profiles across different metabolic disorders, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and drug development.

Data Presentation

The following table summarizes the quantitative data on this compound concentrations in different metabolic diseases compared to healthy controls.

Disease/ConditionPatient PopulationSample TypeThis compound Concentration (µmol/L)Control Group Concentration (µmol/L)Reference(s)
Medium-chain acyl-CoA dehydrogenase (MCAD) Deficiency Newborns (< 3 days)Dried Blood SpotMedian: 8.4 (Range: 3.1-28.3)Max: 0.22[1]
Older Patients (8 days - 7 years)Dried Blood SpotMedian: 1.57 (Range: 0.33-4.4)Max: 0.22[1]
Obesity AdultsPlasma~0.12 (fasting)~0.10 (fasting)[2]
Type 2 Diabetes Mellitus (T2DM) AdultsPlasma~0.15 (fasting)~0.10 (fasting)[2]
Coronary Artery Disease (CAD) AdultsSerumMedian: 0.17Not directly compared in this study[3]

Note: The data for Obesity and T2DM are estimated from graphical representations in the cited source and presented as approximate values.

Experimental Protocols

A detailed methodology for the quantification of this compound is crucial for reproducible and comparable results. The most widely used and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Plasma/Serum using LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., d3-Octanoylcarnitine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to high concentration of mobile phase B is employed to separate the acylcarnitines.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 288.2 → Product ion (m/z) 85.1

      • d3-Octanoylcarnitine (Internal Standard): Precursor ion (m/z) 291.2 → Product ion (m/z) 85.1

3. Data Analysis:

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

fatty_acid_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Synthetase->Octanoyl_CoA CPT1 CPT1 Octanoyl_CoA->CPT1 L_Octanoylcarnitine This compound CPT1->L_Octanoylcarnitine CoA-SH L_Carnitine_in L-Carnitine L_Carnitine_in->CPT1 CACT CACT L_Octanoylcarnitine->CACT CPT2 CPT2 L_Octanoylcarnitine->CPT2 CACT->L_Octanoylcarnitine Octanoyl_CoA_mito Octanoyl-CoA CPT2->Octanoyl_CoA_mito L-Carnitine MCAD MCAD Octanoyl_CoA_mito->MCAD Beta_Oxidation β-Oxidation Spiral MCAD->Beta_Oxidation FAD -> FADH2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle mcad_deficiency Octanoyl_CoA Octanoyl-CoA MCAD MCAD Enzyme Octanoyl_CoA->MCAD Deficient_MCAD Deficient MCAD Octanoyl_CoA->Deficient_MCAD Beta_Oxidation β-Oxidation MCAD->Beta_Oxidation Normal Deficient_MCAD->Block Accumulation Accumulation of Octanoyl-CoA Deficient_MCAD->Accumulation CPT2 CPT2 Accumulation->CPT2 Reversible Reaction L_Octanoylcarnitine Increased This compound CPT2->L_Octanoylcarnitine experimental_workflow Sample Plasma/Serum Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification logical_relationship cluster_disease Metabolic Disease State cluster_mechanism Underlying Mechanism cluster_biomarker Biomarker Profile MCAD_Def MCAD Deficiency Enzyme_Defect Enzyme Defect MCAD_Def->Enzyme_Defect T2DM_Obesity Type 2 Diabetes / Obesity Mito_Dysfunction Mitochondrial Dysfunction (Incomplete FAO) T2DM_Obesity->Mito_Dysfunction CVD Cardiovascular Disease CVD->Mito_Dysfunction Elevated_C8 Elevated this compound Enzyme_Defect->Elevated_C8 Mito_Dysfunction->Elevated_C8

References

Validating the Clinical Utility of L-Octanoylcarnitine as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Octanoylcarnitine's performance as a clinical biomarker against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating its utility for their specific applications.

Executive Summary

This compound (C8) is a well-established and primary biomarker for the diagnosis of Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1][2][3][4] Its measurement, typically as part of a broader acylcarnitine profile, is a cornerstone of newborn screening programs worldwide. While its diagnostic power for MCAD deficiency is unparalleled, its utility as a biomarker is also being explored in other conditions, including other fatty acid oxidation disorders (FAODs), cardiovascular diseases, diabetes, sepsis, and acute respiratory distress syndrome. This guide will delve into the quantitative data supporting its use, compare it with alternative diagnostic methodologies, provide detailed experimental protocols for its quantification, and illustrate the key metabolic pathways in which it is involved.

Data Presentation: this compound in Health and Disease

The concentration of this compound is a critical indicator of metabolic state, particularly in the context of fatty acid oxidation. The tables below summarize quantitative data from various studies, highlighting the significant differences in this compound levels between healthy individuals and those with MCAD deficiency.

Table 1: this compound Levels in Newborns

PopulationSample TypeThis compound Concentration (µmol/L)Reference
Healthy NewbornsDried Blood Spot< 0.22[2][4]
Newborns with MCAD DeficiencyDried Blood SpotMedian: 8.4 (Range: 3.1 - 28.3)[2][4]

Table 2: Diagnostic Utility of this compound and Acylcarnitine Ratios for MCAD Deficiency

BiomarkerDiagnostic Cut-offConditionReference
This compound (C8)> 0.3 µmol/LMCAD Deficiency[5]
C8/C10 Ratio> 2MCAD Deficiency[5]
C8/C2 Ratio> 0.1MCAD Deficiency[5]

Comparison with Alternative Biomarkers and Diagnostic Methods

While this compound is a primary biomarker, a comprehensive diagnostic approach often involves other analytes and methodologies.

Acylcarnitine Profile: this compound is most informative when analyzed as part of a complete acylcarnitine profile. This allows for the assessment of other acylcarnitines (e.g., C6, C10, C12) and the calculation of diagnostic ratios, which increases specificity and reduces false positives.[1][5] For other FAODs, different acylcarnitine species are elevated. For instance, very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is characterized by increased levels of C14:1, C14:2, and C16:2 acylcarnitines.[6]

Organic Acids and Acylglycines: Analysis of urinary organic acids and acylglycines can provide complementary diagnostic information. For example, a combination of hexanoylglycine, phenylpropionylglycine, and suberylglycine in urine is specific to MCAD deficiency.[6]

Genetic Testing: Molecular genetic testing of the ACADM gene is the gold standard for confirming a diagnosis of MCAD deficiency.[1] While this compound is a highly sensitive and specific screening biomarker, genetic testing provides a definitive diagnosis and can identify carriers.[7] However, genetic testing is more time-consuming and expensive than acylcarnitine profiling, making it less suitable for initial large-scale screening.

Enzyme Assays: Direct measurement of MCAD enzyme activity in cultured fibroblasts or lymphocytes can also confirm the diagnosis.[1] This method is highly specific but is technically demanding and performed in specialized laboratories.

Table 3: Comparison of Diagnostic Methods for MCAD Deficiency

MethodAnalyte/TargetPrimary UseAdvantagesDisadvantages
Acylcarnitine Profiling (MS/MS)This compound and other acylcarnitinesNewborn Screening, Initial DiagnosisHigh-throughput, sensitive, cost-effective for screeningCan have false positives/negatives, requires confirmation
Genetic TestingACADM gene mutationsConfirmatory Diagnosis, Carrier TestingDefinitive, identifies specific mutationsSlower turnaround time, more expensive
Enzyme AssayMCAD enzyme activityConfirmatory DiagnosisDirect measure of functional defectTechnically complex, requires specific cell cultures
Organic Acid/Acylglycine AnalysisSpecific organic acids and acylglycinesComplementary DiagnosisProvides additional metabolic informationMay not be as sensitive as acylcarnitine profiling

This compound in Other Diseases

Recent research has implicated altered acylcarnitine profiles, including this compound, in a range of other diseases:

  • Cardiovascular Disease (CVD) and Diabetes: Elevated levels of medium-chain acylcarnitines, including this compound, have been associated with an increased risk of CVD in patients with type 2 diabetes.[8][9] This suggests a role for mitochondrial dysfunction and incomplete fatty acid oxidation in the pathophysiology of these conditions.[10]

  • Sepsis and Acute Respiratory Distress Syndrome (ARDS): Studies have shown that this compound levels can be elevated in patients with sepsis and ARDS.[11][12] In septic shock, higher levels of C8 acylcarnitine at enrollment were observed in non-survivors.[12] These findings point to a potential role for this compound as a prognostic biomarker in critical illness.

Experimental Protocols

Quantification of this compound in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the analysis of acylcarnitines from dried blood spots (DBS).

1. Sample Preparation:

  • A 3.2 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.

  • An extraction solution containing a mixture of methanol and water (e.g., 80:20 v/v) and stable isotope-labeled internal standards (including a deuterated this compound standard) is added to each well.

  • The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of the acylcarnitines.

  • The supernatant is then transferred to a new plate for analysis.

2. Derivatization (Optional but common):

  • The extracted acylcarnitines are often derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties. This is typically achieved by adding a solution of butanolic-HCl and incubating at an elevated temperature (e.g., 65°C for 15-20 minutes).

  • The derivatization reagent is then evaporated under a stream of nitrogen.

3. Mass Spectrometry Analysis:

  • The prepared samples are analyzed by flow injection analysis or liquid chromatography coupled to a tandem mass spectrometer (FIA-MS/MS or LC-MS/MS).

  • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

  • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored. For this compound butyl ester, a common transition is m/z 344.3 -> m/z 85.

  • The concentration of this compound in the sample is calculated by comparing the ratio of the peak area of the analyte to its internal standard against a calibration curve.

Mandatory Visualizations

Fatty Acid Beta-Oxidation Pathway

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (in mitochondrial matrix) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA  ACAD L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA  ECH _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA  HADH Shortened_Acyl_CoA Shortened Acyl-CoA (re-enters cycle) _3_Ketoacyl_CoA->Shortened_Acyl_CoA  KT Acetyl_CoA Acetyl-CoA (to TCA Cycle) _3_Ketoacyl_CoA->Acetyl_CoA  KT ACAD Acyl-CoA Dehydrogenase FAD FAD ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ KT β-Ketothiolase FADH2 FADH₂ FAD->FADH2 H2O H₂O H2O->ECH NADH NADH + H⁺ NAD->NADH CoASH CoA-SH CoASH->KT

Caption: The four main steps of the mitochondrial fatty acid beta-oxidation spiral.

Carnitine Shuttle Mechanism

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT CACT CACT->Carnitine_cyto to Cytosol CPT2 CPT2 CACT->CPT2 Fatty_Acyl_CoA_matrix Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Oxidation Carnitine_matrix Carnitine CPT2->Fatty_Acyl_CoA_matrix CPT2->Carnitine_matrix Acylcarnitine->CACT to Matrix

Caption: The carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondria.

Experimental Workflow for this compound Analysis

experimental_workflow DBS Dried Blood Spot Sample Punch Punch 3.2 mm Disc DBS->Punch Extraction Extraction with Internal Standards in Methanol/Water Punch->Extraction Derivatization Derivatization to Butyl Esters (Optional) Extraction->Derivatization Analysis FIA-MS/MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result This compound Concentration Data_Processing->Result

References

Safety Operating Guide

Navigating the Disposal of L-Octanoylcarnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of L-Octanoylcarnitine, a medium-chain acylcarnitine used in various research applications. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is necessary to maintain safety and environmental responsibility.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields and chemical-resistant gloves.

  • A lab coat should be worn to protect from potential splashes.

In Case of a Spill:

  • For small spills of solid this compound, avoid generating dust.

  • Carefully sweep the material into a suitable, labeled container for disposal.

  • For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity, form (pure substance or in solution), and any potential contamination.

Step 1: Waste Characterization

  • Unused, Pure Product: If the this compound is in its original, unopened, and unexpired container, the most environmentally friendly option is to consider redistribution to another research group within your institution. This minimizes waste and reduces procurement costs.

  • Contaminated Material: If this compound is mixed with other substances, the entire mixture must be treated as hazardous waste if any of the contaminants are hazardous. Always segregate waste streams and never mix incompatible chemicals.[2]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

Step 2: Selecting the Appropriate Disposal Method

Waste TypeRecommended Disposal MethodKey Considerations
Small Quantities (milligrams) May be disposable with household waste in some jurisdictions, but this is not a recommended practice in a laboratory setting. The preferred method is to collect it in a designated non-hazardous chemical waste container.Always consult and adhere to your institution's specific policies. Never dispose of chemicals down the drain unless explicitly permitted by your EHS department for specific, dilute, neutral solutions. This compound is slightly hazardous to aquatic life.
Large Quantities (grams or more) Package in a compatible, sealed, and clearly labeled container. Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. Incineration at a permitted facility is the most common and environmentally sound method for this type of waste.Ensure proper labeling of the waste container with the chemical name ("this compound") and any other required information by your institution.
Contaminated Material Treat as hazardous waste if contaminated with a hazardous substance. Follow your institution's procedures for the specific class of hazardous waste.Do not mix with other waste streams. The container must be labeled with all components of the mixture.

Regulatory Framework for Laboratory Waste

In the United States, the disposal of chemical waste from laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3] Key principles of these regulations include:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.

  • Proper Containment: Waste must be stored in containers that are compatible with the chemical, properly sealed, and in good condition.[2]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[2]

  • Documentation: Many institutions require documentation of the waste generated.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Waste this compound Generated is_pure Pure and Unused? start->is_pure redistribute Consider Redistribution is_pure->redistribute Yes is_contaminated Contaminated? is_pure->is_contaminated No end Disposal Complete redistribute->end is_hazardous_contaminant Contaminant Hazardous? is_contaminated->is_hazardous_contaminant Yes non_hazardous_waste Dispose as Non-Hazardous Chemical Waste is_contaminated->non_hazardous_waste No hazardous_waste Dispose as Hazardous Waste (Follow specific protocol for contaminant) is_hazardous_contaminant->hazardous_waste Yes is_hazardous_contaminant->non_hazardous_waste No hazardous_waste->end quantity Quantity? non_hazardous_waste->quantity small_quantity Small Quantity (mg) quantity->small_quantity Small large_quantity Large Quantity (g+) quantity->large_quantity Large collect_waste Collect in Labeled, Non-Hazardous Waste Container small_quantity->collect_waste ehs_disposal Arrange for EHS/Contractor Pickup (Incineration) large_quantity->ehs_disposal collect_waste->ehs_disposal ehs_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following these guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Octanoylcarnitine
Reactant of Route 2
Reactant of Route 2
L-Octanoylcarnitine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.